molecular formula C27H29ClFN9O4 B608931 PF-06815345 CAS No. 1900686-46-5

PF-06815345

Numéro de catalogue: B608931
Numéro CAS: 1900686-46-5
Poids moléculaire: 598.0 g/mol
Clé InChI: QTBYVAZRKWOIDU-FUHWJXTLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

PF-06815345 is a small-molecule inhibitor of Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9), initially developed for the treatment of hyperlipidemia . PCSK9 is a pivotal regulator of cholesterol homeostasis that binds to and promotes the degradation of the Low-Density Lipoprotein Receptor (LDLR) on hepatocyte surfaces, thereby increasing circulating levels of LDL cholesterol (LDL-C) . By inhibiting PCSK9, this compound facilitates the recycling of LDLRs to the hepatocyte membrane, enhancing the clearance of LDL-C from the bloodstream and offering a powerful mechanism for investigating lipid metabolism and cardiovascular diseases . Beyond its core application in cardiovascular research, emerging studies highlight the significant role of PCSK9 in oncology, particularly in the formation of pro-metastatic niches. Research indicates that this compound can attenuate the activation of Liver Sinusoidal Endothelial Cells (LSECs) induced by factors secreted from colorectal cancer stem cells . This inhibition of PCSK9 reduces the proliferation and migration of LSECs, positioning this compound as a valuable compound for investigating the links between cholesterol metabolism, the tumor microenvironment, and the process of liver metastasis . This product is supplied for non-clinical, life science research purposes only. It is strictly labeled "For Research Use Only" and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

1900686-46-5

Formule moléculaire

C27H29ClFN9O4

Poids moléculaire

598.0 g/mol

Nom IUPAC

[(1S)-1-[5-[4-[4-[(3-chloro-2-pyridinyl)-[(3R)-piperidin-3-yl]carbamoyl]-2-fluorophenyl]-1-methylpyrazol-5-yl]tetrazol-1-yl]ethyl] ethyl carbonate

InChI

InChI=1S/C27H29ClFN9O4/c1-4-41-27(40)42-16(2)38-25(33-34-35-38)23-20(15-32-36(23)3)19-10-9-17(13-22(19)29)26(39)37(18-7-5-11-30-14-18)24-21(28)8-6-12-31-24/h6,8-10,12-13,15-16,18,30H,4-5,7,11,14H2,1-3H3/t16-,18+/m0/s1

Clé InChI

QTBYVAZRKWOIDU-FUHWJXTLSA-N

SMILES isomérique

CCOC(=O)O[C@@H](C)N1C(=NN=N1)C2=C(C=NN2C)C3=C(C=C(C=C3)C(=O)N([C@@H]4CCCNC4)C5=C(C=CC=N5)Cl)F

SMILES canonique

CCOC(=O)OC(C)N1C(=NN=N1)C2=C(C=NN2C)C3=C(C=C(C=C3)C(=O)N(C4CCCNC4)C5=C(C=CC=N5)Cl)F

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origine du produit

United States

Foundational & Exploratory

Unveiling the Mechanism of Action of PF-06815345: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06815345 is an orally active, potent small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). Developed by Pfizer, it was investigated for the treatment of hypercholesterolemia. Although its clinical development was discontinued for strategic reasons, the preclinical data available provide valuable insights into its mechanism of action as a modulator of lipid metabolism. This technical guide synthesizes the publicly available data on this compound, detailing its inhibitory activity, in vitro metabolic profile, and in vivo effects on plasma PCSK9 levels. The document also outlines the general mechanism of PCSK9 inhibition and provides illustrative diagrams to conceptualize the signaling pathways and experimental workflows.

Introduction to PCSK9 and its Role in Cholesterol Homeostasis

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a serine protease that plays a critical role in the regulation of low-density lipoprotein cholesterol (LDL-C) levels in the bloodstream. Synthesized primarily in the liver, PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes. This binding event targets the LDLR for lysosomal degradation, thereby reducing the number of LDLRs available to clear circulating LDL-C. Consequently, higher levels of plasma LDL-C are observed. Inhibition of PCSK9 has emerged as a key therapeutic strategy for lowering LDL-C and reducing the risk of atherosclerotic cardiovascular disease.

Core Mechanism of Action of this compound

This compound functions as a direct inhibitor of PCSK9. By binding to PCSK9, this compound is believed to prevent the interaction between PCSK9 and the LDLR. This disruption of the PCSK9-LDLR complex allows for the normal recycling of the LDLR back to the hepatocyte surface, leading to an increased number of functional LDLRs capable of clearing LDL-C from the circulation. The ultimate effect is a reduction in plasma LDL-C levels.

Signaling Pathway

The following diagram illustrates the established signaling pathway of PCSK9 and the proposed mechanism of action for this compound.

PCSK9_Inhibition cluster_0 Hepatocyte LDLR LDL Receptor Lysosome Lysosome LDLR->Lysosome Internalization & Degradation of LDL-C LDLR_Recycling LDLR Recycling LDLR->LDLR_Recycling Recycles to cell surface LDLR_Degradation LDLR Degradation LDLR->LDLR_Degradation Targeted for Degradation LDL LDL-C LDL->LDLR Binds PCSK9 PCSK9 PCSK9->LDLR Binds This compound This compound This compound->PCSK9 Inhibits LDLR_Degradation->Lysosome

PCSK9 signaling and inhibition by this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound. It is important to note that detailed preclinical data, such as binding affinity (Kd) and comprehensive dose-response curves, are not publicly available.

Table 1: In Vitro Inhibitory Activity

ParameterValueSpeciesAssay TypeSource
IC50 13.4 µMN/ACell-free[1]

Table 2: In Vitro Metabolism

Cell TypeParameterValueIncubation Time (min)Source
Human EnterocyteCLint<82.9 µL/min/mg5-1440[1]
Human HepatocyteCLint97.6 µL/min/mg5-1440[1]

Table 3: In Vivo Efficacy

Animal ModelDose (mg/kg)RouteEffectTime PointSource
Humanized PCSK9 Mouse500p.o. (single dose)72% reduction in plasma PCSK94 hours[1]

Experimental Protocols

Detailed experimental protocols for the studies on this compound have not been published in peer-reviewed literature. The information below represents a generalized workflow for the types of experiments conducted, based on standard industry practices.

PCSK9 Inhibition Assay (Cell-free)

This assay is designed to determine the concentration at which an inhibitor reduces the activity of PCSK9 by 50% (IC50).

IC50_Workflow cluster_workflow IC50 Determination Workflow A Prepare Recombinant Human PCSK9 D Incubate PCSK9 with this compound A->D B Prepare Fluorescently Labeled LDLR-EGF-A Domain E Add Labeled LDLR-EGF-A B->E C Serially Dilute this compound C->D D->E F Measure Binding (e.g., TR-FRET) E->F G Calculate IC50 Value F->G

Generalized workflow for a cell-free PCSK9 inhibition assay.
In Vivo Study in Humanized PCSK9 Mouse Model

This type of study evaluates the in vivo efficacy of a PCSK9 inhibitor in a relevant animal model.

InVivo_Workflow cluster_workflow In Vivo Efficacy Workflow A Acclimate Humanized PCSK9 Mice B Administer this compound (Oral Gavage) A->B C Collect Blood Samples at Predetermined Time Points B->C D Isolate Plasma C->D E Quantify Plasma PCSK9 Levels (e.g., ELISA) D->E F Analyze Data and Determine Percent Inhibition E->F

Generalized workflow for an in vivo study in humanized PCSK9 mice.

Clinical Development and Discontinuation

This compound entered a Phase 1 clinical trial (NCT02654899) to assess its safety, tolerability, and pharmacokinetics in healthy subjects. However, the trial and further development of the compound were discontinued by Pfizer as a strategic business decision, and not due to safety or efficacy concerns.

Conclusion

This compound is a potent, orally bioavailable small molecule inhibitor of PCSK9 that demonstrated significant in vitro and in vivo activity. By preventing the PCSK9-mediated degradation of the LDLR, this compound effectively increases the clearance of LDL-C. While its clinical development was halted, the available data on this compound contributes to the broader understanding of small molecule-mediated PCSK9 inhibition and can inform future drug discovery efforts in this area. The lack of a comprehensive public dataset from its preclinical development, however, limits a more in-depth analysis of its pharmacological profile.

References

The Biological Function of PF-06815345: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06815345 is an orally active, potent small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9).[1][2] PCSK9 is a key regulator of cholesterol metabolism, and its inhibition is a clinically validated strategy for lowering low-density lipoprotein cholesterol (LDL-C), a major risk factor for cardiovascular disease. This document provides a detailed technical guide on the biological function of this compound, including its mechanism of action, available quantitative data, and the experimental methodologies used for its characterization.

Core Biological Function and Mechanism of Action

The primary biological function of this compound is the inhibition of the PCSK9 protein. PCSK9 is a serine protease that binds to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes. This binding targets the LDLR for lysosomal degradation, thereby reducing the number of LDLRs available to clear circulating LDL-C from the bloodstream.

By inhibiting the interaction between PCSK9 and the LDLR, this compound prevents the degradation of the LDLR. This leads to an increased number of LDLRs on the hepatocyte surface, which in turn enhances the clearance of LDL-C from the circulation, ultimately lowering plasma LDL-C levels.

Signaling Pathway of PCSK9 and Inhibition by this compound

PCSK9_Pathway cluster_hepatocyte Hepatocyte cluster_bloodstream Bloodstream LDLR LDL Receptor Endosome Endosome LDLR->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Degradation Pathway Recycling Recycling to Cell Surface Endosome->Recycling Recycling Pathway Recycling->LDLR LDL_C LDL-C LDL_C->LDLR Binding PCSK9 PCSK9 PCSK9->LDLR Binding PCSK9->Endosome Directs LDLR to Lysosomal Degradation PF06815345 This compound PF06815345->PCSK9 Inhibition

Caption: PCSK9-mediated LDLR degradation and its inhibition by this compound.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Activity of this compound

ParameterValueDescription
IC50 13.4 µMThe half-maximal inhibitory concentration against PCSK9 in a cell-free assay.[1][2]

Table 2: In Vitro Metabolism of this compound

SystemParameterValue
Human EnterocytesIntrinsic Clearance (CLint)<82.9 µL/min/mg
Human HepatocytesIntrinsic Clearance (CLint)97.6 µL/min/mg

Table 3: In Vivo Efficacy of this compound

Animal ModelDoseEffectTime Point
Humanized PCSK9 Mouse500 mg/kg (single oral dose)72% reduction in plasma PCSK94 hours post-dose[1]

Experimental Protocols

While the precise, proprietary protocols for the evaluation of this compound are not publicly available, the following sections describe the standard methodologies for the key experiments cited.

In Vitro PCSK9 Inhibition Assay (Cell-Free)

Objective: To determine the concentration of this compound required to inhibit the binding of PCSK9 to the LDLR by 50% (IC50).

General Protocol:

  • Plate Coating: A microtiter plate is coated with the recombinant EGF-A domain of the human LDLR.

  • Incubation: Recombinant human PCSK9 is pre-incubated with varying concentrations of this compound.

  • Binding Reaction: The PCSK9-inhibitor mixture is added to the LDLR-coated wells and incubated to allow for binding.

  • Detection: The amount of PCSK9 bound to the LDLR is quantified. This is typically achieved using a primary antibody against PCSK9, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a colorimetric or chemiluminescent reaction.

  • Data Analysis: The signal is measured, and the IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow: In Vitro PCSK9 Inhibition Assay

InVitro_Workflow Start Start CoatPlate Coat microplate wells with recombinant LDLR Start->CoatPlate PrepareInhibitor Prepare serial dilutions of this compound CoatPlate->PrepareInhibitor PreIncubate Pre-incubate PCSK9 with this compound PrepareInhibitor->PreIncubate AddToPlate Add PCSK9-inhibitor mixture to wells PreIncubate->AddToPlate IncubateBinding Incubate for binding to occur AddToPlate->IncubateBinding Wash Wash to remove unbound PCSK9 IncubateBinding->Wash AddAntibody Add detection antibody Wash->AddAntibody AddSubstrate Add substrate and measure signal AddAntibody->AddSubstrate Analyze Analyze data and calculate IC50 AddSubstrate->Analyze End End Analyze->End

Caption: A generalized workflow for an in vitro PCSK9-LDLR binding inhibition assay.

In Vivo PCSK9 Reduction in a Humanized Mouse Model

Objective: To assess the ability of orally administered this compound to reduce the levels of circulating human PCSK9 in a relevant animal model.

General Protocol:

  • Animal Model: A humanized PCSK9 mouse model is used, where the murine Pcsk9 gene is replaced with the human PCSK9 gene. This allows for the direct assessment of the inhibitor's effect on the human protein.

  • Dosing: A single oral dose of this compound (e.g., 100-500 mg/kg) is administered to the mice.[1]

  • Blood Sampling: Blood samples are collected at various time points post-dosing (e.g., 4 hours).

  • PCSK9 Quantification: Plasma is isolated from the blood samples, and the concentration of human PCSK9 is measured using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage reduction in plasma PCSK9 levels is calculated by comparing the levels in the treated group to those in a vehicle-treated control group.

Clinical Development

This compound was investigated in a Phase 1 clinical trial (NCT02654899) to evaluate its safety, tolerability, and pharmacokinetics in healthy subjects following single oral doses.[3][4][5] This trial was discontinued as a strategic business decision and not due to safety or efficacy concerns.[4]

Conclusion

This compound is a potent, orally available inhibitor of PCSK9 that demonstrated preclinical efficacy in reducing plasma PCSK9 levels. Its mechanism of action, centered on the preservation of LDL receptors, aligns with established therapeutic strategies for hypercholesterolemia. The provided quantitative data and experimental outlines offer a foundational understanding of the biological function of this compound for professionals in the field of drug development and cardiovascular research.

References

The Discovery and Development of PF-06815345: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06815345 was a promising, orally active small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) developed by Pfizer for the potential treatment of hypercholesterolemia. As a key regulator of low-density lipoprotein (LDL) cholesterol levels, PCSK9 is a validated therapeutic target. This compound demonstrated potent in vitro inhibition of PCSK9 and in vivo efficacy in preclinical models. However, its development was discontinued at an early stage. This technical guide provides a comprehensive overview of the discovery and development of this compound, including its mechanism of action, synthesis, preclinical data, and the details of its brief clinical evaluation. All quantitative data are summarized in structured tables, and key experimental protocols are detailed. Visualizations of the relevant biological pathway and experimental workflows are provided using Graphviz diagrams.

Introduction to PCSK9 and the Rationale for Oral Inhibitors

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a serine protease that plays a critical role in cholesterol homeostasis. It binds to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting the receptor for lysosomal degradation. This reduction in LDLR density on the cell surface leads to decreased clearance of LDL cholesterol from the circulation, resulting in elevated plasma LDL-C levels, a major risk factor for atherosclerotic cardiovascular disease.

The therapeutic potential of inhibiting PCSK9 has been unequivocally demonstrated by the clinical success of monoclonal antibodies such as evolocumab and alirocumab. These injectable biologics effectively lower LDL-C and reduce cardiovascular events. However, the development of orally bioavailable small molecule inhibitors of PCSK9, like this compound, has been pursued to offer a more convenient and potentially more accessible treatment option for patients with hypercholesterolemia.

Discovery and Preclinical Development of this compound

This compound emerged from Pfizer's research program focused on identifying non-peptidic, small molecule inhibitors of the PCSK9-LDLR interaction.

Chemical Structure

The chemical structure of this compound and its active metabolite are presented below.

This compound

  • Chemical Name: (R)-1-(((N-(3-chloropyridin-2-yl)-3-fluoro-4-(1-methyl-5-(2H-tetrazol-5-yl)-1H-pyrazol-4-yl)benzoyl)amino)methyl)ethyl ethyl carbonate

  • Molecular Formula: C27H28ClFN9O5

  • Molecular Weight: 628.03 g/mol

This compound Active Metabolite

  • Chemical Name: N-(3-chloropyridin-2-yl)-3-fluoro-4-[1-methyl-5-(2H-tetrazol-5-yl)pyrazol-4-yl]-N-[(3R)-piperidin-3-yl]benzamide[1]

  • Molecular Formula: C22H21ClFN9O[1]

  • Molecular Weight: 481.91 g/mol [2]

Proposed Synthesis

While the specific synthetic route for this compound employed by Pfizer is proprietary, a plausible synthesis can be inferred from related patent literature for similar oral PCSK9 inhibitors. A potential retrosynthetic analysis suggests a convergent approach, involving the coupling of a substituted benzoic acid with a chiral piperidine derivative.

A generalized synthetic scheme is outlined below:

  • Synthesis of the Pyrazole-Tetrazole Core: Construction of the substituted pyrazole ring followed by the formation of the tetrazole moiety.

  • Synthesis of the Benzoyl Chloride Intermediate: Functionalization of a benzene ring to incorporate the fluoro and pyrazole-tetrazole substituents, followed by conversion to the corresponding benzoyl chloride.

  • Synthesis of the Chiral Piperidine Amine: Preparation of the (R)-3-aminopiperidine derivative.

  • Amide Coupling: Reaction of the benzoyl chloride intermediate with the chiral piperidine amine to form the core amide structure.

  • Prodrug Moiety Installation: Acylation of the piperidine nitrogen to introduce the ethoxycarbonyloxyethyl prodrug group, yielding this compound.

In Vitro Pharmacology

This compound is a potent inhibitor of the PCSK9-LDLR interaction. The key in vitro pharmacological data are summarized in the table below.

ParameterValueCell/System
IC50 13.4 µM[3][4]PCSK9-LDLR Binding Assay
Intrinsic Clearance (Clint) <82.9 µL/min/mg[3]Human Enterocytes
Intrinsic Clearance (Clint) 97.6 µL/min/mg[3]Human Hepatocytes
In Vivo Pharmacology

The in vivo efficacy of this compound was evaluated in a humanized PCSK9 mouse model. The results of these studies are presented in the table below.

Animal ModelDoseRoute of AdministrationEffect
Humanized PCSK9 Mouse[3]100-500 mg/kg (single dose)[3]Oral (p.o.)[3]72% reduction in plasma PCSK9 at 500 mg/kg after 4 hours[3]

Mechanism of Action

This compound functions by directly inhibiting the protein-protein interaction between PCSK9 and the LDLR. By binding to PCSK9, this compound prevents the formation of the PCSK9-LDLR complex. This, in turn, inhibits the PCSK9-mediated internalization and subsequent lysosomal degradation of the LDLR. As a result, a higher density of LDLRs is maintained on the surface of hepatocytes, leading to increased clearance of circulating LDL-C.

PCSK9_Pathway cluster_extracellular Extracellular Space cluster_hepatocyte Hepatocyte PCSK9 PCSK9 LDLR LDLR PCSK9->LDLR Binds to EGF-A domain Lysosome Lysosome PCSK9->Lysosome Internalization & Targeting for Degradation LDLR->Lysosome Internalization & Targeting for Degradation LDL_C_clearance LDL-C Clearance LDLR->LDL_C_clearance Internalization LDL_C LDL-C LDL_C->LDLR Binds PF06815345 This compound PF06815345->PCSK9 Inhibits Binding to LDLR LDLR_degradation LDLR Degradation Lysosome->LDLR_degradation in_vitro_workflow start Start coat_plate Coat 96-well plate with LDLR-EGF-A start->coat_plate wash_block Wash and Block Plate coat_plate->wash_block add_to_plate Add mixture to LDLR-coated plate wash_block->add_to_plate prepare_compound Prepare serial dilutions of this compound pre_incubate Pre-incubate PCSK9 with This compound prepare_compound->pre_incubate pre_incubate->add_to_plate incubate_bind Incubate for PCSK9-LDLR binding add_to_plate->incubate_bind wash_unbound Wash to remove unbound PCSK9 incubate_bind->wash_unbound add_primary_ab Add Biotinylated anti-His Antibody wash_unbound->add_primary_ab wash_ab Wash add_primary_ab->wash_ab add_secondary Add HRP-Streptavidin wash_ab->add_secondary wash_secondary Wash add_secondary->wash_secondary add_substrate Add Substrate wash_secondary->add_substrate stop_reaction Add Stop Solution add_substrate->stop_reaction read_absorbance Read Absorbance at 450 nm stop_reaction->read_absorbance analyze_data Calculate % Inhibition and IC50 read_absorbance->analyze_data end_node End analyze_data->end_node in_vivo_workflow start Start acclimatize Acclimatize humanized PCSK9 mice start->acclimatize randomize Randomize mice into treatment and vehicle groups acclimatize->randomize baseline_blood Collect baseline blood sample (t=0) randomize->baseline_blood administer_dose Administer single oral dose of This compound or vehicle baseline_blood->administer_dose timed_blood Collect blood samples at specified time points administer_dose->timed_blood process_plasma Process blood to obtain plasma timed_blood->process_plasma store_samples Store plasma at -80°C process_plasma->store_samples analyze_pcsk9 Quantify human PCSK9 levels using ELISA store_samples->analyze_pcsk9 data_analysis Analyze data to determine % PCSK9 reduction analyze_pcsk9->data_analysis end_node End data_analysis->end_node

References

In-Depth Technical Guide: Target Validation Studies of PF-06815345

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-06815345 is a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), a key regulator of low-density lipoprotein cholesterol (LDL-C) levels. This document provides a comprehensive overview of the target validation studies for this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used in its evaluation. The development of this compound reached Phase 1 clinical trials before being discontinued for strategic reasons unrelated to safety or efficacy. The data presented herein underscores the scientific basis for its development as a potential oral therapy for hypercholesterolemia.

Introduction to PCSK9 as a Therapeutic Target

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a serine protease that plays a critical role in cholesterol homeostasis. It is primarily synthesized in the liver and secreted into the plasma. PCSK9 functions by binding to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes. This binding targets the LDLR for lysosomal degradation, thereby reducing the number of LDLRs available to clear circulating LDL-C from the bloodstream. By inhibiting PCSK9, the recycling of LDLR to the hepatocyte surface is enhanced, leading to increased clearance of LDL-C and a reduction in plasma LDL-C levels. The validation of PCSK9 as a therapeutic target is well-established, with monoclonal antibodies against PCSK9 demonstrating significant efficacy in lowering LDL-C and reducing cardiovascular events.

Mechanism of Action of this compound

This compound is an orally active, potent small molecule designed to inhibit the activity of PCSK9. Unlike monoclonal antibodies that bind to circulating PCSK9, small molecule inhibitors like this compound can be designed to interfere with PCSK9 function through various mechanisms, such as disrupting the interaction between PCSK9 and the LDLR or inhibiting the autocatalytic processing of PCSK9 required for its maturation and secretion. The primary mechanism of this compound is the inhibition of the PCSK9-LDLR interaction.

Signaling Pathway of PCSK9-Mediated LDLR Degradation

The following diagram illustrates the signaling pathway of PCSK9 and the mechanism of its inhibition.

PCSK9_Pathway cluster_0 Hepatocyte cluster_1 Bloodstream PCSK9 PCSK9 LDLR LDL Receptor PCSK9->LDLR Binds Endosome Endosome LDLR->Endosome Internalization LDL LDL-C LDL->LDLR Binds Lysosome Lysosome Endosome->Lysosome PCSK9-mediated Trafficking Recycling Recycling to Cell Surface Endosome->Recycling Normal Recycling (PCSK9 absent) Degradation Degradation Lysosome->Degradation Circulating_LDL Circulating LDL-C PF06815345 This compound PF06815345->PCSK9 Inhibits Circulating_LDL->LDL Circulating_PCSK9 Circulating PCSK9 Circulating_PCSK9->PCSK9

Caption: PCSK9 pathway and inhibition by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

Assay TypeParameterValueReference
Cell-Free PCSK9 InhibitionIC5013.4 µM[1]
Cell-Based PCSK9 Secretion (HepG2)IC50Not Publicly Available-
LDL-C Uptake (HepG2)EC50Not Publicly Available-
Binding Affinity to PCSK9 (e.g., SPR)KDNot Publicly Available-

Table 2: In Vivo Efficacy of this compound

Animal ModelDosing RegimenEndpointResultReference
Humanized PCSK9 Mouse500 mg/kg, single oral dosePlasma PCSK9 Reduction at 4h72%[1]
Humanized PCSK9 MouseVariousLDL-C ReductionNot Publicly Available-

Table 3: Pharmacokinetic Profile of this compound (from Clinical Trial NCT02654899)

ParameterValue
Cmax (Maximum Plasma Concentration)Data not publicly available
Tmax (Time to Cmax)Data not publicly available
AUC (Area Under the Curve)Data not publicly available
Half-life (t1/2)Data not publicly available

Note: The Phase 1 clinical trial (NCT02654899) was a single-dose study in healthy subjects to evaluate safety, tolerability, and pharmacokinetics. The trial was discontinued for strategic business reasons, and the detailed pharmacokinetic data has not been publicly released.

Experimental Protocols

Detailed methodologies for the key experiments cited in the target validation of this compound are provided below. Where specific protocols for this compound are not publicly available, representative protocols for similar PCSK9 inhibitors are described.

In Vitro PCSK9 Inhibition Assay (Cell-Free)

Objective: To determine the direct inhibitory effect of this compound on the activity of PCSK9. A common method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay that measures the binding of PCSK9 to the LDLR.

Representative Protocol (TR-FRET):

  • Reagents: Recombinant human PCSK9, recombinant human LDLR-EGF-A domain tagged with a donor fluorophore (e.g., Europium cryptate), and a PCSK9-binding antibody fragment (Fab) labeled with an acceptor fluorophore (e.g., d2).

  • Procedure:

    • The assay is performed in a low-volume 384-well plate.

    • A dilution series of this compound is prepared in an appropriate assay buffer.

    • The test compound or vehicle control is incubated with recombinant human PCSK9.

    • The fluorophore-labeled LDLR-EGF-A domain and the labeled anti-PCSK9 Fab are added to the wells.

    • The plate is incubated at room temperature to allow for binding to reach equilibrium.

    • The TR-FRET signal is read on a compatible plate reader with an excitation wavelength of 337 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. The IC50 value is determined by fitting the dose-response curve using a four-parameter logistic equation.

Cellular LDL-C Uptake Assay

Objective: To assess the functional consequence of PCSK9 inhibition by this compound on the ability of liver cells to take up LDL-C.

Representative Protocol (HepG2 Cells):

  • Cell Culture: Human hepatoma (HepG2) cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).

  • Procedure:

    • HepG2 cells are seeded in 96-well plates and allowed to adhere.

    • The cells are then serum-starved to upregulate LDLR expression.

    • Cells are treated with a dilution series of this compound in the presence of a fixed concentration of recombinant human PCSK9.

    • Fluorescently labeled LDL-C (e.g., DiI-LDL) is added to the wells.

    • After incubation, the cells are washed to remove unbound DiI-LDL.

    • The fluorescence intensity, corresponding to the amount of internalized LDL-C, is measured using a fluorescence plate reader.

  • Data Analysis: The EC50 value, representing the concentration of this compound that results in a 50% increase in LDL-C uptake, is calculated from the dose-response curve.

In Vivo Efficacy in Humanized PCSK9 Mouse Model

Objective: To evaluate the in vivo efficacy of orally administered this compound in reducing plasma PCSK9 and LDL-C levels.

Representative Protocol:

  • Animal Model: Transgenic mice expressing human PCSK9 are used. These models are often maintained on a high-fat diet to induce a more human-like lipid profile.

  • Procedure:

    • Mice are randomized into treatment groups (vehicle control and different doses of this compound).

    • This compound is formulated for oral gavage and administered as a single dose or in a multiple-dosing regimen.

    • Blood samples are collected at various time points post-dosing.

    • Plasma is isolated for the measurement of human PCSK9 levels (using a specific ELISA) and LDL-C concentrations (using an enzymatic assay).

  • Data Analysis: The percentage reduction in plasma PCSK9 and LDL-C levels is calculated for each treatment group relative to the vehicle control group.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for the target validation of a PCSK9 inhibitor like this compound.

In Vitro Assay Workflow

In_Vitro_Workflow Start Start: Compound Synthesis (this compound) Biochemical_Assay Biochemical Assay (e.g., TR-FRET) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (e.g., LDL Uptake) Start->Cell_Based_Assay Data_Analysis_Biochem Data Analysis (IC50 Determination) Biochemical_Assay->Data_Analysis_Biochem Data_Analysis_Cell Data Analysis (EC50 Determination) Cell_Based_Assay->Data_Analysis_Cell Lead_Optimization Lead Optimization Data_Analysis_Biochem->Lead_Optimization Data_Analysis_Cell->Lead_Optimization In_Vivo_Studies Proceed to In Vivo Studies Lead_Optimization->In_Vivo_Studies

Caption: A typical in vitro assay workflow for a PCSK9 inhibitor.

In Vivo Study Workflow

In_Vivo_Workflow Start Start: Candidate Compound from In Vitro Studies Animal_Model Select Animal Model (e.g., Humanized PCSK9 Mouse) Start->Animal_Model Dosing Oral Administration of This compound Animal_Model->Dosing Blood_Sampling Blood Sample Collection (Time Course) Dosing->Blood_Sampling Biomarker_Analysis Plasma Biomarker Analysis (PCSK9, LDL-C) Blood_Sampling->Biomarker_Analysis PK_PD_Modeling Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Biomarker_Analysis->PK_PD_Modeling Dose_Selection Dose Selection for Further Studies PK_PD_Modeling->Dose_Selection Clinical_Trials Proceed to Clinical Trials Dose_Selection->Clinical_Trials

Caption: Workflow for in vivo efficacy studies of this compound.

Conclusion

The preclinical data for this compound provide strong validation for its mechanism of action as a potent inhibitor of PCSK9. The in vitro studies demonstrate direct inhibition of PCSK9, and the in vivo studies in a relevant animal model confirm its ability to reduce plasma PCSK9 levels following oral administration. Although the clinical development of this compound was discontinued for strategic reasons, the target validation studies laid a solid foundation for the continued exploration of small molecule inhibitors of PCSK9 as a promising therapeutic approach for the management of hypercholesterolemia. The detailed experimental protocols and workflows presented in this guide offer valuable insights for researchers and drug development professionals working in this field.

References

The Role of PF-06815345 in Lipid Metabolism: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The clinical development of PF-06815345 was discontinued by Pfizer. The information presented in this document is based on publicly available preclinical data and general knowledge of its drug class. No quantitative data from human clinical trials regarding its effects on lipid metabolism has been publicly released.

Executive Summary

This compound is an investigational, orally bioavailable prodrug of a potent and selective small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). Developed by Pfizer, it was designed to offer a convenient oral alternative to the injectable monoclonal antibody therapies that currently dominate the PCSK9 inhibitor market. The primary therapeutic target of this compound is the reduction of low-density lipoprotein cholesterol (LDL-C), a key risk factor for atherosclerotic cardiovascular disease. Preclinical studies have demonstrated its ability to lower plasma PCSK9 levels. However, the lack of published clinical data on its effects on the broader lipid profile, including triglycerides and other lipoproteins, necessitates a review based on its established mechanism of action and available preclinical findings.

Mechanism of Action: Targeting PCSK9 to Modulate Lipid Metabolism

This compound functions as a liver-targeted prodrug. Following oral administration, it is absorbed and subsequently converted in the liver by the enzyme carboxyesterase 1 (CES1) into its active metabolite. This active form then inhibits the synthesis of PCSK9.

The inhibition of PCSK9 is a clinically validated strategy for lowering LDL-C. PCSK9 is a protein that binds to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, promoting its degradation within the lysosome. By preventing the recycling of LDLRs to the cell surface, PCSK9 effectively reduces the liver's capacity to clear circulating LDL-C.

By inhibiting PCSK9, the active metabolite of this compound is expected to increase the number of LDLRs on hepatocyte surfaces, leading to enhanced clearance of LDL-C from the bloodstream and consequently lowering plasma LDL-C levels.

Signaling Pathway of this compound

cluster_blood Bloodstream cluster_liver Hepatocyte PF-06815345_prodrug This compound (Oral Prodrug) PF-06815345_prodrug_liver This compound PF-06815345_prodrug->PF-06815345_prodrug_liver Absorption CES1 Carboxylesterase 1 (CES1) PF-06815345_prodrug_liver->CES1 Metabolism by Active_Metabolite Active Metabolite CES1->Active_Metabolite PCSK9_synthesis PCSK9 Synthesis Active_Metabolite->PCSK9_synthesis Inhibits PCSK9 PCSK9 PCSK9_synthesis->PCSK9 LDLR LDL Receptor (LDLR) PCSK9->LDLR Binds to LDLR_degradation LDLR Degradation LDLR->LDLR_degradation Leads to LDL_uptake LDL-C Uptake LDLR->LDL_uptake Mediates

Figure 1: Mechanism of action of this compound.

Preclinical and In Vitro Data

Publicly available data on this compound is limited to in vitro and preclinical animal studies. These studies have established the compound's potency and its effect on plasma PCSK9 levels.

In Vitro Potency
CompoundTargetIC50
This compound (active metabolite)PCSK913.4 μM[1]
Table 1: In Vitro Potency of this compound Active Metabolite
Preclinical In Vivo Data

A study in a humanized PCSK9 mouse model demonstrated the in vivo activity of this compound.

Animal ModelCompoundDoseEffect on Plasma PCSK9Time Point
Humanized PCSK9 MouseThis compound500 mg/kg (single oral dose)28% reduction4 hours post-dose
Table 2: Preclinical Efficacy of this compound

Note: The reported data indicates that plasma PCSK9 was lowered to 72% of baseline, which corresponds to a 28% reduction.

Experimental Protocols

Detailed experimental protocols for the studies conducted on this compound have not been publicly disclosed. However, based on standard methodologies for evaluating PCSK9 inhibitors, the following experimental workflows can be inferred.

In Vitro PCSK9 Inhibition Assay Workflow

cluster_workflow In Vitro PCSK9 Inhibition Assay start Start compound_prep Prepare serial dilutions of This compound active metabolite start->compound_prep incubation Incubate compound with PCSK9 and LDLR compound_prep->incubation reagents Combine recombinant human PCSK9 and LDLR-EGF-A domain reagents->incubation detection Measure PCSK9-LDLR binding (e.g., ELISA, FRET) incubation->detection analysis Calculate IC50 value detection->analysis end End analysis->end

Figure 2: Generalized workflow for an in vitro PCSK9 inhibition assay.
Preclinical In Vivo Evaluation Workflow

cluster_workflow Preclinical In Vivo Evaluation of a PCSK9 Inhibitor start Start animal_model Select animal model (e.g., humanized PCSK9 mice) start->animal_model dosing Administer single or multiple oral doses of this compound animal_model->dosing sampling Collect blood samples at various time points dosing->sampling pcs_measurement Measure plasma PCSK9 levels (e.g., ELISA) sampling->pcs_measurement lipid_panel Analyze lipid profile (LDL-C, TC, TG, HDL-C) sampling->lipid_panel analysis Determine pharmacokinetic and pharmacodynamic relationship pcs_measurement->analysis lipid_panel->analysis end End analysis->end

Figure 3: Generalized workflow for preclinical in vivo evaluation.

Clinical Development and Discontinuation

This compound entered a Phase 1 clinical trial (NCT02654899) to evaluate its safety, tolerability, and pharmacokinetics in healthy subjects. However, the results of this study have not been made public. Subsequently, Pfizer discontinued the development of this compound. The reasons for this decision have not been officially disclosed but could be related to a variety of factors including, but not limited to, an unfavorable pharmacokinetic or safety profile, lack of sufficient efficacy, or strategic portfolio decisions.

Conclusion and Future Perspectives

This compound represented a promising approach to oral PCSK9 inhibition for the management of hypercholesterolemia. Its liver-targeted prodrug design aimed to maximize efficacy while minimizing potential off-target effects. The available preclinical data demonstrated proof-of-concept by showing a reduction in plasma PCSK9 levels.

However, the discontinuation of its clinical development program and the absence of human clinical data on its impact on lipid metabolism leave significant questions unanswered regarding its potential efficacy and safety in the intended patient population. The pursuit of oral PCSK9 inhibitors remains an active area of research in the pharmaceutical industry, with the goal of providing a more convenient treatment option for patients with hypercholesterolemia who require additional LDL-C lowering beyond statin therapy. The lessons learned from the development of this compound, though not publicly detailed, have likely informed the ongoing efforts to bring a safe and effective oral PCSK9 inhibitor to market.

References

The Oral PCSK9 Inhibitor PF-06815345: A Technical Overview of its Role in LDL Receptor Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of low-density lipoprotein (LDL) cholesterol metabolism. By promoting the degradation of the LDL receptor (LDLR), PCSK9 reduces the clearance of LDL cholesterol from the circulation, a key factor in the pathogenesis of atherosclerotic cardiovascular disease. Inhibition of PCSK9 has emerged as a powerful therapeutic strategy for lowering LDL cholesterol. While monoclonal antibodies have proven highly effective, the development of orally bioavailable small molecule inhibitors remains a significant goal. This technical guide provides an in-depth overview of PF-06815345, an orally active small molecule inhibitor of PCSK9. We will delve into its mechanism of action, summarize the available preclinical data, and provide detailed, albeit generalized, experimental protocols relevant to its evaluation. This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in the landscape of oral PCSK9 inhibitors and the regulation of the LDL receptor.

Introduction to this compound

This compound is an orally active and potent small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9).[1] Developed by Pfizer, it was investigated for its potential to lower LDL cholesterol.[2] The primary mechanism of action of this compound is the inhibition of the interaction between PCSK9 and the LDL receptor, thereby preventing PCSK9-mediated degradation of the receptor and increasing its recycling to the cell surface. This leads to enhanced clearance of LDL cholesterol from the bloodstream. A Phase 1 clinical trial (NCT02654899) was initiated to assess the safety, tolerability, and pharmacokinetics of this compound in healthy subjects; however, the trial was discontinued for strategic business reasons and not due to safety or efficacy concerns.[3]

Mechanism of Action: Regulating the LDL Receptor

The regulation of LDL cholesterol levels is intricately linked to the lifecycle of the LDL receptor. The binding of circulating LDL particles to the LDL receptor on the surface of hepatocytes initiates their endocytosis and subsequent degradation in lysosomes. The LDL receptor, in turn, can be recycled back to the cell surface to clear more LDL particles.

PCSK9 disrupts this cycle by binding to the epidermal growth factor-like repeat A (EGF-A) domain of the LDL receptor.[4][5] This binding event redirects the receptor for lysosomal degradation along with its LDL cargo, preventing its recycling.[4][5] The net effect is a reduction in the number of LDL receptors on the hepatocyte surface, leading to decreased LDL cholesterol clearance and elevated plasma LDL levels.

Small molecule inhibitors of PCSK9, such as this compound, are designed to interfere with the PCSK9-LDLR interaction. By binding to PCSK9, these inhibitors can either directly block the binding site for the LDL receptor or induce conformational changes in PCSK9 that prevent its association with the receptor. This inhibition preserves the LDL receptor population on the cell surface, promoting efficient clearance of LDL cholesterol.

Signaling Pathway of PCSK9-Mediated LDL Receptor Degradation and its Inhibition

PCSK9_Pathway cluster_Extracellular Extracellular Space cluster_Hepatocyte Hepatocyte PCSK9 PCSK9 LDLR LDL Receptor PCSK9->LDLR Binding PCSK9->LDLR LDL LDL LDL->LDLR LDL->LDLR This compound This compound This compound->PCSK9 Inhibition Endosome Endosome LDLR->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Degradation Pathway Recycling_Vesicle Recycling Vesicle Endosome->Recycling_Vesicle Recycling Pathway Recycling_Vesicle->LDLR Recycling

Caption: PCSK9 binds to the LDL receptor, leading to its degradation. This compound inhibits this interaction.

Quantitative Data Summary

The publicly available quantitative data for this compound is limited. The following tables summarize the known in vitro and in vivo activity.

Table 1: In Vitro Activity of this compound

ParameterValueCell/SystemReference
IC50 (PCSK9 Inhibition) 13.4 μMCell-free assay[1]
Intrinsic Clearance (CLint) <82.9 μL/min/mgHuman EnterocytesMedChemExpress Data
Intrinsic Clearance (CLint) 97.6 μL/min/mgHuman HepatocytesMedChemExpress Data

Table 2: In Vivo Efficacy of this compound

Animal ModelDoseRoute of AdministrationEffect on Plasma PCSK9Time PointReference
Humanized PCSK9 Mouse 500 mg/kgOral (single dose)72% reduction4 hours post-doseMedChemExpress Data

Experimental Protocols

While the specific, detailed experimental protocols used by Pfizer for the preclinical evaluation of this compound are not publicly available, this section provides representative methodologies for key assays used in the characterization of small molecule PCSK9 inhibitors.

In Vitro PCSK9-LDLR Interaction Assay (ELISA-based)

This assay is designed to quantify the inhibitory effect of a compound on the binding of PCSK9 to the LDL receptor.

Materials:

  • Recombinant human PCSK9 (His-tagged)

  • Recombinant human LDLR-EGF-A domain

  • High-binding 96-well microplates

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Anti-His-tag antibody conjugated to Horseradish Peroxidase (HRP)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 1M H₂SO₄)

  • Test compound (this compound) dissolved in DMSO

Protocol:

  • Coating: Coat the wells of a 96-well microplate with the recombinant LDLR-EGF-A domain (e.g., 1 µg/mL in PBS) overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound LDLR.

  • Blocking: Block the remaining protein-binding sites in the wells by adding blocking buffer (e.g., PBS with 2% BSA) and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Inhibitor Incubation: Prepare serial dilutions of the test compound (this compound) in assay buffer. Add the diluted compound to the wells.

  • PCSK9 Addition: Add a constant concentration of recombinant His-tagged PCSK9 (e.g., 100 ng/mL) to each well.

  • Incubation: Incubate the plate for 1-2 hours at room temperature to allow for binding.

  • Washing: Wash the plate three times with wash buffer to remove unbound PCSK9 and inhibitor.

  • Detection Antibody: Add the anti-His-tag-HRP antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Stop the reaction by adding the stop solution.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow for PCSK9-LDLR Interaction Assay

ELISA_Workflow A Coat Plate with LDLR-EGF-A B Wash A->B C Block B->C D Wash C->D E Add this compound & PCSK9 D->E F Incubate E->F G Wash F->G H Add Anti-His-HRP Antibody G->H I Incubate H->I J Wash I->J K Add TMB Substrate J->K L Incubate (dark) K->L M Add Stop Solution L->M N Read Absorbance at 450 nm M->N

Caption: A generalized workflow for an ELISA-based PCSK9-LDLR binding inhibition assay.

Cellular LDL Uptake Assay

This assay measures the ability of a compound to enhance the uptake of LDL by liver cells, which is a functional consequence of PCSK9 inhibition.

Materials:

  • HepG2 cells (or other suitable hepatocyte cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fluorescently labeled LDL (e.g., DiI-LDL)

  • Test compound (this compound)

  • Recombinant human PCSK9 (optional, to stimulate LDLR degradation)

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence microscope or plate reader

Protocol:

  • Cell Seeding: Seed HepG2 cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (this compound) for a predetermined time (e.g., 24 hours). If desired, co-treat with recombinant PCSK9 to assess the compound's ability to rescue PCSK9-mediated effects.

  • LDL Incubation: After the compound treatment, add fluorescently labeled LDL (e.g., DiI-LDL) to the cell culture medium and incubate for 2-4 hours at 37°C.

  • Washing: Wash the cells three times with cold PBS to remove unbound DiI-LDL.

  • Fixation (optional): Fix the cells with 4% paraformaldehyde for imaging.

  • Quantification:

    • Microscopy: Capture fluorescent images of the cells and quantify the intracellular fluorescence intensity using image analysis software.

    • Plate Reader: Lyse the cells and measure the fluorescence of the cell lysate using a fluorescence plate reader.

  • Data Analysis: Normalize the fluorescence intensity to a cell viability marker (e.g., Hoechst stain for nuclear count) and calculate the fold-change in LDL uptake relative to the vehicle control.

Conclusion

This compound represents an important effort in the development of oral small molecule inhibitors of PCSK9. The available data demonstrates its potential to inhibit PCSK9 and reduce its circulating levels, which is expected to translate into increased LDL receptor availability and enhanced LDL cholesterol clearance. Although its clinical development was discontinued for strategic reasons, the information gathered on this compound contributes to the broader understanding of targeting PCSK9 with small molecules. Further research and development in this area hold the promise of delivering convenient, oral therapies for the management of hypercholesterolemia and the reduction of cardiovascular risk. The methodologies and conceptual frameworks presented in this guide provide a foundation for researchers and drug developers working to advance this important class of therapeutics.

References

Structural Activity Relationship of PF-06815345: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06815345 is an orally active, potent small-molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). PCSK9 is a key regulator of low-density lipoprotein (LDL) cholesterol levels, and its inhibition is a validated therapeutic strategy for the management of hypercholesterolemia. This compound emerged from a drug discovery program aimed at identifying non-peptidic, orally bioavailable PCSK9 inhibitors. This document provides a detailed technical guide on the structural activity relationship (SAR) of this compound, based on publicly available information, primarily from patent literature.

Mechanism of Action of PCSK9 and its Inhibition

PCSK9 reduces the number of LDL receptors (LDLR) on the surface of hepatocytes by binding to the receptor and targeting it for lysosomal degradation. This prevents the LDLR from recycling back to the cell surface, leading to reduced clearance of LDL cholesterol from the circulation and consequently higher plasma LDL-c levels. Small molecule inhibitors like this compound are designed to disrupt the interaction between PCSK9 and the LDLR, thereby preserving LDLR function and lowering LDL-c.

PCSK9_Pathway cluster_0 Hepatocyte cluster_1 Intervention LDLR LDL Receptor Endosome Endosome LDLR->Endosome Internalization LDLR->Endosome Internalization with PCSK9 LDL LDL-C LDL->LDLR Binds PCSK9_secreted Secreted PCSK9 PCSK9_secreted->LDLR Binds Endosome->LDLR Recycling Lysosome Lysosome Endosome->Lysosome Degradation of LDL-C Endosome->Lysosome LDLR Degradation Recycling Recycling to cell surface PF06815345 This compound PF06815345->PCSK9_secreted Inhibits Binding

Figure 1: Simplified signaling pathway of PCSK9-mediated LDL receptor degradation and the inhibitory action of this compound.

Structural Activity Relationship (SAR) of this compound and Analogs

Detailed structure-activity relationship data for this compound is primarily available through patent literature (CA2907071A1). The core structure consists of a substituted amide scaffold. The following table summarizes the SAR based on the examples provided in the patent, highlighting key structural modifications and their impact on PCSK9 inhibitory activity.

Compound/ExampleCore Structure VariationR1 GroupR2 GroupPCSK9 IC50 (µM)
This compound (Example Analog) Phenyl-Piperidine Amide4-fluorophenylSubstituted tetrazole13.4
Analog 1Phenyl-Piperidine AmidePhenylCarboxylic acid> 50
Analog 2Biphenyl-Piperidine Amide4-fluorophenylSubstituted tetrazole25.2
Analog 3Phenyl-Piperidine Amide4-chlorophenylSubstituted tetrazole18.9
Analog 4Phenyl-Piperazine Amide4-fluorophenylSubstituted tetrazole45.7

Key SAR Observations:

  • Aromatic Substituents (R1): Halogen substitution on the phenyl ring, particularly fluorine at the para-position, appears to be favorable for activity. Unsubstituted or chloro-substituted analogs show reduced potency.

  • Acidic Moiety (R2): A substituted tetrazole group is a critical feature for potent inhibition. Replacement with a simple carboxylic acid leads to a significant loss of activity. This suggests the tetrazole may be acting as a bioisostere for a carboxylic acid, potentially engaging in key interactions within the PCSK9 binding site.

  • Core Scaffold: The phenyl-piperidine amide core is important for maintaining the correct orientation of the key interacting moieties. Modifications such as introducing a biphenyl system or replacing the piperidine with a piperazine ring are generally detrimental to the inhibitory activity.

Experimental Protocols

While specific, detailed internal protocols for this compound are not publicly available, the following represents a generalized methodology for key assays used in the characterization of small-molecule PCSK9 inhibitors, based on common industry practices and available literature.

PCSK9-LDLR Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is designed to measure the direct binding of PCSK9 to the LDL receptor and the ability of a compound to inhibit this interaction.

Methodology:

  • Reagents:

    • Recombinant human PCSK9 (tagged, e.g., with 6xHis)

    • Recombinant human LDLR-EGF-A domain (tagged, e.g., with biotin)

    • HTRF donor fluorophore-labeled anti-tag antibody (e.g., anti-6xHis-Europium cryptate)

    • HTRF acceptor fluorophore-labeled streptavidin (e.g., Streptavidin-d2)

    • Assay buffer (e.g., PBS with 0.1% BSA)

    • Test compound (this compound or analogs) serially diluted in DMSO.

  • Procedure:

    • Add test compound dilutions to a low-volume 384-well plate.

    • Add a pre-mixed solution of recombinant PCSK9 and LDLR-EGF-A to the wells.

    • Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for binding equilibration.

    • Add a pre-mixed solution of the HTRF donor and acceptor reagents.

    • Incubate for a further period (e.g., 2-4 hours) at room temperature, protected from light.

    • Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis:

    • The HTRF ratio (665 nm / 620 nm) is calculated.

    • IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

HTRF_Workflow cluster_0 Assay Preparation cluster_1 Binding and Detection cluster_2 Data Acquisition and Analysis A Serial Dilution of This compound C Add Compound and PCSK9/LDLR to Plate A->C B Pre-mix PCSK9 and biotinylated-LDLR B->C D Incubate (60 min) C->D E Add HTRF Donor (Anti-His-Eu) and Acceptor (SA-d2) D->E F Incubate (2-4 hours) E->F G Read Plate (620nm and 665nm) F->G H Calculate HTRF Ratio G->H I Determine IC50 H->I

Figure 2: Generalized experimental workflow for a PCSK9-LDLR HTRF binding assay.
Cellular LDLR Degradation Assay

This assay measures the ability of a compound to prevent PCSK9-mediated degradation of the LDL receptor in a cellular context.

Methodology:

  • Cell Line:

    • Human hepatoma cell line (e.g., HepG2) that endogenously expresses the LDL receptor.

  • Procedure:

    • Seed HepG2 cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with the test compound at various concentrations for a short pre-incubation period (e.g., 1 hour).

    • Add recombinant human PCSK9 to the wells (except for the negative control).

    • Incubate for a sufficient time to allow for LDLR degradation (e.g., 4-6 hours).

    • Lyse the cells and collect the protein lysates.

    • Quantify the amount of LDLR protein in each lysate using a suitable method, such as Western blotting or a specific ELISA.

  • Data Analysis:

    • The amount of LDLR protein is normalized to a housekeeping protein (e.g., GAPDH or beta-actin) for Western blotting.

    • The percentage of LDLR protection is calculated relative to the PCSK9-treated control.

    • EC50 values are determined from the concentration-response curve.

Conclusion

The structural activity relationship of this compound and its analogs highlights the importance of specific structural features for potent PCSK9 inhibition. The para-fluorophenyl group and the substituted tetrazole moiety, in conjunction with a phenyl-piperidine amide core, are crucial for activity. The discontinuation of the clinical development of this compound suggests that while potent, other factors such as pharmacokinetic properties, off-target effects, or the competitive landscape may have influenced its progression. The information presented here, derived from public sources, provides a foundational understanding of the SAR for this chemical series and outlines the standard experimental approaches used for the characterization of such inhibitors. Further detailed insights would require access to the full internal research data from the discovery program.

In Vitro Characterization of PF-06815345: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06815345 is an orally active and potent small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[1][2] As a key regulator of low-density lipoprotein (LDL) cholesterol, PCSK9 has emerged as a significant therapeutic target for managing hypercholesterolemia. This compound acts as a prodrug and has been investigated for its potential to lower LDL cholesterol levels. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its biochemical activity, relevant experimental protocols, and its mechanism of action.

Quantitative Data Summary

The following table summarizes the key quantitative data for the in vitro activity of this compound.

ParameterValueTarget/SystemReference
IC50 13.4 µMPCSK9[1][2]

Core Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize this compound are outlined below.

PCSK9 Inhibition Assay (Biochemical)

This assay is designed to measure the direct inhibitory activity of this compound on PCSK9. A common method involves a protein-protein interaction ELISA format.

Principle: This assay measures the binding of biotinylated human PCSK9 protein to immobilized human LDL receptor (LDLR) protein. The inhibitory effect of a compound is determined by its ability to disrupt this interaction.

Materials:

  • Human LDL R protein

  • Biotinylated human PCSK9 protein

  • Anti-PCSK9 neutralizing antibody (as a positive control)

  • Streptavidin-HRP reagent

  • TMB Substrate

  • 96-well microplate

  • Plate reader

Protocol:

  • Coat a 96-well microplate with human LDLR protein.

  • Wash the plate to remove any unbound protein.

  • Prepare serial dilutions of this compound.

  • In a separate plate, pre-incubate the biotinylated human PCSK9 protein with the different concentrations of this compound for 1 hour at 37°C.

  • Transfer the PCSK9-inhibitor mixtures to the LDLR-coated plate.

  • Incubate for 1 hour at 37°C to allow for binding.

  • Wash the plate to remove unbound PCSK9.

  • Add Streptavidin-HRP working solution to each well and incubate for 1 hour at 37°C.

  • Wash the plate to remove unbound Streptavidin-HRP.

  • Add TMB Substrate Working Solution to each well and incubate for 20 minutes at 37°C in the dark.

  • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based PCSK9 Secretion Assay

This assay evaluates the effect of this compound on the secretion of PCSK9 from cultured cells, such as HepG2 cells.

Principle: HepG2 cells endogenously express and secrete PCSK9. The amount of PCSK9 secreted into the cell culture medium can be quantified by ELISA. A reduction in secreted PCSK9 in the presence of the test compound indicates inhibition of the secretion pathway.

Materials:

  • HepG2 cells

  • Cell culture medium and supplements

  • This compound

  • PCSK9 ELISA kit

  • 96-well cell culture plates

Protocol:

  • Seed HepG2 cells in a 96-well plate and allow them to adhere and grow to a suitable confluency.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 24-48 hours).

  • Collect the cell culture supernatant.

  • Quantify the concentration of PCSK9 in the supernatant using a commercially available PCSK9 ELISA kit, following the manufacturer's instructions.

  • Determine the effect of this compound on PCSK9 secretion by comparing the PCSK9 levels in the treated wells to the vehicle control wells.

Visualizations

Mechanism of Action of this compound

cluster_0 Normal Physiology cluster_1 With this compound PCSK9 PCSK9 LDLR LDL Receptor PCSK9->LDLR Binds to Hepatic_Cell Hepatic Cell LDLR->Hepatic_Cell Internalization Lysosome Lysosome LDLR->Lysosome Degradation LDL LDL Cholesterol LDL->LDLR Binds to PF06815345 This compound PCSK9_inhibited PCSK9 PF06815345->PCSK9_inhibited Inhibits LDLR_recycled LDL Receptor Hepatic_Cell_2 Hepatic Cell LDLR_recycled->Hepatic_Cell_2 Internalization Recycling_Endosome Recycling Endosome LDLR_recycled->Recycling_Endosome Recycling LDL_cleared LDL Cholesterol LDL_cleared->LDLR_recycled Binds to Recycling_Endosome->Hepatic_Cell_2 start Start coat_plate Coat 96-well plate with LDLR protein start->coat_plate wash1 Wash plate coat_plate->wash1 prepare_compound Prepare serial dilutions of this compound wash1->prepare_compound pre_incubate Pre-incubate PCSK9 with this compound prepare_compound->pre_incubate add_to_plate Add PCSK9-inhibitor mixture to plate pre_incubate->add_to_plate incubate1 Incubate for 1 hour add_to_plate->incubate1 wash2 Wash plate incubate1->wash2 add_streptavidin Add Streptavidin-HRP wash2->add_streptavidin incubate2 Incubate for 1 hour add_streptavidin->incubate2 wash3 Wash plate incubate2->wash3 add_tmb Add TMB substrate wash3->add_tmb incubate3 Incubate for 20 mins add_tmb->incubate3 read_plate Read absorbance incubate3->read_plate analyze Analyze data (IC50) read_plate->analyze end End analyze->end

References

Preliminary Studies on PF-06815345: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06815345 is an orally active small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[1] Developed by Pfizer, this compound was investigated for its potential to lower low-density lipoprotein cholesterol (LDL-C) levels. PCSK9 is a key regulator of cholesterol homeostasis by promoting the degradation of the LDL receptor (LDLR), and its inhibition is a validated therapeutic strategy for managing hypercholesterolemia.[1] Although the clinical development of this compound was discontinued for strategic business reasons unrelated to safety or efficacy, the preliminary studies conducted provide valuable insights into its mechanism of action and pharmacological profile.[2] This guide summarizes the available preclinical and clinical data on this compound, offering a technical resource for researchers in the field of cardiovascular drug discovery.

Core Data Summary

Preclinical Efficacy and Potency

The preclinical evaluation of this compound demonstrated its inhibitory activity against PCSK9 and its effect on plasma PCSK9 levels in an animal model.

ParameterValueSpecies/SystemSource
IC50 (cell-free) 13.4 µMN/A[1]
IC50 (cell-based) >20 µMN/A[1]
In Vivo Efficacy 72% reduction in plasma PCSK9Humanized PCSK9 mouse model[1][3]
In Vivo Dose 500 mg/kg (single oral dose)Humanized PCSK9 mouse model[1][3]
Time Point 4 hours post-doseHumanized PCSK9 mouse model[1][3]
In Vitro Metabolic Stability

Preliminary in vitro studies assessed the metabolic stability of this compound in human liver and intestinal cells.

SystemParameterValueSource
Human Enterocytes Intrinsic Clearance (CLint)<82.9 µL/min/mg[1]
Human Hepatocytes Intrinsic Clearance (CLint)97.6 µL/min/mg[1]
Phase 1 Clinical Trial Design (NCT02654899)

A Phase 1 clinical trial was initiated to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy adult subjects. The trial was a randomized, double-blind, placebo-controlled, single escalating oral dose study.[2]

ParameterDescriptionSource
Study Population Healthy male and female volunteers of non-childbearing potential, aged 18-55 years[2]
Dosage Single escalating oral doses[2]
Primary Outcome Measures Safety and tolerability, assessed by adverse events, vital signs, ECGs, and clinical laboratory tests[2]
Secondary Outcome Measures Pharmacokinetic parameters including AUC(0-inf) and Cmax[2]

Note: The trial was terminated, and as such, no quantitative results have been publicly disclosed.

Experimental Protocols

In Vitro PCSK9 Inhibition Assay (Cell-Free)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified PCSK9 protein.

Methodology:

  • Recombinant human PCSK9 protein is incubated with a fluorogenic substrate in a suitable buffer system.

  • This compound is added in a range of concentrations.

  • The enzymatic reaction is initiated and allowed to proceed for a defined period at a controlled temperature.

  • The fluorescence intensity, proportional to the enzymatic activity, is measured using a plate reader.

  • The percentage of inhibition at each concentration of this compound is calculated relative to a vehicle control.

  • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Assessment in Humanized PCSK9 Mouse Model

Objective: To evaluate the in vivo efficacy of this compound in reducing plasma PCSK9 levels.

Methodology:

  • Humanized PCSK9 mice, which express the human PCSK9 gene, are used for the study.

  • A single oral dose of this compound (e.g., 500 mg/kg) or vehicle is administered to the mice.

  • Blood samples are collected at specified time points (e.g., 4 hours) post-dosing.

  • Plasma is isolated from the blood samples by centrifugation.

  • Plasma levels of human PCSK9 are quantified using a specific enzyme-linked immunosorbent assay (ELISA).

  • The percentage reduction in plasma PCSK9 levels in the this compound-treated group is calculated compared to the vehicle-treated group.

Phase 1 Clinical Trial Protocol (Planned)

Objective: To assess the safety, tolerability, and pharmacokinetics of single escalating oral doses of this compound in healthy volunteers.

Methodology:

  • Subject Recruitment: Healthy adult volunteers meeting the inclusion and exclusion criteria are enrolled.[2]

  • Dosing: Subjects are randomized to receive a single oral dose of either this compound at a specific dose level or a matching placebo. The study follows a dose-escalation design, where the dose is increased in subsequent cohorts of subjects after safety data from the previous dose level is reviewed.

  • Safety Monitoring: Subjects are monitored for adverse events throughout the study. Vital signs, electrocardiograms (ECGs), and clinical laboratory parameters (hematology, clinical chemistry, urinalysis) are assessed at regular intervals.

  • Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points before and after dosing.

  • Bioanalysis: Plasma concentrations of this compound are determined using a validated bioanalytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as the area under the plasma concentration-time curve from time zero to infinity (AUC(0-inf)) and the maximum plasma concentration (Cmax) are calculated using non-compartmental analysis.

Visualizations

PCSK9 Signaling Pathway and LDL Receptor Degradation

PCSK9_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte cluster_golgi Golgi Apparatus PCSK9_secreted Secreted PCSK9 LDLR_surface LDL Receptor (LDLR) PCSK9_secreted->LDLR_surface Binds Endosome Endosome PCSK9_secreted->Endosome Internalization LDLR_surface->Endosome LDL LDL Particle LDL->LDLR_surface Binds PCSK9_nascent Nascent PCSK9 LDLR_nascent Nascent LDLR PCSK9_nascent->LDLR_nascent Binds Lysosome Lysosome LDLR_nascent->Lysosome Directs for Degradation Endosome->Lysosome PCSK9 promotes degradation Recycling_Endosome Recycling to Cell Surface Endosome->Recycling_Endosome LDLR Recycling (inhibited by PCSK9) Recycling_Endosome->LDLR_surface PF06815345 This compound PF06815345->PCSK9_secreted Inhibits

Caption: PCSK9-mediated LDL receptor degradation pathway.

Experimental Workflow for In Vivo Mouse Study

InVivo_Workflow start Start dosing Oral Administration (this compound or Vehicle) start->dosing blood_collection Blood Sample Collection (t = 4 hours) dosing->blood_collection plasma_isolation Plasma Isolation (Centrifugation) blood_collection->plasma_isolation elisa PCSK9 Quantification (ELISA) plasma_isolation->elisa data_analysis Data Analysis (% PCSK9 Reduction) elisa->data_analysis end End data_analysis->end SAD_Study_Flow start Start enroll_cohort1 Enroll Cohort 1 start->enroll_cohort1 dose_cohort1 Dose Cohort 1 (Lowest Dose vs. Placebo) enroll_cohort1->dose_cohort1 safety_pk_cohort1 Safety & PK Assessment (Cohort 1) dose_cohort1->safety_pk_cohort1 safety_review1 Safety Review Committee Meeting safety_pk_cohort1->safety_review1 dose_escalation_decision Dose Escalation Decision safety_review1->dose_escalation_decision enroll_cohort_n Enroll Next Cohort dose_escalation_decision->enroll_cohort_n Escalate end_study End of Study (MTD or Max Dose Reached) dose_escalation_decision->end_study Stop dose_cohort_n Dose Next Cohort (Higher Dose vs. Placebo) enroll_cohort_n->dose_cohort_n safety_pk_cohort_n Safety & PK Assessment (Next Cohort) dose_cohort_n->safety_pk_cohort_n safety_pk_cohort_n->safety_review1

References

Methodological & Application

Application Notes and Protocols for PF-06815345 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06815345 is an orally active and potent small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[1] PCSK9 is a key regulator of cholesterol homeostasis, primarily by targeting the Low-Density Lipoprotein Receptor (LDLR) for degradation.[2][3] Inhibition of PCSK9 leads to increased LDLR levels on the surface of hepatocytes, resulting in enhanced clearance of LDL cholesterol (LDL-C) from the circulation. This makes PCSK9 an attractive therapeutic target for the management of hypercholesterolemia.

These application notes provide detailed protocols for the in vitro evaluation of this compound in cell culture, focusing on its mechanism of action and cellular effects. The protocols are designed for researchers in drug discovery and development investigating the therapeutic potential of small molecule PCSK9 inhibitors.

Data Presentation

The following table summarizes the in vitro activity of this compound and provides representative data for other small molecule PCSK9 inhibitors.

CompoundTargetAssay TypeCell LineIC50Reference
This compound PCSK9Cell-free-13.4 µM[1]
This compoundPCSK9Cell-based->20 µM[1]
Representative Small Molecule 1PCSK9-LDLR InteractionIn vitro binding assay-2.19 µM[4]
Representative Small Molecule 2LDL UptakeCell-basedHepG2-[5]
Representative Small Molecule 3PCSK9 ExpressionCell-basedHepG2-[6]

Signaling Pathway

The following diagram illustrates the signaling pathway of PCSK9 and the mechanism of action of this compound.

PCSK9_Pathway cluster_synthesis Hepatocyte (Endoplasmic Reticulum & Golgi) cluster_secretion Extracellular Space cluster_ldlr Hepatocyte (Cell Surface & Endosome) SREBP2 SREBP-2 PCSK9_gene PCSK9 Gene SREBP2->PCSK9_gene Transcription proPCSK9 pro-PCSK9 PCSK9_gene->proPCSK9 Translation PCSK9 Mature PCSK9 proPCSK9->PCSK9 Autocatalytic Cleavage secreted_PCSK9 Secreted PCSK9 PCSK9->secreted_PCSK9 Secretion LDLR LDL Receptor (LDLR) secreted_PCSK9->LDLR Binds to PCSK9_LDLR_complex PCSK9-LDLR Complex secreted_PCSK9->PCSK9_LDLR_complex PF06815345 This compound PF06815345->secreted_PCSK9 Inhibits LDLR->PCSK9_LDLR_complex LDL_uptake LDL Uptake LDL LDL LDL->LDLR Binds to Endosome Endosome PCSK9_LDLR_complex->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking LDLR_degradation LDLR Degradation Lysosome->LDLR_degradation

Caption: PCSK9 signaling pathway and inhibition by this compound.

Experimental Workflow

The following diagram outlines the experimental workflow for evaluating this compound in cell culture.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture 1. HepG2 Cell Culture cell_treatment 3. Cell Treatment with this compound cell_culture->cell_treatment compound_prep 2. This compound Preparation compound_prep->cell_treatment ldl_uptake 4a. LDL Uptake Assay cell_treatment->ldl_uptake ldlr_expression 4b. LDLR Expression Assay cell_treatment->ldlr_expression pcsk9_secretion 4c. PCSK9 Secretion Assay cell_treatment->pcsk9_secretion data_analysis 5. Data Analysis and IC50 Determination ldl_uptake->data_analysis ldlr_expression->data_analysis pcsk9_secretion->data_analysis

Caption: Experimental workflow for in vitro evaluation of this compound.

Experimental Protocols

HepG2 Cell Culture

The human hepatoma cell line HepG2 is a widely used model for studying cholesterol metabolism and the effects of PCSK9 inhibitors.

Materials:

  • HepG2 cells (ATCC® HB-8065™)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • Trypsin-EDTA solution (0.25%)

  • Phosphate Buffered Saline (PBS)

  • Cell culture flasks (T-75) and plates (96-well, 24-well)

Protocol:

  • Cell Thawing and Maintenance:

    • Thaw cryopreserved HepG2 cells rapidly in a 37°C water bath.

    • Transfer the cells to a T-75 flask containing pre-warmed complete growth medium (DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin).

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

    • Change the medium every 2-3 days.

  • Cell Passaging:

    • When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS.

    • Add 2-3 mL of Trypsin-EDTA solution and incubate for 5-10 minutes at 37°C until cells detach.

    • Neutralize the trypsin with 7-8 mL of complete growth medium and transfer the cell suspension to a conical tube.

    • Centrifuge at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh medium.

    • Seed new flasks at a subcultivation ratio of 1:3 to 1:6.

This compound Preparation

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Serum-free cell culture medium

Protocol:

  • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

  • Further dilute the stock solution in serum-free medium to achieve the desired final concentrations for cell treatment. It is recommended to perform a serial dilution to test a range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50.

Cell Treatment with this compound

Protocol:

  • Seed HepG2 cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for LDL uptake and protein analysis) and allow them to adhere overnight.

  • For experiments investigating LDLR regulation, it is often beneficial to pre-incubate the cells in medium containing lipoprotein-deficient serum (LPDS) for 24 hours to upregulate LDLR expression.

  • Aspirate the culture medium and replace it with medium containing the desired concentrations of this compound or vehicle control (DMSO at the same final concentration as the highest drug concentration).

  • Incubate the cells for the desired treatment period (e.g., 24-48 hours).

Key Experiments

This assay measures the ability of HepG2 cells to take up fluorescently labeled LDL from the culture medium. Inhibition of PCSK9 is expected to increase LDL uptake.

Materials:

  • Fluorescently labeled LDL (e.g., DiI-LDL)

  • HepG2 cells treated with this compound

  • Flow cytometer or fluorescence plate reader

Protocol:

  • Following treatment with this compound, incubate the cells with medium containing fluorescently labeled LDL (e.g., 10 µg/mL DiI-LDL) for 4 hours at 37°C.

  • Wash the cells three times with cold PBS to remove unbound LDL.

  • For flow cytometry, detach the cells using a non-enzymatic cell dissociation solution, wash with PBS, and resuspend in flow cytometry buffer.

  • For a plate-based assay, lyse the cells and measure the fluorescence intensity using a microplate reader.

  • Analyze the data to determine the change in LDL uptake in treated cells compared to vehicle-treated controls.

This assay quantifies the amount of LDLR protein on the cell surface.

Materials:

  • Anti-LDLR primary antibody

  • Fluorescently labeled secondary antibody

  • Flow cytometer

Protocol:

  • After treatment with this compound, detach the cells and wash with cold PBS.

  • Incubate the cells with a primary antibody against the extracellular domain of LDLR for 1 hour on ice.

  • Wash the cells to remove unbound primary antibody.

  • Incubate the cells with a fluorescently labeled secondary antibody for 30 minutes on ice in the dark.

  • Wash the cells and resuspend in flow cytometry buffer.

  • Analyze the mean fluorescence intensity to quantify cell surface LDLR levels.

This assay measures the amount of PCSK9 secreted by HepG2 cells into the culture medium.

Materials:

  • Human PCSK9 ELISA kit

  • Culture supernatant from this compound-treated HepG2 cells

Protocol:

  • Collect the culture medium from cells treated with this compound.

  • Centrifuge the medium to remove any cells and debris.

  • Perform the ELISA according to the manufacturer's instructions to quantify the concentration of PCSK9 in the supernatant.

  • Compare the levels of secreted PCSK9 in treated versus untreated cells.

Data Analysis and IC50 Determination

Protocol:

  • For each assay, calculate the percentage of inhibition or stimulation relative to the vehicle control.

  • Plot the percentage effect against the logarithm of the this compound concentration.

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the compound that produces a 50% of the maximal response.[7]

References

Application Notes and Protocols for PF-06815345 In Vivo Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06815345 is an orally active small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). PCSK9 is a key regulator of low-density lipoprotein cholesterol (LDL-C) levels. By binding to the LDL receptor (LDLR) on the surface of hepatocytes, PCSK9 targets the receptor for lysosomal degradation. This reduction in LDLR density on the cell surface leads to decreased clearance of circulating LDL-C, thereby increasing plasma LDL-C levels. This compound inhibits the interaction between PCSK9 and LDLR, which in turn prevents LDLR degradation, promotes its recycling to the cell surface, and enhances the clearance of LDL-C from the bloodstream. These application notes provide a framework for the in vivo administration of this compound in mouse models to study its effects on lipid metabolism and related pathologies.

While specific quantitative efficacy data and detailed oral formulation vehicles for this compound in mouse models are not extensively detailed in publicly available literature, this document provides protocols based on established methodologies for similar compounds and general best practices for in vivo studies in mice.

Mechanism of Action: PCSK9 Inhibition

This compound functions by disrupting the PCSK9 signaling pathway. The diagram below illustrates the mechanism by which PCSK9 inhibition leads to lower LDL-C levels.

PCSK9_Pathway PCSK9 Signaling Pathway and Inhibition by this compound cluster_0 Hepatocyte LDLR_synthesis LDLR Synthesis Golgi Golgi Apparatus LDLR_synthesis->Golgi PCSK9_synthesis PCSK9 Synthesis PCSK9_synthesis->Golgi LDLR_surface LDLR on Cell Surface Golgi->LDLR_surface PCSK9_secreted Secreted PCSK9 Golgi->PCSK9_secreted Secretion Endosome Endosome LDLR_surface->Endosome Endocytosis LDL LDL Particle LDL->LDLR_surface Binding Lysosome Lysosome Endosome->Lysosome Degradation Pathway LDLR_recycling LDLR Recycling Endosome->LDLR_recycling Recycling Pathway LDLR_recycling->LDLR_surface PCSK9_secreted->LDLR_surface Binding This compound This compound This compound->PCSK9_secreted Inhibition Experimental_Workflow In Vivo Study Workflow for this compound Start Study Initiation Acclimatization Animal Acclimatization (1 week) Start->Acclimatization Group_Allocation Randomization into Treatment Groups Acclimatization->Group_Allocation Formulation This compound Formulation Preparation Group_Allocation->Formulation Dosing Daily Oral Gavage Formulation->Dosing Monitoring Monitor Body Weight and Clinical Signs Dosing->Monitoring Blood_Collection Periodic Blood Sampling (e.g., weekly) Dosing->Blood_Collection Endpoint Study Endpoint (e.g., 4 weeks) Dosing->Endpoint Monitoring->Dosing Daily Lipid_Analysis Plasma Lipid Profile Analysis (Total Cholesterol, LDL-C, HDL-C) Blood_Collection->Lipid_Analysis Data_Analysis Data Analysis and Interpretation Lipid_Analysis->Data_Analysis Tissue_Harvest Tissue Collection (Liver, etc.) Endpoint->Tissue_Harvest Tissue_Harvest->Data_Analysis End Study Completion Data_Analysis->End

Application Notes and Protocols for the Evaluation of Novel Therapeutics in Atherosclerosis Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of lipids, inflammatory cells, and fibrous elements within the inner walls of arteries, leading to the formation of atherosclerotic plaques.[1][2][3] This process, driven by factors like hypercholesterolemia and inflammation, can result in arterial narrowing and plaque rupture, causing life-threatening events such as heart attacks and strokes.[1][2] Research into novel therapeutics is crucial for mitigating the progression of this disease.

While the specific compound PF-06815345 was investigated in a single-dose study in healthy volunteers, the trial was discontinued for strategic business reasons unrelated to safety or efficacy, and detailed public data on its mechanism and application in atherosclerosis research is unavailable.[4] Therefore, these application notes will provide a generalized framework for the preclinical evaluation of a hypothetical anti-atherosclerotic agent, hereafter referred to as "Compound X." This guide is intended for researchers, scientists, and drug development professionals working to identify and characterize new treatments for atherosclerosis.

The protocols and data presented herein are representative of the standard methodologies used in the field to assess the potential of a compound to modulate key pathological processes in atherosclerosis, such as lipid accumulation and inflammation.[5][6]

Hypothetical Target and Mechanism of Action for Compound X

For the purpose of these application notes, we will hypothesize that Compound X is an orally bioavailable small molecule inhibitor of the scavenger receptor CD36. Macrophages play a central role in the development of atherosclerosis by taking up modified low-density lipoproteins (LDL), such as oxidized LDL (ox-LDL), to become lipid-laden foam cells, a hallmark of atherosclerotic plaques.[7][8][9] The CD36 receptor is a key player in the recognition and uptake of ox-LDL by macrophages.[9] By inhibiting CD36, Compound X is proposed to reduce macrophage lipid accumulation and subsequent inflammatory responses within the plaque.

Key Signaling Pathway

The signaling cascade initiated by the binding of oxidized LDL to the CD36 receptor on macrophages is a critical driver of foam cell formation and inflammation in atherosclerosis. This pathway ultimately contributes to plaque progression.

cluster_extracellular Extracellular Space cluster_macrophage Macrophage oxLDL Oxidized LDL CD36 CD36 Receptor oxLDL->CD36 Binding Lipid_Uptake Lipid Uptake CD36->Lipid_Uptake Foam_Cell Foam Cell Formation Lipid_Uptake->Foam_Cell Inflammation Pro-inflammatory Cytokine Release Foam_Cell->Inflammation Plaque_Progression Atherosclerotic Plaque Progression Foam_Cell->Plaque_Progression Inflammation->Plaque_Progression Compound_X Compound X (Hypothetical Inhibitor) Compound_X->CD36 Inhibition

Caption: Hypothetical signaling pathway of Compound X in macrophages.

Data Presentation: Expected Outcomes of Compound X Treatment

The following tables summarize hypothetical quantitative data from preclinical studies designed to evaluate the efficacy of Compound X.

Table 1: In Vitro Efficacy of Compound X on Macrophage Foam Cell Formation and Inflammatory Cytokine Secretion

Treatment Groupox-LDL Uptake (ng/mg protein)TNF-α Secretion (pg/mL)IL-1β Secretion (pg/mL)
Vehicle Control350 ± 25850 ± 60450 ± 40
Compound X (1 µM)150 ± 20400 ± 35200 ± 25
Compound X (10 µM)75 ± 15200 ± 20100 ± 15

Table 2: In Vivo Efficacy of Compound X in ApoE-/- Mice on a High-Fat Diet (12-week treatment)

Treatment GroupAortic Plaque Area (%)Plasma Total Cholesterol (mg/dL)Plaque Macrophage Content (%)Plaque Collagen Content (%)
Vehicle Control35 ± 51200 ± 15040 ± 625 ± 4
Compound X (10 mg/kg/day)20 ± 41150 ± 13025 ± 535 ± 5
Atorvastatin (10 mg/kg/day)18 ± 3700 ± 10030 ± 538 ± 6

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Macrophage Foam Cell Formation Assay

Objective: To quantify the effect of Compound X on the uptake of oxidized LDL by macrophages.

Materials:

  • Murine bone marrow-derived macrophages (BMDMs) or a human monocyte cell line (e.g., THP-1).

  • DMEM or RPMI-1640 medium with 10% FBS.

  • PMA (for THP-1 differentiation).

  • Human LDL.

  • Copper sulfate (CuSO₄) for LDL oxidation.

  • Compound X.

  • Oil Red O staining solution.

  • Cholesterol quantification kit.

Procedure:

  • Cell Culture and Differentiation:

    • For BMDMs: Harvest bone marrow from mice and culture in medium containing M-CSF for 7 days to differentiate into macrophages.

    • For THP-1 cells: Culture in RPMI-1640 with 10% FBS. Differentiate into macrophages by treating with 100 nM PMA for 48 hours.

  • LDL Oxidation: Oxidize human LDL by incubation with 10 µM CuSO₄ at 37°C for 24 hours.

  • Treatment: Pre-incubate differentiated macrophages with varying concentrations of Compound X or vehicle control for 2 hours.

  • Foam Cell Induction: Add ox-LDL (50 µg/mL) to the treated macrophages and incubate for 24 hours.

  • Quantification:

    • Oil Red O Staining: Wash cells, fix with 4% paraformaldehyde, and stain with Oil Red O to visualize lipid droplets. Elute the stain with isopropanol and measure absorbance at 510 nm.

    • Cholesterol Content: Lyse the cells and measure the total cholesterol content using a commercial cholesterol quantification kit. Normalize to total protein content.

Protocol 2: In Vivo Atherosclerosis Study in Apolipoprotein E-deficient (ApoE-/-) Mice

Objective: To evaluate the effect of Compound X on the development of atherosclerotic plaques in a murine model.

Materials:

  • ApoE-/- mice (6-8 weeks old).

  • High-fat diet (Western diet, containing 21% fat and 0.15% cholesterol).

  • Compound X formulated for oral gavage.

  • Atorvastatin (positive control).

  • Saline or appropriate vehicle (negative control).

  • Histology reagents (Oil Red O, antibodies for macrophages, e.g., anti-CD68).

Procedure:

  • Acclimatization and Diet: Acclimatize mice for one week, then place them on a high-fat diet to induce atherosclerosis.

  • Treatment Groups: After 4 weeks on the high-fat diet, randomize mice into treatment groups (n=10-15 per group):

    • Vehicle control (oral gavage daily).

    • Compound X (e.g., 10 mg/kg, oral gavage daily).

    • Atorvastatin (e.g., 10 mg/kg, oral gavage daily).

  • Treatment Period: Continue the high-fat diet and daily treatments for 12 weeks.

  • Sample Collection: At the end of the treatment period, euthanize mice and collect blood for lipid analysis. Perfuse the vascular system with PBS and then fix with 4% paraformaldehyde.

  • Plaque Analysis:

    • En Face Analysis: Dissect the entire aorta, open it longitudinally, and stain with Oil Red O. Capture images and quantify the percentage of the aortic surface area covered by plaques.

    • Aortic Root Histology: Embed the aortic root in OCT, prepare cryosections, and stain with Oil Red O to measure lesion area. Perform immunohistochemistry to quantify macrophage (anti-CD68) and collagen (Masson's trichrome) content.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel anti-atherosclerotic compound.

Start Hypothesis: Compound X reduces atherosclerosis In_Vitro In Vitro Studies (Foam Cell Assay, Cytokine Measurement) Start->In_Vitro In_Vivo In Vivo Studies (ApoE-/- Mouse Model) In_Vitro->In_Vivo Promising Results Data_Analysis Data Analysis (Plaque Quantification, Biomarker Analysis) In_Vivo->Data_Analysis Conclusion Conclusion on Preclinical Efficacy and Safety Data_Analysis->Conclusion

Caption: Preclinical evaluation workflow for an anti-atherosclerotic agent.

References

Application Notes and Protocols for PF-06815345 in Hypercholesterolemia Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06815345 is an orally active, potent small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9)[1]. PCSK9 is a key regulator of low-density lipoprotein cholesterol (LDL-C) levels, and its inhibition is a validated therapeutic strategy for the management of hypercholesterolemia[2][3]. These application notes provide an overview of this compound, its mechanism of action, and protocols for its use in preclinical research settings to study its effects on hypercholesterolemia. While the clinical development of this compound was discontinued for strategic reasons and not due to safety or efficacy concerns, the compound remains a valuable tool for research into PCSK9 biology and its role in lipid metabolism[4][5].

Mechanism of Action

This compound functions by inhibiting the activity of PCSK9. Under normal physiological conditions, PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes. This binding leads to the internalization and subsequent lysosomal degradation of the LDLR, thereby reducing the number of available receptors to clear circulating LDL-C. By inhibiting PCSK9, this compound prevents the degradation of the LDLR, leading to increased recycling of the receptor to the cell surface. This results in enhanced clearance of LDL-C from the bloodstream and a reduction in plasma LDL-C levels[2][6].

PCSK9_Pathway cluster_0 Hepatocyte LDLR LDL Receptor Endosome Endosome LDLR->Endosome Internalization LDL LDL Particle LDL->LDLR Binds PCSK9 PCSK9 PCSK9->LDLR Binds This compound This compound This compound->PCSK9 Inhibits Lysosome Lysosome (Degradation) Endosome->Lysosome LDLR Degradation Recycling Recycling Endosome->Recycling LDLR Recycling Recycling->LDLR

Caption: Mechanism of Action of this compound.

Data Presentation

The following tables represent hypothetical data based on typical findings for a potent oral PCSK9 inhibitor and are intended for illustrative purposes.

Table 1: In Vitro Activity of this compound

Assay TypeParameterValue
PCSK9 Inhibition AssayIC5013.4 µM[1]
Cell-Based LDL UptakeEC50Data not available

Table 2: Preclinical In Vivo Efficacy of this compound in a Humanized PCSK9 Mouse Model

Treatment GroupDose (mg/kg)Route of AdministrationChange in Plasma PCSK9 (%)Change in LDL-C (%)
Vehicle Control-Oral00
This compound100Oral↓ Data not availableData not available
This compound500Oral↓ 72% at 4 hours[1]Data not available

Table 3: Pharmacokinetic Profile of this compound in Healthy Human Subjects (Single Ascending Dose - Hypothetical)

DoseCmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Half-life (hr)
Low DoseData not availableData not availableData not availableData not available
Mid DoseData not availableData not availableData not availableData not available
High DoseData not availableData not availableData not availableData not available

Note: The Phase 1 clinical trial (NCT02654899) for this compound was terminated, and detailed pharmacokinetic and pharmacodynamic data in humans are not publicly available.

Experimental Protocols

The following are representative protocols for the preclinical evaluation of a small molecule PCSK9 inhibitor like this compound.

Protocol 1: In Vitro PCSK9 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PCSK9.

Materials:

  • Recombinant human PCSK9

  • Fluorogenic peptide substrate for PCSK9

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • This compound

  • 96-well microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • Add a fixed concentration of recombinant human PCSK9 to each well of a 96-well plate.

  • Add the serially diluted this compound or vehicle control to the wells.

  • Incubate for a specified period (e.g., 30 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the fluorogenic peptide substrate.

  • Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Calculate the rate of reaction for each concentration of this compound.

  • Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50.

Protocol 2: Cell-Based LDL Uptake Assay

Objective: To assess the effect of this compound on the uptake of LDL-C in a hepatocyte cell line.

Materials:

  • Human hepatocyte cell line (e.g., HepG2)

  • Cell culture medium

  • Fetal bovine serum

  • Fluorescently labeled LDL (e.g., DiI-LDL)

  • This compound

  • Recombinant human PCSK9

  • 96-well imaging plates

  • High-content imaging system or flow cytometer

Procedure:

  • Seed HepG2 cells in 96-well imaging plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle control in the presence of a fixed concentration of recombinant human PCSK9 for a specified duration (e.g., 24 hours).

  • Add fluorescently labeled LDL to the cell culture medium and incubate for a further period (e.g., 4 hours).

  • Wash the cells to remove unbound DiI-LDL.

  • Fix the cells and stain the nuclei with a fluorescent dye (e.g., DAPI).

  • Acquire images using a high-content imaging system or analyze the cells by flow cytometry.

  • Quantify the fluorescence intensity of DiI-LDL per cell.

  • Plot the DiI-LDL fluorescence against the this compound concentration to determine the half-maximal effective concentration (EC50).

LDL_Uptake_Workflow cluster_workflow Cell-Based LDL Uptake Assay Workflow A Seed HepG2 Cells B Treat with this compound and PCSK9 A->B C Add Fluorescently Labeled LDL (DiI-LDL) B->C D Wash and Fix Cells C->D E Image and Quantify Fluorescence D->E F Determine EC50 E->F

Caption: Workflow for a cell-based LDL uptake assay.

Protocol 3: In Vivo Efficacy in a Hypercholesterolemic Animal Model

Objective: To evaluate the effect of orally administered this compound on plasma PCSK9 and LDL-C levels in a relevant animal model.

Materials:

  • Humanized PCSK9 transgenic mice or other suitable hypercholesterolemic model (e.g., LDLR knockout mice on a high-fat diet).

  • This compound formulation for oral gavage.

  • Vehicle control.

  • Blood collection supplies.

  • ELISA kits for measuring plasma PCSK9 and LDL-C.

Procedure:

  • Acclimatize the animals and randomize them into treatment and control groups.

  • Administer this compound or vehicle control by oral gavage at the desired dose(s) and frequency.

  • Collect blood samples at baseline and at various time points post-dosing.

  • Separate plasma from the blood samples.

  • Measure plasma PCSK9 concentrations using a specific ELISA kit.

  • Measure plasma LDL-C levels using an appropriate assay.

  • Analyze the data to determine the percentage change in plasma PCSK9 and LDL-C levels compared to the vehicle control group.

Conclusion

This compound is a valuable research tool for investigating the role of PCSK9 in lipid metabolism and for exploring the potential of small molecule inhibitors in the management of hypercholesterolemia. The protocols outlined above provide a framework for the preclinical evaluation of this and similar compounds. While clinical data for this compound is limited, the established mechanism of PCSK9 inhibition suggests its utility in proof-of-concept studies and for furthering our understanding of cardiovascular disease.

References

Application Notes and Protocols for Cell-Based Assays to Determine PF-06815345 Activity

Author: BenchChem Technical Support Team. Date: November 2025

A Critical Clarification on the Target of PF-06815345

Initial research indicates a potential misunderstanding regarding the primary target of this compound. While the request for "cell-based assays for activity" is common for kinase inhibitors such as those targeting IRAK4, extensive evidence from scientific literature and drug development databases identifies this compound as an inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) [1][2][3][4]. There is currently no public evidence to suggest that this compound is an IRAK4 inhibitor.

Therefore, these application notes will focus on the well-established activity of this compound as a PCSK9 inhibitor. The provided protocols will enable researchers to accurately characterize its effects on the PCSK9 pathway in a cellular context.

Introduction: The Role of PCSK9 in Cholesterol Homeostasis

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of low-density lipoprotein (LDL) cholesterol levels in the bloodstream[5][6]. It functions by binding to the LDL receptor (LDLR) on the surface of hepatocytes. This binding targets the LDLR for degradation within the cell, preventing it from recycling back to the cell surface to clear more LDL cholesterol from the blood[6]. By inhibiting PCSK9, compounds like this compound prevent the degradation of LDLR, leading to an increased number of receptors on the cell surface and consequently, a greater uptake of LDL cholesterol from the circulation, resulting in lower plasma LDL-C levels[5][6].

Principle of Cell-Based Assays for PCSK9 Inhibitors

Cell-based assays for PCSK9 inhibitors like this compound are designed to measure the compound's ability to disrupt the interaction between PCSK9 and the LDL receptor, and to quantify the downstream consequences of this inhibition. Key measurable outcomes include:

  • Increased LDL Receptor (LDLR) levels on the cell surface.

  • Enhanced uptake of LDL by cells.

  • Direct inhibition of PCSK9 binding to the LDLR.

These assays are critical for determining the potency and efficacy of inhibitor compounds in a biologically relevant system.

Quantitative Data for this compound

The following table summarizes the available quantitative data for this compound.

ParameterValueCell Line/SystemReference
IC50 13.4 µMIn vitro PCSK9 inhibition[1][2]
CLint (human enterocyte) <82.9 µL/min/mgHuman enterocytes[1][2]
CLint (human hepatocyte) 97.6 µL/min/mgHuman hepatocytes[1][2]

Signaling Pathway and Inhibitor Mechanism

The following diagram illustrates the signaling pathway of PCSK9 and the mechanism of action for an inhibitor like this compound.

PCSK9_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PCSK9 PCSK9 LDLR LDL Receptor (LDLR) PCSK9->LDLR Binds LDL LDL LDL->LDLR Binds PF06815345 This compound PF06815345->PCSK9 Inhibits Binding to LDLR Endosome Endosome LDLR->Endosome Internalization Lysosome Lysosome Endosome->Lysosome PCSK9-mediated Trafficking Recycling Recycling to Cell Surface Endosome->Recycling Default Pathway (No PCSK9) Degradation LDLR Degradation Lysosome->Degradation Recycling->LDLR

Caption: PCSK9-mediated degradation of the LDL receptor and its inhibition by this compound.

Experimental Protocols

Assay 1: LDL Uptake Assay

This assay measures the functional consequence of PCSK9 inhibition—the increased uptake of LDL by cells.

Workflow Diagram

LDL_Uptake_Workflow A 1. Seed HepG2 cells in a 96-well plate and allow to adhere B 2. Starve cells in serum-free media to upregulate LDLR A->B C 3. Treat cells with this compound at various concentrations B->C D 4. Add recombinant human PCSK9 (if not endogenously expressed) C->D E 5. Add fluorescently labeled LDL (e.g., DiI-LDL) D->E F 6. Incubate for 4 hours to allow for LDL uptake E->F G 7. Wash cells to remove excess DiI-LDL F->G H 8. Lyse cells or read fluorescence directly using a plate reader G->H I 9. Analyze data: Plot fluorescence vs. This compound concentration H->I

Caption: Workflow for the fluorescent LDL uptake assay.

Materials:

  • HepG2 cells (or other suitable hepatocyte cell line)

  • 96-well clear-bottom black plates

  • DMEM/F-12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • Recombinant Human PCSK9

  • Fluorescently labeled LDL (e.g., DiI-LDL)

  • Phosphate Buffered Saline (PBS)

  • Fluorescence plate reader

Protocol:

  • Cell Seeding: Seed HepG2 cells into a 96-well clear-bottom black plate at a density of 20,000 cells/well. Allow cells to adhere overnight in complete medium (DMEM/F-12 + 10% FBS + 1% Pen-Strep).

  • Serum Starvation: The following day, aspirate the medium and wash the cells once with PBS. Add 100 µL of serum-free medium to each well and incubate for 16-24 hours to upregulate LDLR expression.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Add the compound dilutions to the wells and incubate for 1-2 hours at 37°C. Include a vehicle control (e.g., DMSO).

  • PCSK9 Addition: Add recombinant human PCSK9 to each well to a final concentration of 10 µg/mL (or as optimized). Do not add PCSK9 to negative control wells. Incubate for 1 hour at 37°C.

  • LDL Addition: Add DiI-LDL to each well to a final concentration of 10 µg/mL.

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for LDL uptake.

  • Washing: Aspirate the medium and wash the cells three times with 200 µL of PBS to remove any unbound DiI-LDL.

  • Fluorescence Reading: After the final wash, add 100 µL of PBS to each well. Read the fluorescence on a plate reader with an excitation/emission of ~549/565 nm for DiI.

  • Data Analysis: Subtract the background fluorescence (wells with no cells) and normalize the data to the vehicle control. Plot the fluorescence intensity against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50.

Assay 2: LDLR Cell Surface Expression Assay (Flow Cytometry)

This assay directly quantifies the number of LDL receptors on the cell surface following treatment with a PCSK9 inhibitor.

Materials:

  • HepG2 cells

  • 6-well plates

  • This compound

  • Recombinant Human PCSK9

  • Anti-LDLR antibody (extracellular domain specific), conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • Flow cytometry buffer (PBS + 2% FBS)

  • Flow cytometer

Protocol:

  • Cell Culture and Treatment: Seed HepG2 cells in 6-well plates. Once confluent, treat the cells with various concentrations of this compound for 1 hour, followed by the addition of recombinant PCSK9 for 5 hours.

  • Cell Harvesting: Gently detach the cells using a non-enzymatic cell dissociation buffer. Pellet the cells by centrifugation and wash once with cold PBS.

  • Antibody Staining: Resuspend the cells in 100 µL of flow cytometry buffer containing the fluorophore-conjugated anti-LDLR antibody. Incubate on ice for 30-45 minutes, protected from light.

  • Washing: Wash the cells twice with 1 mL of cold flow cytometry buffer to remove unbound antibody.

  • Flow Cytometry Analysis: Resuspend the final cell pellet in 300-500 µL of flow cytometry buffer and analyze on a flow cytometer.

  • Data Analysis: Gate on the live cell population and measure the mean fluorescence intensity (MFI) of the LDLR signal. Plot the MFI against the this compound concentration to determine the compound's effect on LDLR surface levels.

Troubleshooting and Considerations

  • Cell Line Choice: Hepatocyte-derived cell lines like HepG2 or Huh7 are recommended as they endogenously express the necessary components of the PCSK9-LDLR pathway.

  • Recombinant PCSK9: The use of recombinant PCSK9 is crucial for observing a robust inhibitory effect, as the endogenous expression in some cell lines may be low.

  • LDL Source: Ensure the quality of the fluorescently labeled LDL, as aggregation can lead to high background signals.

  • Assay Controls: Always include appropriate controls:

    • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) and recombinant PCSK9.

    • No PCSK9 Control: Cells treated with vehicle but no recombinant PCSK9, to represent maximal LDL uptake/LDLR expression.

    • Positive Control: A known PCSK9 inhibitor (e.g., a monoclonal antibody like Alirocumab or Evolocumab) can be used to validate the assay.

These application notes provide a comprehensive framework for researchers to conduct cell-based assays to characterize the activity of this compound as a PCSK9 inhibitor. By following these protocols, scientists in drug development can obtain reliable data on the compound's cellular potency and mechanism of action.

References

Application Notes and Protocols for Measuring PF-06815345 Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06815345 is a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). PCSK9 is a key regulator of low-density lipoprotein (LDL) cholesterol levels. By binding to the LDL receptor (LDLR) on the surface of hepatocytes, PCSK9 targets the receptor for lysosomal degradation. This reduction in LDLR density on the cell surface leads to decreased clearance of LDL cholesterol from the bloodstream, resulting in elevated plasma LDL-c levels. Inhibition of the PCSK9-LDLR interaction is a clinically validated therapeutic strategy for lowering LDL-c.

These application notes provide detailed protocols for two key in vitro assays to measure the efficacy of this compound: a biochemical assay to quantify the inhibition of the PCSK9-LDLR binding interaction and a cell-based assay to assess the functional consequence of this inhibition on LDL uptake in a relevant cell line.

Data Presentation

The following table summarizes the in vitro efficacy of this compound and other representative small molecule PCSK9 inhibitors.

CompoundAssay TypeDescriptionIC50 (µM)Reference
This compound PCSK9-LDLR Binding Assay Inhibition of PCSK9 binding to the LDLR 13.4
Compound 13PCSK9-LDLR PPI AssayInhibition of PCSK9-LDLR protein-protein interaction7.57[1]
Compound 3fPCSK9-LDLR Binding AssayDisruption of the PCSK9-LDLR interaction0.537[2]
NilotinibPCSK9-LDLR Binding AssayInhibition of the PCSK9-LDLR interaction9.8[2]
Compound M12In vitro PPI inhibition testInhibition of PCSK9/LDLR protein-protein interaction0.91[3]
Compound M27In vitro PPI inhibition testInhibition of PCSK9/LDLR protein-protein interaction0.76[3]

Signaling Pathway and Experimental Workflow

PCSK9 Signaling Pathway

The following diagram illustrates the mechanism of action of PCSK9 and the therapeutic intervention by inhibitors like this compound.

PCSK9_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte PCSK9 PCSK9 LDLR LDL Receptor PCSK9->LDLR Binds LDL LDL Particle LDL->LDLR Binds Endosome Endosome LDLR->Endosome Internalization PF06815345 This compound PF06815345->PCSK9 Inhibits Lysosome Lysosome Endosome->Lysosome PCSK9-mediated Recycling LDLR Recycling Endosome->Recycling No PCSK9 Degradation LDLR Degradation Lysosome->Degradation Recycling->LDLR

PCSK9 signaling pathway and inhibition.
Experimental Workflow: LDL Uptake Assay

This diagram outlines the key steps in the cell-based fluorescent LDL uptake assay.

LDL_Uptake_Workflow cluster_workflow LDL Uptake Assay Workflow A 1. Seed HepG2 cells in 96-well plate B 2. Incubate cells with This compound or vehicle control A->B C 3. Add fluorescently-labeled LDL (e.g., DiI-LDL) to cells B->C D 4. Incubate to allow for LDL uptake C->D E 5. Wash cells to remove unbound fluorescent LDL D->E F 6. Measure intracellular fluorescence (plate reader or microscopy) E->F G 7. Analyze data and determine EC50 F->G

Workflow for the cell-based LDL uptake assay.

Experimental Protocols

PCSK9-LDLR Binding Inhibition Assay (ELISA-based)

This protocol is designed to quantify the ability of this compound to inhibit the binding of PCSK9 to the LDL receptor in a direct binding format.

Materials:

  • Recombinant human LDLR-AB domain

  • Recombinant human PCSK9 (His-tagged)

  • This compound

  • 96-well high-binding ELISA plates

  • Biotinylated anti-His-tag antibody

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Assay buffer (e.g., PBS)

  • Plate reader capable of measuring absorbance at 450 nm

Protocol:

  • Plate Coating:

    • Dilute the recombinant human LDLR-AB domain to a final concentration of 1-2 µg/mL in PBS.

    • Add 100 µL of the diluted LDLR-AB domain to each well of a 96-well high-binding ELISA plate.

    • Incubate the plate overnight at 4°C.

    • The next day, wash the plate three times with 200 µL of wash buffer per well.

    • Block the plate by adding 200 µL of assay buffer containing 1% BSA to each well and incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Compound Incubation:

    • Prepare a serial dilution of this compound in assay buffer. The final concentrations should span a range appropriate to determine the IC50 (e.g., 0.01 µM to 100 µM).

    • In a separate plate or tubes, pre-incubate the diluted this compound with a constant concentration of His-tagged PCSK9 (e.g., 1 µg/mL) for 30-60 minutes at room temperature. Include a vehicle control (DMSO) without the inhibitor.

  • Binding Reaction:

    • Transfer 100 µL of the this compound/PCSK9 mixture to the corresponding wells of the LDLR-coated plate.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of diluted biotinylated anti-His-tag antibody to each well and incubate for 1 hour at room temperature.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of diluted Streptavidin-HRP to each well and incubate for 30-60 minutes at room temperature in the dark.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate to each well and incubate until a blue color develops (typically 15-30 minutes).

    • Stop the reaction by adding 50 µL of stop solution. The color will change to yellow.

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Subtract the background absorbance (wells with no PCSK9).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic equation).

Cell-Based Fluorescent LDL Uptake Assay

This assay measures the ability of this compound to restore LDL uptake in cells treated with exogenous PCSK9. Human hepatoma cells (HepG2) are a commonly used and relevant cell line for this assay.[4]

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., MEM with 10% FBS)

  • 96-well black, clear-bottom tissue culture plates

  • This compound

  • Recombinant human PCSK9

  • Fluorescently labeled LDL (e.g., DiI-LDL or Bodipy-LDL)

  • Phosphate-buffered saline (PBS)

  • Fluorescence plate reader or fluorescence microscope

Protocol:

  • Cell Seeding:

    • Seed HepG2 cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer after 24-48 hours of incubation.

  • Compound and PCSK9 Treatment:

    • Prepare serial dilutions of this compound in serum-free cell culture medium.

    • Aspirate the growth medium from the cells and replace it with 100 µL of serum-free medium containing the various concentrations of this compound or vehicle control.

    • Add a pre-determined concentration of recombinant human PCSK9 to all wells except for the "no PCSK9" control. The concentration of PCSK9 should be sufficient to cause a significant reduction in LDL uptake.

    • Incubate the cells for 4-24 hours at 37°C in a CO₂ incubator.

  • LDL Uptake:

    • Prepare a working solution of fluorescently labeled LDL in serum-free medium (e.g., 10 µg/mL).

    • Add 10 µL of the fluorescent LDL working solution to each well.

    • Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, protected from light.

  • Measurement:

    • Aspirate the medium containing the fluorescent LDL.

    • Wash the cells three times with 200 µL of PBS per well to remove any unbound fluorescent LDL.

    • Add 100 µL of PBS to each well.

    • Measure the intracellular fluorescence using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen fluorescent dye (e.g., for DiI-LDL: Ex/Em ~549/565 nm).

    • Alternatively, visualize and quantify LDL uptake using a fluorescence microscope.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells).

    • Normalize the fluorescence signal to the control wells (no PCSK9 and no inhibitor) to determine the percentage of LDL uptake.

    • Plot the percentage of LDL uptake against the logarithm of the this compound concentration.

    • Calculate the EC50 value, which is the concentration of this compound that restores LDL uptake to 50% of the maximum possible in the presence of PCSK9.

References

Application Notes and Protocols for PF-06815345 in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06815345 is an orally active, potent small-molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). As a prodrug, it is converted in the liver by carboxyesterase (CES1) to its active zwitterionic form, which then selectively inhibits PCSK9 protein synthesis. PCSK9 plays a critical role in regulating low-density lipoprotein cholesterol (LDL-C) levels by promoting the degradation of the LDL receptor (LDLR). By inhibiting PCSK9, this compound increases the number of LDLRs on the surface of hepatocytes, leading to enhanced clearance of LDL-C from the bloodstream. These application notes provide an overview of the available preclinical data on this compound and detailed protocols for its use in animal studies.

Data Presentation

The following tables summarize the available quantitative data for this compound and other relevant oral PCSK9 inhibitors in animal models.

Table 1: In Vivo Efficacy of this compound

Animal ModelDosageRoute of AdministrationKey FindingsReference
Humanized PCSK9 Mouse100-500 mg/kg (single dose)Oral (p.o.)Lowered plasma PCSK9 levels. At 500 mg/kg, a 72% reduction in plasma PCSK9 was observed 4 hours post-dosing.[1]

Table 2: In Vitro and In Vivo Data for Other Oral Small-Molecule PCSK9 Inhibitors

CompoundAnimal ModelDosageRoute of AdministrationKey FindingsReference
NYX-PCSK9i APOE*3-Leiden.CETP mice50 mg/kgOral (p.o.)Dose-dependent decrease in plasma total cholesterol of up to 57%.[2]
P-21 (nano-formulated P-4) C57BL/6 mice (high-fat diet)1, 3, 10, and 30 mg/kg (daily)Oral (p.o.)Dose-dependent LDL-C lowering of approximately 20%, 40%, 60%, and 90%, respectively.[3]

Signaling Pathway

The diagram below illustrates the mechanism of action of this compound in the PCSK9 signaling pathway.

PCSK9_Pathway cluster_0 Hepatocyte cluster_1 Bloodstream LDLR_synthesis LDLR Synthesis Golgi Golgi Apparatus LDLR_synthesis->Golgi PCSK9_synthesis PCSK9 Synthesis PCSK9_synthesis->Golgi PF06815345_prodrug This compound (Prodrug) CES1 CES1 PF06815345_prodrug->CES1 Hepatic Uptake PF06815345_active Active Metabolite PF06815345_active->PCSK9_synthesis Inhibition CES1->PF06815345_active Activation LDLR_surface Surface LDLR Golgi->LDLR_surface PCSK9_secreted Secreted PCSK9 Golgi->PCSK9_secreted Secretion Endosome Endosome LDLR_surface->Endosome Binds LDL LDL_particle_blood Circulating LDL LDLR_surface->LDL_particle_blood Clears LDL LDL_particle LDL Particle LDL_particle->LDLR_surface Lysosome Lysosome Endosome->Lysosome PCSK9-mediated LDLR_recycling LDLR Recycling Endosome->LDLR_recycling LDLR_degradation LDLR Degradation Lysosome->LDLR_degradation LDLR_recycling->LDLR_surface PCSK9_secreted_blood Circulating PCSK9 PCSK9_secreted->PCSK9_secreted_blood PCSK9_secreted_blood->LDLR_surface Binds LDLR

Caption: Mechanism of action of this compound.

Experimental Protocols

In Vivo Efficacy Study in Humanized PCSK9 Mice

This protocol is a general guideline based on the available information for this compound and standard practices for similar studies.

a. Animal Model:

  • Species: Mouse

  • Strain: Humanized PCSK9 mice (e.g., B-hPCSK9 mice), which express human PCSK9.

  • Age: 8-12 weeks

  • Sex: Male or female, specified in the study design.

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

b. Materials:

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose in water, corn oil, or a commercially available vehicle like Medigel). The choice of vehicle should be based on the solubility and stability of this compound.

  • Oral gavage needles (18-20 gauge for adult mice).

  • Syringes

  • Animal scale

  • Blood collection tubes (e.g., EDTA-coated microtubes).

c. Dosing Protocol:

  • Acclimate the mice to the housing conditions for at least one week before the experiment.

  • Randomly assign mice to treatment groups (e.g., vehicle control, 100 mg/kg this compound, 300 mg/kg this compound, 500 mg/kg this compound).

  • Prepare the dosing solutions of this compound in the chosen vehicle on the day of dosing.

  • Weigh each mouse to calculate the individual dose volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.

  • Administer a single oral dose of the vehicle or this compound solution using a proper oral gavage technique.

d. Sample Collection:

  • Collect blood samples at specified time points post-dosing (e.g., 0, 2, 4, 8, and 24 hours).

  • Blood can be collected via a suitable method, such as submandibular or saphenous vein puncture.

  • Place the blood into EDTA-coated tubes and centrifuge at 2000 x g for 15 minutes at 4°C to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

e. Endpoint Analysis:

  • Plasma PCSK9 Levels: Measure human PCSK9 concentrations in the plasma samples using a commercially available human PCSK9 ELISA kit, following the manufacturer's instructions.

  • Plasma Lipid Profile: Analyze plasma samples for total cholesterol, LDL-C, HDL-C, and triglycerides using standard enzymatic assays.

General Protocol for Oral Gavage in Mice

This protocol provides a detailed procedure for the oral administration of substances to mice.

Oral_Gavage_Workflow start Start weigh_mouse 1. Weigh Mouse start->weigh_mouse calculate_dose 2. Calculate Dose Volume (max 10 mL/kg) weigh_mouse->calculate_dose prepare_dose 3. Prepare Dosing Solution calculate_dose->prepare_dose restrain_mouse 4. Restrain Mouse (Scruff Method) prepare_dose->restrain_mouse measure_needle 5. Measure Gavage Needle (Tip of nose to last rib) restrain_mouse->measure_needle insert_needle 6. Gently Insert Needle (into esophagus) measure_needle->insert_needle administer_dose 7. Administer Dose Slowly insert_needle->administer_dose remove_needle 8. Remove Needle Gently administer_dose->remove_needle monitor_mouse 9. Monitor Mouse (for distress) remove_needle->monitor_mouse end End monitor_mouse->end

Caption: Workflow for oral gavage in mice.

Procedure:

  • Animal Restraint: Properly restrain the mouse by scruffing the back of the neck to immobilize the head and body.

  • Gavage Needle Measurement: Measure the correct length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. Mark the needle at the level of the mouse's nose.

  • Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow as the needle is advanced. Do not force the needle.

  • Dose Administration: Once the needle is in the esophagus, slowly administer the prepared dose.

  • Needle Removal: Gently remove the gavage needle along the same path of insertion.

  • Post-Procedure Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing.

Concluding Remarks

The available data indicates that this compound is a promising oral inhibitor of PCSK9. The provided protocols offer a framework for conducting in vivo efficacy studies in appropriate animal models. Researchers should optimize these protocols based on the specific characteristics of their study design and the formulation of this compound. Further studies are warranted to fully characterize the pharmacokinetic and pharmacodynamic profile of this compound.

References

Application Notes and Protocols: Evaluating the Efficacy of Oral PCSK9 Inhibitors in Humanized PCSK9 Mice, Featuring PF-06815345

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. By binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, PCSK9 promotes its degradation, leading to reduced clearance of LDL cholesterol (LDL-C) from the circulation. Inhibition of PCSK9 is a clinically validated strategy for lowering LDL-C levels and reducing the risk of cardiovascular disease. While monoclonal antibodies have proven effective, the development of orally bioavailable small molecule inhibitors of PCSK9 presents a promising therapeutic alternative.

PF-06815345 is an orally active and potent inhibitor of PCSK9 with an IC50 value of 13.4 μM.[1] It has been shown to significantly decrease PCSK9 levels in vivo in humanized PCSK9 mouse models.[1] Although its clinical development was discontinued for strategic business reasons and not due to safety or efficacy concerns, the preclinical data provide a valuable reference for the evaluation of similar compounds.[2]

These application notes provide a detailed protocol for the in vivo evaluation of oral PCSK9 inhibitors, such as this compound, in a humanized PCSK9 mouse model.

Signaling Pathway of PCSK9 and its Inhibition

The following diagram illustrates the mechanism of PCSK9-mediated LDLR degradation and the mode of action for PCSK9 inhibitors.

PCSK9_Signaling_Pathway cluster_Hepatocyte Hepatocyte LDLR_synthesis LDLR Synthesis Golgi Golgi Apparatus LDLR_synthesis->Golgi Trafficking PCSK9_synthesis PCSK9 Synthesis PCSK9_synthesis->Golgi Trafficking Secreted PCSK9 Secreted PCSK9 Golgi->Secreted PCSK9 Secretion Cell Surface LDLR Cell Surface LDLR Golgi->Cell Surface LDLR Trafficking Endosome Endosome Lysosome Lysosome Endosome->Lysosome Degradation of LDL-C Endosome->Lysosome PCSK9 promotes LDLR degradation LDLR_recycled Recycled LDLR Endosome->LDLR_recycled Recycling LDL Particle LDL-C LDLR_recycled->Cell Surface LDLR Secreted PCSK9->Cell Surface LDLR Binding Cell Surface LDLR->Endosome Internalization Cell Surface LDLR->Endosome Internalization with PCSK9 LDL Particle->Cell Surface LDLR Binding This compound This compound (Oral PCSK9 Inhibitor) This compound->Secreted PCSK9 Inhibition

PCSK9-mediated LDLR degradation and inhibition by this compound.

Experimental Protocols

Animal Model
  • Model: Humanized B-hPCSK9 mice. These mice are genetically engineered to express human PCSK9, making them a suitable preclinical model for evaluating the efficacy of novel anti-human PCSK9 drugs.

  • Supplier: Commercially available from various vendors.

  • Housing: Mice should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water. All animal procedures should be performed in accordance with institutional guidelines for animal care and use.

Induction of Hypercholesterolemia
  • Diet: To induce a hypercholesterolemic phenotype, mice are fed a Western-type diet (WD) containing 21% fat and 0.2% cholesterol.

  • Duration: Mice should be maintained on the WD for a minimum of 4 weeks prior to the initiation of treatment to establish elevated baseline LDL-C levels.

Compound Preparation and Administration
  • Preparation: this compound is a prodrug that is converted to its active form by liver carboxyesterase (CES1). For oral administration, the compound should be formulated in a suitable vehicle, such as a solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water. The formulation should be prepared fresh daily.

  • Administration: The compound is administered via oral gavage (p.o.) at the desired doses (e.g., 100-500 mg/kg). A vehicle control group should be included in each study.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating an oral PCSK9 inhibitor.

Experimental_Workflow start Start acclimatization Acclimatization of Humanized PCSK9 Mice start->acclimatization diet Western Diet Feeding (4 weeks) acclimatization->diet baseline Baseline Blood Sampling (t= -1 day) diet->baseline randomization Randomization into Treatment Groups baseline->randomization treatment Oral Administration of This compound or Vehicle randomization->treatment sampling Blood Sampling at Multiple Time Points treatment->sampling euthanasia Euthanasia and Tissue Collection sampling->euthanasia analysis Biochemical Analysis (PCSK9, LDL-C, etc.) euthanasia->analysis data_analysis Data Analysis and Statistical Evaluation analysis->data_analysis end End data_analysis->end

General experimental workflow for in vivo efficacy studies.
Sample Collection and Analysis

  • Blood Collection: Blood samples (approximately 50-100 µL) are collected from the tail vein or retro-orbital sinus at specified time points (e.g., 0, 4, 8, 12, and 24 hours post-dose). Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Tissue Collection: At the end of the study, mice are euthanized, and liver tissue is collected for analysis of LDLR protein levels.

  • Biochemical Analysis:

    • Plasma PCSK9 Levels: Human PCSK9 concentrations in plasma are measured using a commercially available ELISA kit.

    • Lipid Profile: Plasma total cholesterol (TC) and LDL-C levels are determined using enzymatic colorimetric assays.

    • Liver LDLR Levels: LDLR protein expression in liver homogenates is quantified by Western blotting or ELISA.

Data Presentation

The following tables provide an example of how to structure the quantitative data obtained from an in vivo efficacy study of an oral PCSK9 inhibitor. Note: The data presented here are for illustrative purposes only and do not represent actual results for this compound.

Table 1: Dose-Dependent Effect of an Oral PCSK9 Inhibitor on Plasma PCSK9 and LDL-C Levels
Treatment GroupDose (mg/kg)Plasma PCSK9 (% of Vehicle)Plasma LDL-C (% of Vehicle)
Vehicle-100 ± 8.5100 ± 10.2
Compound X3085 ± 7.188 ± 9.5
Compound X10062 ± 6.5 71 ± 8.2
Compound X30045 ± 5.9 53 ± 7.1
Compound X50028 ± 4.2 35 ± 6.3
Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 vs. Vehicle.
Table 2: Time-Course of Plasma PCSK9 and LDL-C Reduction Following a Single Oral Dose (300 mg/kg) of an Oral PCSK9 Inhibitor
Time Post-Dose (hours)Plasma PCSK9 (% of Baseline)Plasma LDL-C (% of Baseline)
0100 ± 7.8100 ± 9.1
458 ± 6.2 65 ± 7.5
848 ± 5.5 55 ± 6.8
1252 ± 5.9***60 ± 7.1**
2475 ± 8.182 ± 8.8
Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 vs. Baseline (t=0).

Conclusion

The use of humanized PCSK9 mice provides a robust and clinically relevant model for the preclinical evaluation of oral PCSK9 inhibitors like this compound. The protocols and data presentation formats outlined in these application notes offer a comprehensive framework for researchers to design, execute, and interpret in vivo efficacy studies for this promising class of lipid-lowering agents. While specific data for this compound is limited, the provided methodologies are broadly applicable to the characterization of novel oral PCSK9 inhibitors.

References

Application Notes and Protocols for PF-06815345, a PCSK9 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06815345 is a potent and orally active small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[1][2][3] PCSK9 is a key regulator of cholesterol homeostasis, primarily by promoting the degradation of the Low-Density Lipoprotein Receptor (LDLR) in hepatocytes.[4][5] By inhibiting the interaction between PCSK9 and the LDLR, this compound increases the number of LDLRs on the cell surface, leading to enhanced clearance of LDL cholesterol from the circulation.[4][5] These application notes provide detailed protocols for the dissolution of this compound and its application in key in vitro and in vivo experiments.

Chemical Properties and Solubility

A summary of the key chemical properties of this compound hydrochloride is provided in the table below.

PropertyValueReference
Molecular Formula C₂₇H₃₀Cl₂FN₉O₄[6]
Molecular Weight 634.49 g/mol [6]
CAS Number 2334434-49-8[6]
Appearance White to off-white solidN/A
Purity ≥98%[7]
Solubility DMSO: 50 mg/mL (78.80 mM) (ultrasonication recommended)[3][6][7]

Dissolution Protocol for In Vitro Experiments

For in vitro experiments, this compound hydrochloride is typically dissolved in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound hydrochloride powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Ultrasonic bath

  • Vortex mixer

Protocol:

  • Weighing: Accurately weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, add 157.6 µL of DMSO per 1 mg of this compound hydrochloride.[3]

  • Dissolution:

    • Vortex the tube for 1-2 minutes to initially mix the powder and solvent.

    • Place the tube in an ultrasonic bath for 10-15 minutes to ensure complete dissolution.[3][6][7] The solution should be clear and free of visible particles.

  • Storage:

    • For short-term storage (up to 1 month), the DMSO stock solution can be stored at -20°C.[2]

    • For long-term storage (up to 6 months), aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[2]

Stock Solution Preparation Table:

Desired Stock ConcentrationVolume of DMSO to add per 1 mg this compound HClVolume of DMSO to add per 5 mg this compound HClVolume of DMSO to add per 10 mg this compound HCl
1 mM1.5761 mL7.8803 mL15.7607 mL
5 mM0.3152 mL1.5761 mL3.1521 mL
10 mM0.1576 mL0.7880 mL1.5761 mL

Data derived from MedChemExpress and GlpBio product information.[2][3][6]

Experimental Protocols

In Vitro PCSK9-LDLR Interaction Assay

This assay is designed to quantify the inhibitory effect of this compound on the binding of PCSK9 to the LDLR. Commercially available ELISA-based kits are a common method for this purpose.

Principle:

A microplate is coated with the EGF-A domain of the LDLR. Recombinant His-tagged PCSK9 is incubated with the test compound (this compound) and then added to the plate. The amount of bound PCSK9 is detected using an anti-His-tag antibody conjugated to a reporter enzyme (e.g., HRP), which generates a colorimetric or chemiluminescent signal.

Workflow:

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Prepare Reagents Prepare Reagents Coat plate with LDLR Coat plate with LDLR Prepare Reagents->Coat plate with LDLR Prepare this compound dilutions Prepare this compound dilutions Add PCSK9 + this compound Add PCSK9 + this compound Prepare this compound dilutions->Add PCSK9 + this compound Block plate Block plate Coat plate with LDLR->Block plate Block plate->Add PCSK9 + this compound Incubate Incubate Add PCSK9 + this compound->Incubate Wash Wash Incubate->Wash Add detection antibody Add detection antibody Wash->Add detection antibody Incubate_detect Incubate Add detection antibody->Incubate_detect Wash_detect Wash Incubate_detect->Wash_detect Add substrate Add substrate Wash_detect->Add substrate Read signal Read signal Add substrate->Read signal Calculate % inhibition Calculate % inhibition Read signal->Calculate % inhibition Determine IC50 Determine IC50 Calculate % inhibition->Determine IC50

Caption: Workflow for an in vitro PCSK9-LDLR binding assay.

Cell-Based LDL Uptake Assay

This assay measures the functional consequence of PCSK9 inhibition, which is the increased uptake of LDL by hepatocytes.

Principle:

Hepatocytes (e.g., HepG2 cells) are treated with this compound. Fluorescently labeled LDL is then added to the culture medium. The amount of LDL taken up by the cells is quantified by measuring the intracellular fluorescence.

Workflow:

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_uptake LDL Uptake cluster_detection Detection Seed HepG2 cells Seed HepG2 cells Culture overnight Culture overnight Seed HepG2 cells->Culture overnight Starve cells (serum-free media) Starve cells (serum-free media) Culture overnight->Starve cells (serum-free media) Treat with this compound Treat with this compound Starve cells (serum-free media)->Treat with this compound Incubate Incubate Treat with this compound->Incubate Add fluorescent LDL Add fluorescent LDL Incubate->Add fluorescent LDL Incubate_uptake Incubate (2-4h) Add fluorescent LDL->Incubate_uptake Wash cells Wash cells Incubate_uptake->Wash cells Measure fluorescence Measure fluorescence Wash cells->Measure fluorescence

Caption: Workflow for a cell-based LDL uptake assay.

Western Blot for LDLR Expression

This protocol is used to detect changes in the protein levels of the LDL receptor in response to treatment with this compound.

Workflow:

G cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Treat cells with this compound Treat cells with this compound Lyse cells Lyse cells Treat cells with this compound->Lyse cells Quantify protein Quantify protein Lyse cells->Quantify protein SDS-PAGE SDS-PAGE Quantify protein->SDS-PAGE Transfer to membrane Transfer to membrane SDS-PAGE->Transfer to membrane Block membrane Block membrane Transfer to membrane->Block membrane Incubate with primary antibody (anti-LDLR) Incubate with primary antibody (anti-LDLR) Block membrane->Incubate with primary antibody (anti-LDLR) Wash Wash Incubate with primary antibody (anti-LDLR)->Wash Incubate with secondary antibody Incubate with secondary antibody Wash->Incubate with secondary antibody Wash_final Wash Incubate with secondary antibody->Wash_final Detect signal Detect signal Wash_final->Detect signal

Caption: Western blot workflow for LDLR expression.

In Vivo Experiment Protocol

This compound has been shown to be orally active in mouse models.[1][3]

Vehicle Preparation for Oral Administration:

While the exact formulation used in preclinical studies for this compound is proprietary, a common vehicle for oral gavage of hydrophobic small molecules in mice can be prepared as follows.

Materials:

  • This compound hydrochloride

  • Corn oil or a solution of 0.5% (w/v) carboxymethylcellulose (CMC) and 0.1% (v/v) Tween 80 in water.

  • Homogenizer or sonicator

Protocol:

  • Weighing: Weigh the required amount of this compound hydrochloride for the desired dose and number of animals.

  • Suspension:

    • Add a small amount of the vehicle to the powder to create a paste.

    • Gradually add the remaining vehicle while mixing to achieve the final desired concentration.

  • Homogenization: Use a homogenizer or sonicator to ensure a uniform and stable suspension.

  • Administration: Administer the suspension to mice via oral gavage at a typical volume of 10 mL/kg body weight.

Signaling Pathway

This compound inhibits PCSK9, thereby preventing the degradation of the LDL receptor and increasing its recycling to the cell surface. This leads to increased uptake of LDL cholesterol from the bloodstream.

G cluster_pathway PCSK9-LDLR Signaling Pathway PCSK9 PCSK9 LDLR LDL Receptor PCSK9->LDLR binds Degradation LDLR Degradation LDLR->Degradation promotes Recycling LDLR Recycling LDLR->Recycling increased LDL LDL Cholesterol Uptake LDL Uptake LDL->Uptake PF06815345 This compound PF06815345->PCSK9 inhibits Recycling->Uptake enhances

Caption: Mechanism of action of this compound.

Disclaimer

These protocols are intended for research use only by qualified personnel. Appropriate safety precautions should be taken when handling chemical reagents. It is recommended to consult the manufacturer's safety data sheet (SDS) for this compound before use. The experimental conditions may require optimization for specific cell lines or animal models.

References

Troubleshooting & Optimization

optimizing PF-06815345 concentration in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-06815345, a potent and orally active inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9).[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9).[1][2] PCSK9 is a protein that plays a critical role in regulating the number of low-density lipoprotein (LDL) receptors on the surface of liver cells.[3][4] By binding to LDL receptors, PCSK9 targets them for degradation, leading to higher levels of LDL cholesterol in the bloodstream.[3][4] this compound inhibits PCSK9, which prevents the degradation of LDL receptors. This results in more LDL receptors on the cell surface, leading to increased clearance of LDL cholesterol from the circulation.[3]

Q2: What is the recommended starting concentration range for this compound in cell culture?

Based on in vitro studies, a starting concentration range of 1 µM to 30 µM is suggested for cell culture experiments.[1][5] The half-maximal inhibitory concentration (IC50) has been reported to be 13.4 µM.[1][2][5] Optimization will be necessary to determine the ideal concentration for your specific cell type and experimental endpoint.

Q3: What solvent should I use to dissolve this compound?

This compound hydrochloride is soluble in DMSO. For in vitro experiments, a stock solution can be prepared in DMSO at a concentration of 50 mg/mL (78.80 mM) with the aid of ultrasonic treatment.[5]

Q4: How should I store this compound?

The powdered form of this compound hydrochloride should be stored at 4°C in a sealed container, away from moisture.[5] Stock solutions in solvent can be stored at -80°C for up to six months or at -20°C for shorter periods.[5]

Troubleshooting Guide

This guide addresses common issues that may arise when optimizing this compound concentration in cell culture.

Problem Possible Cause Suggested Solution
Low or no observable effect of this compound Suboptimal Concentration: The concentration of this compound may be too low to elicit a response in your specific cell model.Perform a dose-response experiment to determine the optimal concentration. Start with a broad range (e.g., 0.1 µM to 50 µM) and narrow it down based on the initial results.
Incorrect Solvent or Poor Solubility: The compound may not be fully dissolved, leading to a lower effective concentration.Ensure the compound is fully dissolved in an appropriate solvent like DMSO before adding it to the cell culture medium.[5] Avoid repeated freeze-thaw cycles of the stock solution.
Cell Line Insensitivity: The chosen cell line may not express PCSK9 or the downstream signaling components necessary to respond to its inhibition.Confirm PCSK9 expression in your cell line using techniques like Western blot or qPCR. Consider using a cell line known to be responsive to PCSK9 inhibition, such as human hepatocyte cell lines.[1][5]
High Cell Toxicity or Death Concentration Too High: The concentration of this compound may be cytotoxic to the cells.Perform a cell viability assay (e.g., MTT, trypan blue exclusion) across a range of concentrations to determine the maximum non-toxic dose.
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1% v/v) and include a vehicle control in your experiments.
Poor Cell Health: Pre-existing issues with cell culture conditions can be exacerbated by the addition of a compound.Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.[6] Check for signs of contamination and ensure proper cell culture technique.[7]
Inconsistent or Variable Results Inconsistent Cell Passaging: Variations in cell passage number can lead to phenotypic drift and altered responses.Use cells within a consistent and low passage number range for all experiments.[8]
Variability in Compound Preparation: Inconsistent preparation of the compound stock or working solutions can lead to variable effective concentrations.Prepare a large batch of the stock solution to be used across multiple experiments to minimize variability.
Inconsistent Experimental Conditions: Variations in incubation time, cell seeding density, or other experimental parameters can affect the results.Standardize all experimental protocols and maintain detailed records of each experiment.[8]

Experimental Protocols

Dose-Response Experiment to Determine Optimal Concentration
  • Cell Seeding: Seed your target cells in a multi-well plate (e.g., 96-well) at a density that will allow for logarithmic growth during the experiment. Allow the cells to adhere and recover overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A typical starting range could be from 0.01 µM to 100 µM. Include a vehicle-only control (e.g., medium with the same concentration of DMSO as the highest drug concentration).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for a predetermined time point relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • Endpoint Analysis: Perform your desired assay to measure the effect of this compound. This could be a cell viability assay, a functional assay to measure LDL uptake, or a molecular assay to measure the expression of target genes or proteins.

  • Data Analysis: Plot the response against the log of the this compound concentration to generate a dose-response curve and determine the EC50 (half-maximal effective concentration).

Cell Viability Assay (MTT Assay)
  • Cell Treatment: Follow steps 1-4 of the Dose-Response Experiment protocol.

  • MTT Addition: Following the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability at each concentration.

Visualizations

Signaling Pathway of PCSK9 Inhibition

PCSK9_Pathway cluster_cell Hepatocyte cluster_endosome Endosome/Lysosome LDLR LDL Receptor LDLR_deg LDLR Degradation LDLR->LDLR_deg Targeted for cluster_endosome cluster_endosome LDLR->cluster_endosome Internalization LDL LDL Particle LDL->LDLR PCSK9 PCSK9 PCSK9->LDLR Binds to PCSK9->LDLR_deg Promotes PF06815345 This compound PF06815345->PCSK9 Inhibits

Caption: Mechanism of this compound in preventing PCSK9-mediated LDL receptor degradation.

Experimental Workflow for Optimizing this compound Concentration

experimental_workflow start Start: Cell Culture Preparation dose_response Dose-Response Experiment (e.g., 0.1 µM - 50 µM) start->dose_response viability_assay Cell Viability Assay (e.g., MTT) dose_response->viability_assay endpoint_assay Functional/Molecular Assay (e.g., LDL uptake, Western blot) dose_response->endpoint_assay analysis Data Analysis (Determine EC50 and Max Non-Toxic Dose) viability_assay->analysis endpoint_assay->analysis optimization Optimized Concentration for Further Experiments analysis->optimization

Caption: Workflow for determining the optimal concentration of this compound.

Troubleshooting Logic Tree

troubleshooting_logic cluster_no_effect cluster_high_toxicity start Unexpected Experimental Outcome no_effect No or Low Effect Observed start->no_effect high_toxicity High Cell Toxicity start->high_toxicity conc_low Concentration too low? no_effect->conc_low conc_high Concentration too high? high_toxicity->conc_high solubility Compound fully dissolved? conc_low->solubility No increase_conc Increase concentration range conc_low->increase_conc Yes cell_line Cell line sensitive? solubility->cell_line No check_prep Check stock/working solution prep solubility->check_prep Yes validate_cell Validate PCSK9 expression cell_line->validate_cell Yes solvent_tox Solvent toxicity? conc_high->solvent_tox No decrease_conc Decrease concentration/perform viability assay conc_high->decrease_conc Yes cell_health Cells healthy pre-treatment? solvent_tox->cell_health No check_solvent Check final solvent concentration solvent_tox->check_solvent Yes check_culture Review cell culture practices cell_health->check_culture Yes

Caption: Decision tree for troubleshooting common issues with this compound experiments.

References

troubleshooting PF-06815345 insolubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering insolubility issues with PF-06815345.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is an orally active and potent small-molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) with an IC50 value of 13.4 μM.[1][2][3][4] It is being investigated for its potential to lower low-density lipoprotein (LDL) cholesterol levels. The hydrochloride salt of this compound is a white to off-white solid.

Q2: What is the known solubility of this compound hydrochloride?

The primary reported solubility is in dimethyl sulfoxide (DMSO).

SolventSolubilityMolar EquivalentSpecial Conditions
DMSO50 mg/mL78.80 mMUltrasonic agitation is required. It is also noted that hygroscopic DMSO can negatively impact solubility, so freshly opened DMSO is recommended.[2][4][5][6][7]

Data compiled from multiple supplier datasheets.

Q3: I am observing precipitation when diluting my DMSO stock of this compound into aqueous buffer or cell culture media. Why is this happening?

This is a common issue for compounds with low aqueous solubility. Several factors can contribute to precipitation:

  • Low Aqueous Solubility: this compound is inherently hydrophobic, and its solubility in aqueous solutions like cell culture media is significantly lower than in DMSO.

  • Exceeding Solubility Limit: The final concentration of this compound in your experiment may be higher than its solubility limit in the aqueous medium.

  • Improper Dilution: Adding a concentrated DMSO stock directly into a large volume of aqueous solution without rapid and thorough mixing can cause the compound to "crash out" as it is no longer in a favorable solvent environment.

  • "Salting Out" Effect: High concentrations of salts in buffers and media can decrease the solubility of hydrophobic compounds.

  • Interactions with Media Components: Components in cell culture media, such as proteins and salts, can interact with this compound and reduce its solubility.[8]

  • pH of the Medium: The solubility of many compounds is pH-dependent. If the pH of your buffer or medium does not favor a soluble form of this compound, precipitation can occur.[9]

Q4: How can I prevent my this compound from precipitating during my experiment?

Several strategies can be employed to improve the solubility and prevent precipitation of this compound in aqueous solutions. These are detailed in the Troubleshooting Guide below.

Troubleshooting Guide for Insolubility Issues

This guide provides systematic approaches to address insolubility problems with this compound.

Issue 1: Precipitate forms immediately upon dilution of DMSO stock into aqueous media.

Troubleshooting Workflow

start Precipitation upon dilution check_conc Is the final concentration too high? start->check_conc dilution_method Review dilution technique check_conc->dilution_method No lower_stock Prepare a lower concentration DMSO stock check_conc->lower_stock Yes predilute Pre-dilute stock in a smaller volume of media with vigorous mixing dilution_method->predilute success Solution remains clear predilute->success failure Precipitation persists predilute->failure add_dropwise Add stock solution dropwise to media while vortexing lower_stock->add_dropwise add_dropwise->success add_dropwise->failure failure->success

Caption: Workflow for addressing immediate precipitation.

Detailed Steps:

  • Optimize Dilution Technique:

    • Pre-dilution: Instead of adding the concentrated DMSO stock directly to your final volume, first, dilute it in a smaller volume of your media or buffer with vigorous mixing. Then, add this intermediate dilution to the final volume.

    • Slow Addition: Add the DMSO stock drop-wise to the vortexing or rapidly stirring aqueous solution. This helps to disperse the compound quickly and avoid localized high concentrations.

  • Reduce Final Concentration:

    • Determine the lowest effective concentration for your experiment to stay below the solubility limit.

    • Consider performing a dose-response experiment to find the IC50 for your specific cell line, which may be lower than the concentrations causing precipitation.

  • Lower DMSO Stock Concentration:

    • Preparing a less concentrated stock solution in DMSO will require a larger volume to be added to your media, which can aid in dispersion, but be mindful of the final DMSO concentration.

Issue 2: Solution is initially clear but a precipitate forms over time in the incubator.

Troubleshooting Workflow

start Delayed Precipitation check_stability Is the compound stable in the media over time? start->check_stability media_interaction Could there be interactions with media components? start->media_interaction temp_fluctuation Are there temperature fluctuations? start->temp_fluctuation fresh_prep Prepare fresh dilutions for each experiment check_stability->fresh_prep reduce_serum Reduce serum concentration (if possible) media_interaction->reduce_serum stable_temp Ensure stable incubator temperature temp_fluctuation->stable_temp success Solution remains clear fresh_prep->success failure Precipitation persists fresh_prep->failure test_serum_free Test solubility in serum-free media reduce_serum->test_serum_free test_serum_free->success test_serum_free->failure stable_temp->success stable_temp->failure failure->success

Caption: Workflow for addressing delayed precipitation.

Detailed Steps:

  • Media Instability:

    • Fresh Preparations: Avoid storing this compound in aqueous solutions for extended periods. Prepare fresh dilutions immediately before each experiment.

    • Component Interaction: Serum proteins can sometimes cause compounds to precipitate. If your experiment allows, try reducing the serum concentration or testing the compound's solubility in a serum-free version of your media.

  • Temperature Effects:

    • Ensure your incubator maintains a stable temperature, as temperature shifts can affect the solubility of some compounds.

    • Pre-warm your media to 37°C before adding the compound stock solution.

Advanced Solubilization Strategies

If the above troubleshooting steps are insufficient, consider these more advanced formulation strategies.

StrategyDescriptionProtocol Outline
pH Modification The solubility of ionizable compounds can be significantly altered by adjusting the pH of the buffer.[4]1. Determine the pKa of this compound (if not available, test a range of pH values).2. Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.4, 8.0).3. Add this compound to each buffer to a known concentration.4. Equilibrate the samples (e.g., shake for 24 hours).5. Centrifuge to pellet undissolved compound.6. Measure the concentration of the supernatant (e.g., by HPLC-UV) to determine solubility at each pH.
Use of Co-solvents Water-miscible organic solvents can increase the solubility of hydrophobic compounds.[4][10]1. Prepare stock solutions of co-solvents such as ethanol, propylene glycol, or polyethylene glycols (PEGs).2. Prepare a series of aqueous solutions containing different percentages of the co-solvent (e.g., 1%, 5%, 10%).3. Determine the solubility of this compound in each co-solvent mixture as described for pH modification.4. Note: Ensure the final co-solvent concentration is not toxic to your cells.
Use of Surfactants Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[4][10]1. Select a non-ionic surfactant that is generally less toxic to cells (e.g., Tween® 20, Tween® 80, Cremophor® EL).2. Prepare aqueous solutions with surfactant concentrations above the critical micelle concentration (CMC).3. Determine the solubility of this compound in the surfactant solutions.4. Note: Surfactants can interfere with some cellular assays.
Complexation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility.[4]1. Select a suitable cyclodextrin (e.g., β-cyclodextrin, HP-β-CD).2. Prepare aqueous solutions of the cyclodextrin at various concentrations.3. Add an excess of this compound to each solution.4. Equilibrate the samples (e.g., shake or sonicate).5. Filter or centrifuge the samples and analyze the supernatant for this compound concentration.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound Hydrochloride in DMSO

Objective: To prepare a high-concentration stock solution for subsequent dilution.

Materials:

  • This compound hydrochloride powder

  • Sterile, anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Tare a sterile microcentrifuge tube on an analytical balance.

  • Carefully weigh the desired amount of this compound hydrochloride powder into the tube. (Molecular Weight: 634.49 g/mol )

  • Calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Volume (L) = [Mass (g) / 634.49 ( g/mol )] / 0.010 (mol/L)

  • Add the calculated volume of sterile DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes.

  • Place the tube in an ultrasonic bath for 10-15 minutes to ensure complete dissolution.[2][5]

  • Visually inspect the solution to confirm there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C as recommended by the supplier.[4]

Signaling Pathway

Mechanism of Action of this compound

This compound is an inhibitor of PCSK9. PCSK9 is a protein that binds to the LDL receptor (LDLR) on the surface of hepatocytes. This binding targets the LDLR for degradation in lysosomes. By inhibiting PCSK9, this compound prevents the degradation of LDLRs. This leads to a higher number of LDLRs on the cell surface, which in turn increases the clearance of LDL cholesterol from the bloodstream.[11][12]

cluster_blood Bloodstream cluster_hepatocyte Hepatocyte ldl LDL Cholesterol ldlr LDL Receptor ldl->ldlr Binds pcsk9 PCSK9 pcsk9->ldlr Binds endosome Endosome pcsk9->endosome Internalization pf06815345 This compound pf06815345->pcsk9 Inhibits ldlr->endosome Internalization ldlr->endosome Internalization endosome->ldlr Recycles to surface lysosome Lysosome endosome->lysosome LDL Degradation endosome->lysosome LDLR Degradation ldlr_synthesis LDLR Synthesis ldlr_synthesis->ldlr Traffics to surface

References

Technical Support Center: PF-06815345 Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of PF-06815345. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound hydrochloride should be stored at 4°C in a sealed container, protected from moisture.[1][2][3]

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is soluble in DMSO at a concentration of 50 mg/mL, though it may require ultrasonication to fully dissolve.[2][3] For optimal stability, it is recommended to prepare stock solutions in newly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by hygroscopic (water-absorbing) DMSO.[1][4] Once prepared, stock solutions should be aliquoted to minimize freeze-thaw cycles and stored under the following conditions:

  • -80°C for up to 6 months.[1][5]

  • -20°C for up to 1 month.[1][5]

Q3: My this compound is not dissolving well in DMSO. What can I do?

A3: If you are experiencing solubility issues, you can try warming the solution to 37°C and using an ultrasonic bath to aid dissolution.[4] Ensure you are using a fresh supply of anhydrous DMSO.

Stability Data

Currently, there is limited publicly available quantitative data on the degradation rates of this compound under various experimental conditions such as a range of pH values, exposure to light, or in different solvent systems. Researchers should exercise caution and consider performing their own stability assessments for long-term experiments or when using conditions other than those recommended.

Storage Condition Summary
FormStorage TemperatureDurationSpecial Conditions
Solid (Powder)4°CNot specifiedSealed container, away from moisture.[1][2][3]
Stock Solution (in DMSO)-20°C1 monthAliquot to avoid freeze-thaw cycles.[1][5]
Stock Solution (in DMSO)-80°C6 monthsAliquot to avoid freeze-thaw cycles.[1][5]

Experimental Protocols

While specific degradation pathways for this compound have not been detailed in the available literature, a general experimental protocol for assessing small molecule stability can be adapted.

Protocol: General Stability Assessment of a this compound Solution

Objective: To determine the stability of this compound in a specific buffer or solvent system under defined storage conditions.

Materials:

  • This compound hydrochloride

  • Anhydrous DMSO

  • Experimental buffer/solvent

  • HPLC or LC-MS system

  • Calibrated analytical balance

  • Temperature-controlled incubator/storage unit

  • Light-protective containers (if assessing photostability)

Methodology:

  • Prepare a concentrated stock solution of this compound in anhydrous DMSO.

  • Dilute the stock solution to the desired final concentration in the experimental buffer/solvent.

  • Divide the solution into multiple aliquots in appropriate storage vials.

  • Establish a time-zero (T=0) baseline by analyzing one aliquot immediately via a validated HPLC or LC-MS method to determine the initial concentration and purity.

  • Store the remaining aliquots under the desired experimental conditions (e.g., specific temperature, light or dark).

  • At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), retrieve an aliquot from storage.

  • Analyze the aliquot using the same HPLC or LC-MS method to determine the concentration and identify any potential degradation products.

  • Compare the results to the T=0 baseline to calculate the percentage of this compound remaining and the formation of any impurities.

Troubleshooting

Below are troubleshooting guides for common stability and storage issues.

Logical Diagram: Troubleshooting Storage and Handling Issues

Troubleshooting_Storage start Start: Stability or Activity Issue Identified check_solid Is the solid compound stored correctly? (4°C, sealed, away from moisture) start->check_solid solid_yes Yes check_solid->solid_yes solid_no No check_solid->solid_no check_solution Is the stock solution stored correctly? (-20°C for <1 month or -80°C for <6 months) solid_yes->check_solution correct_solid_storage Action: Store solid compound at 4°C in a sealed, dry container. Consider ordering a fresh batch. solid_no->correct_solid_storage correct_solid_storage->check_solution solution_yes Yes check_solution->solution_yes solution_no No check_solution->solution_no check_dissolution Was the compound fully dissolved? (Used fresh DMSO, sonication, warming) solution_yes->check_dissolution correct_solution_storage Action: Prepare fresh stock solution and store appropriately in aliquots. solution_no->correct_solution_storage correct_solution_storage->check_dissolution dissolution_yes Yes check_dissolution->dissolution_yes dissolution_no No check_dissolution->dissolution_no check_freeze_thaw Were multiple freeze-thaw cycles avoided? dissolution_yes->check_freeze_thaw correct_dissolution Action: Re-prepare solution using fresh DMSO, ultrasonication, and gentle warming (37°C). dissolution_no->correct_dissolution correct_dissolution->check_freeze_thaw freeze_thaw_yes Yes check_freeze_thaw->freeze_thaw_yes freeze_thaw_no No check_freeze_thaw->freeze_thaw_no end_point If issues persist, consider experimental conditions (e.g., buffer stability). freeze_thaw_yes->end_point correct_freeze_thaw Action: Prepare new aliquots from a fresh stock solution to minimize freeze-thaw cycles. freeze_thaw_no->correct_freeze_thaw correct_freeze_thaw->end_point

Caption: Troubleshooting workflow for this compound stability issues.

Signaling Pathway Visualization (Hypothetical Degradation)

As the specific degradation pathways of this compound are not publicly documented, the following diagram illustrates a hypothetical degradation pathway for a generic small molecule inhibitor, which could be initiated by factors such as hydrolysis or oxidation.

Hypothetical_Degradation_Pathway PF06815345 This compound (Active) Hydrolysis Hydrolysis (e.g., due to moisture) PF06815345->Hydrolysis Oxidation Oxidation (e.g., due to air exposure) PF06815345->Oxidation Degradant1 Hydrolyzed Product (Inactive) Hydrolysis->Degradant1 Degradant2 Oxidized Product (Inactive) Oxidation->Degradant2

Caption: Hypothetical degradation pathways for a small molecule inhibitor.

References

potential off-target effects of PF-06815345

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PF-06815345. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects during experimentation with this investigational compound. The following troubleshooting guides and frequently asked questions (FAQs) are intended to help address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

This compound is an orally active, potent small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9)[1][2]. The primary, or "on-target," effect of this compound is to inhibit PCSK9, which in turn prevents the degradation of low-density lipoprotein (LDL) receptors in the liver[3][4][5]. This leads to an increased number of LDL receptors on the cell surface, resulting in enhanced clearance of LDL cholesterol from the bloodstream[3][4][5].

Q2: Are there any known or reported off-target effects for this compound?

To date, there is no publicly available data detailing specific off-target effects of this compound. A Phase 1 clinical trial (NCT02654899) was initiated to evaluate its safety and tolerability, but the trial was discontinued for strategic business reasons unrelated to safety or efficacy concerns. Therefore, a comprehensive clinical safety profile, including potential off-target effects, has not been fully established in the public domain.

Q3: My experimental results show unexpected phenotypes. Could these be due to off-target effects of this compound?

While it is possible, it is also crucial to consider other potential causes for unexpected results. These could include:

  • On-target effects not related to LDL cholesterol: PCSK9 has been suggested to play a role in the degradation of other receptors besides the LDL receptor, such as the very-low-density lipoprotein receptor (VLDLR) and apolipoprotein E receptor 2 (ApoER2)[6]. Inhibition of PCSK9 could therefore have broader effects than just LDL cholesterol reduction.

  • Experimental variability: Ensure that your experimental setup, reagents, and cell models are consistent and well-validated.

  • Compound stability and purity: Verify the integrity of your this compound compound.

If these factors have been ruled out, investigating potential off-target effects may be warranted.

Q4: What are the common adverse events observed with other PCSK9 inhibitors that I should be aware of?

While this compound is a small molecule, the approved PCSK9 inhibitors are monoclonal antibodies (e.g., alirocumab, evolocumab). Although the modality is different, understanding their safety profile can be informative. Common adverse events reported in clinical trials for these antibodies are generally mild and include[7][8][9][10]:

  • Injection site reactions (less relevant for an oral compound)

  • Nasopharyngitis (common cold symptoms)

  • Upper respiratory tract infections

  • Influenza-like symptoms

  • Myalgia (muscle pain)

  • Back pain

Neurocognitive events have also been reported, though their association with PCSK9 inhibition is still under investigation[7][11]. It is important to monitor for a range of potential effects in your experiments.

Troubleshooting Guides

Issue: Unexpected Cellular Phenotype Observed

If you observe an unexpected cellular phenotype in your experiments with this compound, follow these troubleshooting steps:

  • Confirm On-Target Engagement: First, verify that this compound is engaging its target, PCSK9, in your experimental system. This can be done by measuring a downstream biomarker, such as an increase in LDL receptor levels or a decrease in extracellular PCSK9.

  • Dose-Response Analysis: Perform a dose-response experiment. An off-target effect may have a different potency (EC50 or IC50) than the on-target effect.

  • Use a Structurally Unrelated PCSK9 Inhibitor: If possible, repeat the experiment with a different, structurally unrelated PCSK9 inhibitor. If the unexpected phenotype persists, it is more likely to be an on-target effect. If the phenotype is unique to this compound, it may be an off-target effect.

  • Rescue Experiment: In genetically tractable systems, you can perform a "rescue" experiment. After treatment with this compound, overexpress PCSK9 to see if this reverses the unexpected phenotype.

  • Investigate Potential Off-Targets: If the above steps suggest a true off-target effect, proceed to the experimental protocols outlined below for identifying potential off-target interactions.

Data on Potential Off-Target Liabilities

As there is no public data on the off-target profile of this compound, the following table is a hypothetical example of how such data would be presented. This is for illustrative purposes only and is based on common off-target panels used in drug discovery.

Target ClassRepresentative TargetsRationale for ScreeningHypothetical this compound Activity (IC50/Ki)
Kinases ABL, SRC, EGFR, VEGFR2Large and diverse family, common off-targets for small molecules.> 10 µM
GPCRs Adrenergic, Dopaminergic, Serotonergic ReceptorsCan lead to cardiovascular, CNS, and other side effects.> 10 µM
Ion Channels hERG, Nav1.5, Cav1.2hERG inhibition is a critical cardiac safety liability.> 30 µM
Nuclear Receptors ER, AR, GR, PRCan cause endocrine-related side effects.> 10 µM
Transporters P-gp, BCRP, OATP1B1, OATP1B3Inhibition can lead to drug-drug interactions.> 10 µM
Proteases Cathepsins, Caspases, MMPsTo assess selectivity against other proteases.> 10 µM

Experimental Protocols for Off-Target Assessment

In Silico (Computational) Off-Target Prediction

This approach uses the chemical structure of this compound to predict potential interactions with a large database of protein targets.

Methodology:

  • Obtain the Chemical Structure: The SMILES (Simplified Molecular Input Line Entry System) string or other chemical representation of this compound's active metabolite is used as the input[12][13].

  • Select Prediction Tools: Utilize various computational platforms that employ machine learning and ligand-based or structure-based algorithms to predict drug-target interactions. Examples include SEA (Similarity Ensemble Approach), SwissTargetPrediction, or commercial platforms[14].

  • Perform the Analysis: The chemical structure is compared against a database of known ligands for thousands of proteins. The output is a ranked list of potential off-targets based on a similarity score or predicted binding affinity.

  • Triage and Prioritize: The list of potential off-targets should be prioritized based on the prediction confidence score and the known physiological role of the potential off-target protein.

In_Silico_Workflow cluster_input Input cluster_analysis Analysis cluster_output Output PF_Structure This compound Chemical Structure Prediction_Tools Computational Prediction Tools (e.g., SEA, SwissTargetPrediction) PF_Structure->Prediction_Tools Input Structure Target_List Ranked List of Potential Off-Targets Prediction_Tools->Target_List Generate Predictions

Caption: Workflow for in silico off-target prediction.
In Vitro Off-Target Screening

This involves experimentally testing the binding or activity of this compound against a panel of purified proteins.

Methodology:

  • Panel Selection: Choose a commercially available or custom-designed off-target screening panel. A broad panel typically includes a diverse set of kinases, GPCRs, ion channels, proteases, and nuclear receptors.

  • Assay Format: The assays are typically biochemical (e.g., enzymatic assays for kinases and proteases) or radioligand binding assays (for GPCRs and ion channels).

  • Execution: this compound is tested at a high concentration (e.g., 10 µM) in a primary screen.

  • Hit Confirmation: Any protein where significant inhibition (e.g., >50%) is observed is considered a "hit." These hits are then confirmed in secondary assays by generating a full dose-response curve to determine the IC50 or Ki value.

  • Data Analysis: The IC50 values for any confirmed off-target hits are compared to the on-target potency for PCSK9 to determine the selectivity window. A large selectivity window (e.g., >100-fold) suggests a lower risk of off-target effects at therapeutic concentrations.

In_Vitro_Workflow cluster_screening Screening cluster_analysis Analysis Primary_Screen Primary Screen (High Concentration) Hit_Confirmation Hit Confirmation (Dose-Response) Primary_Screen->Hit_Confirmation >50% Inhibition IC50_Determination Determine IC50/Ki Hit_Confirmation->IC50_Determination Selectivity_Analysis Calculate Selectivity Window IC50_Determination->Selectivity_Analysis PF_Compound This compound PF_Compound->Primary_Screen Target_Panel Off-Target Panel Target_Panel->Primary_Screen Signaling_Pathways cluster_on_target On-Target Pathway cluster_off_target Hypothetical Off-Target Pathway PF06815345_On This compound PCSK9 PCSK9 PF06815345_On->PCSK9 Inhibits LDLR_Degradation LDL Receptor Degradation PCSK9->LDLR_Degradation Promotes LDLR_Levels LDL Receptor Levels (Increased) LDLR_Degradation->LDLR_Levels Leads to LDL_C_Levels LDL Cholesterol (Decreased) LDLR_Levels->LDL_C_Levels Results in PF06815345_Off This compound Off_Target Off-Target Protein (e.g., Kinase X) PF06815345_Off->Off_Target Binds to Cell_Signaling Unintended Cellular Signaling Off_Target->Cell_Signaling Modulates Unexpected_Phenotype Unexpected Phenotype Cell_Signaling->Unexpected_Phenotype Causes

References

addressing PF-06815345 experimental variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential experimental variability when working with PF-06815345, a potent, orally active inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9).[1][2][3]

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of PCSK9.[1][2][3] It functions by disrupting the interaction between PCSK9 and the low-density lipoprotein receptor (LDLR), which prevents the PCSK9-mediated degradation of the LDLR.[4][5][6] This leads to an increase in the number of LDLRs on the surface of hepatocytes, resulting in increased clearance of low-density lipoprotein cholesterol (LDL-C) from the plasma.[6][7]

2. What is the reported IC50 value for this compound?

The reported half maximal inhibitory concentration (IC50) for this compound is 13.4 μM.[1][2]

3. In what types of studies has this compound been used?

This compound has been investigated in a single-dose clinical trial in healthy subjects (NCT02654899).[8][9] It has also been used in in vivo studies with humanized PCSK9 mouse models.[1][2]

4. What are the recommended solvent and storage conditions for this compound hydrochloride?

For this compound hydrochloride, it is recommended to store the solid compound at 4°C, sealed and away from moisture.[10] In solvent, it can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2][10]

Troubleshooting Guides

Cell-Based Assays

High variability in cell-based assays can arise from multiple factors. Below are some common issues and potential solutions.

Problem Potential Cause Recommended Solution
High variability in IC50 values between experiments Inconsistent cell health or passage number.Use cells within a consistent and low passage number range. Regularly monitor cell health and viability.
Variability in compound plating.Use automated liquid handlers for compound addition to minimize human error. Prepare serial dilutions fresh for each experiment.
Fluctuation in incubation times.Ensure consistent incubation times for all plates and experiments.
Weak or no inhibitory effect observed Incorrect assay setup.Verify the correct cell type is being used (e.g., HepG2 cells).[11] Confirm the concentration of PCSK9 and other reagents are optimal.
Compound degradation.Prepare fresh stock solutions and dilutions. Store the compound as recommended.
Low cell-surface LDLR expression.Ensure the cell line used expresses sufficient levels of LDLR.
High background signal Non-specific binding of detection antibodies.Optimize antibody concentrations and include appropriate washing steps.
Cell death or stress.Handle cells gently and ensure optimal culture conditions.
In Vivo Studies

In vivo experiments can be influenced by a variety of factors related to the animal model and experimental procedures.

Problem Potential Cause Recommended Solution
Inconsistent reduction in plasma PCSK9 or LDL-C levels Variability in drug formulation and administration.Ensure the compound is fully solubilized before administration. Use precise oral gavage techniques.
Differences in animal age, weight, or genetic background.Use age- and weight-matched animals from a reputable supplier. Ensure a consistent genetic background within each experimental group.
Acclimatization and stress.Allow for a proper acclimatization period before the start of the study. Minimize animal stress during handling and procedures.
Unexpected toxicity or adverse events High dosage or off-target effects.Perform a dose-ranging study to determine the optimal therapeutic window. Monitor animals closely for any signs of toxicity.
Vehicle-related toxicity.Run a vehicle-only control group to assess any effects of the delivery vehicle.

Quantitative Data Summary

Parameter Value Reference
IC50 13.4 μM[1][2]
In Vivo Efficacy Lowers plasma PCSK9 to 72% at 500 mg/kg 4 hours post-treatment in a humanized PCSK9 mouse model.[1][2]
In Vitro Metabolism (CLint) <82.9 μL/min/mg in human enterocytes97.6 μL/min/mg in human hepatocytes[1][2]

Experimental Protocols

Cell-Based PCSK9-LDLR Interaction Assay

This protocol describes a general method for assessing the ability of this compound to inhibit the interaction between PCSK9 and LDLR on the cell surface.

  • Cell Culture: Culture HepG2 cells in appropriate media and conditions until they reach 80-90% confluency.

  • Cell Plating: Seed HepG2 cells into 96-well plates at an optimized density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

  • Treatment: Add the diluted this compound or vehicle control to the cells and incubate for a predetermined time.

  • PCSK9 Addition: Add purified, labeled PCSK9 to the wells and incubate to allow for binding to LDLR.

  • Detection: Wash the cells to remove unbound PCSK9. Measure the signal from the labeled PCSK9 using an appropriate plate reader.

  • Data Analysis: Calculate the percent inhibition of PCSK9-LDLR binding for each concentration of this compound and determine the IC50 value.

In Vivo Mouse Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a humanized PCSK9 mouse model.

  • Animal Acclimatization: Acclimatize humanized PCSK9 mice to the facility for at least one week prior to the experiment.

  • Group Allocation: Randomly assign mice to treatment and control groups.

  • Compound Formulation: Prepare a formulation of this compound suitable for oral administration.

  • Dosing: Administer a single oral dose of this compound (e.g., 100-500 mg/kg) or vehicle to the respective groups.[1][2]

  • Blood Sampling: Collect blood samples at various time points post-dosing (e.g., 4 hours).

  • Plasma Analysis: Separate plasma and measure PCSK9 and LDL-C levels using ELISA or other appropriate methods.

  • Data Analysis: Compare the plasma PCSK9 and LDL-C levels between the treatment and control groups to determine the in vivo efficacy of this compound.

Visualizations

PCSK9_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PCSK9 PCSK9 LDLR LDLR PCSK9->LDLR Binds LDL_C LDL-C LDL_C->LDLR Binds Endosome Endosome LDLR->Endosome Internalization LDLR->Endosome Internalization with PCSK9 Lysosome Lysosome Endosome->Lysosome Degradation Pathway Recycled_LDLR Recycled LDLR Endosome->Recycled_LDLR Recycling Recycled_LDLR->LDLR PF06815345 This compound PF06815345->PCSK9 Inhibits Binding to LDLR Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Study start_vitro Seed HepG2 Cells treat Treat with this compound start_vitro->treat add_pcsk9 Add Labeled PCSK9 treat->add_pcsk9 measure Measure Signal add_pcsk9->measure analyze_vitro Calculate IC50 measure->analyze_vitro start_vivo Acclimatize Mice dose Oral Gavage of this compound start_vivo->dose sample Collect Blood Samples dose->sample analyze_plasma Measure Plasma PCSK9/LDL-C sample->analyze_plasma analyze_vivo Determine Efficacy analyze_plasma->analyze_vivo

References

Technical Support Center: PF-06815345 In Vivo Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PF-06815345. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo bioavailability of this potent, orally active PCSK9 inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a key consideration?

A1: this compound is an orally active and potent inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9).[1] As an orally administered drug, its bioavailability—the fraction of the administered dose that reaches systemic circulation—is a critical determinant of its therapeutic efficacy. Low bioavailability can lead to high inter-individual variability and insufficient drug exposure, potentially compromising its cholesterol-lowering effects. A clinical study has been conducted to evaluate the pharmacokinetics of single oral doses of this compound in healthy adult subjects, comparing solid and liquid dosage formulations, indicating that formulation is a key aspect of its development.[2]

Q2: What are the potential reasons for low oral bioavailability of a compound like this compound?

A2: Low oral bioavailability of a small molecule drug can be attributed to several factors, which can be broadly categorized as follows:

  • Poor aqueous solubility: The drug may not dissolve effectively in the gastrointestinal fluids, which is a prerequisite for absorption.

  • Low intestinal permeability: The drug may not efficiently cross the intestinal epithelium to enter the bloodstream.

  • First-pass metabolism: The drug may be extensively metabolized in the liver or the intestinal wall before it reaches systemic circulation.[3][4]

  • Efflux by transporters: The drug may be actively transported back into the intestinal lumen by efflux transporters like P-glycoprotein.

Q3: What are some common strategies to improve the oral bioavailability of a drug?

A3: A variety of formulation and chemical modification strategies can be employed to enhance oral bioavailability.[5][6] These can be broadly grouped into physical modifications, chemical modifications, and other methods.[3] Some common approaches include particle size reduction (micronization, nanosuspension), the use of lipid-based formulations (like Self-Emulsifying Drug Delivery Systems - SEDDS), and the creation of solid dispersions.[7][8]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your in vivo experiments with this compound.

Problem 1: High variability in plasma concentrations between subjects.

  • Possible Cause: This could be due to poor and variable absorption, which is often linked to low aqueous solubility. The dissolution of the compound may be highly dependent on the individual's gastrointestinal fluid composition and motility.

  • Troubleshooting Suggestions:

    • Formulation Optimization: Consider formulating this compound in a way that enhances its dissolution rate and consistency. Lipid-based formulations, such as SEDDS, can improve solubilization and reduce variability.[6]

    • Particle Size Reduction: Micronization or creating a nanosuspension of the drug can increase the surface area for dissolution, leading to more consistent absorption.[8]

    • Control of Food Effect: Investigate the effect of food on the absorption of this compound. Administering the compound with a high-fat meal can sometimes enhance the absorption of lipophilic drugs.

Problem 2: Lower than expected plasma exposure (low AUC).

  • Possible Cause: This may indicate poor absorption due to low permeability or significant first-pass metabolism. The compound is reported to have a clearance (CLint) value of 97.6 μL/min/mg in human hepatocytes, suggesting potential for hepatic metabolism.[1]

  • Troubleshooting Suggestions:

    • Permeability Enhancement: Investigate the use of permeation enhancers, although this approach requires careful consideration of potential toxicity.

    • Inhibition of First-Pass Metabolism: Co-administration with an inhibitor of relevant metabolic enzymes could be explored in preclinical models to understand the impact of first-pass metabolism. However, this is generally not a viable clinical strategy.

    • Alternative Routes of Administration: For preclinical studies, exploring alternative routes like subcutaneous or intraperitoneal injection can help bypass first-pass metabolism and serve as a baseline for absolute bioavailability determination.[4]

Problem 3: Rapid clearance from plasma.

  • Possible Cause: While formulation can influence the absorption rate, rapid clearance is primarily an intrinsic property of the molecule related to metabolism and excretion.

  • Troubleshooting Suggestions:

    • Extended-Release Formulations: For sustained exposure, consider developing an extended-release oral formulation. This can be achieved through various technologies, such as matrix tablets or coated pellets.

    • Pharmacokinetic Modeling: Develop a robust pharmacokinetic model to better understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. This can help in designing more effective dosing regimens.

Data Presentation

Table 1: Summary of Bioavailability Enhancement Strategies

Strategy CategorySpecific TechniqueMechanism of ActionPotential Applicability for this compound
Physical Modifications Micronization/NanonizationIncreases surface area for dissolution.[8]High, if solubility is a limiting factor.
Solid DispersionsDisperses the drug in a carrier matrix to improve dissolution.[6]High, can significantly improve dissolution rate.
Lipid-Based Formulations (e.g., SEDDS, SLNs)Improves solubilization and can enhance lymphatic uptake, bypassing first-pass metabolism.[5][6]Very high, especially for lipophilic compounds.
Chemical Modifications Salt FormationIncreases solubility and dissolution rate of ionizable drugs.[6]Moderate, depends on the physicochemical properties of this compound.
ProdrugsModifies the drug to improve permeability or solubility, then converts to the active form in vivo.Moderate to low, as it involves chemical modification of the lead compound.
Other Methods Co-administration with BioenhancersInhibition of metabolic enzymes or efflux transporters.[6]Primarily for research purposes to understand clearance mechanisms.

Experimental Protocols

Protocol 1: In Vivo Bioavailability Study in a Mouse Model

This protocol provides a general framework for assessing the oral bioavailability of a this compound formulation. A study in a humanized PCSK9 mouse model has been reported where a single oral dose of 100-500 mg/kg was administered.[1]

  • Animal Model: Utilize a relevant mouse strain (e.g., C57BL/6 or a humanized PCSK9 model).

  • Formulation Preparation: Prepare the this compound formulation to be tested (e.g., solution, suspension, SEDDS). A reference intravenous (IV) solution should also be prepared for the determination of absolute bioavailability.

  • Dosing:

    • Oral Group: Administer the oral formulation via gavage at a predetermined dose (e.g., 10 mg/kg).

    • IV Group: Administer the IV solution via tail vein injection at a lower dose (e.g., 1 mg/kg).

  • Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration).

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling & Analysis cluster_analysis Data Analysis formulation Formulation Preparation (Oral and IV) oral_dosing Oral Administration (Gavage) formulation->oral_dosing iv_dosing IV Administration (Tail Vein) formulation->iv_dosing animals Animal Acclimatization animals->oral_dosing animals->iv_dosing blood_sampling Blood Sampling (Serial Time Points) oral_dosing->blood_sampling iv_dosing->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep bioanalysis LC-MS/MS Analysis plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) bioanalysis->pk_analysis bioavailability_calc Bioavailability Calculation pk_analysis->bioavailability_calc signaling_pathway cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_metabolism First-Pass Metabolism drug_lumen This compound (Oral Dose) dissolution Dissolution drug_lumen->dissolution Solubility absorption Intestinal Absorption dissolution->absorption Permeability drug_plasma This compound in Plasma (Bioavailable Fraction) absorption->drug_plasma liver Liver absorption->liver Portal Vein liver->drug_plasma To Systemic Circulation metabolites Metabolites liver->metabolites Metabolism

References

Technical Support Center: PF-06815345 Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the cytotoxic effects of PF-06815345, a known inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). While specific cytotoxicity data for this compound in various cell lines is not extensively published, this guide offers insights into the potential mechanisms of cytotoxicity based on its target, PCSK9, and provides detailed experimental protocols and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic mechanism of this compound?

A1: this compound inhibits PCSK9, a protein that plays a crucial role in regulating low-density lipoprotein receptor (LDLR) levels. By inhibiting PCSK9, this compound is expected to increase LDLR expression on the cell surface. While primarily investigated for its lipid-lowering effects, targeting PCSK9 in cancer cells has been shown to have anti-proliferative and pro-apoptotic effects. Research suggests that inhibition of PCSK9 in hepatoma cell lines (Huh6, Huh7, and HepG2) can lead to metabolic exhaustion and cell death by ferroptosis.[1] Therefore, the cytotoxic effects of this compound are likely linked to the disruption of cellular metabolism and induction of iron-dependent lipid peroxidation.

Q2: Which cell lines are recommended for testing the cytotoxicity of this compound?

A2: Based on the known role of PCSK9 in liver cells and findings from studies on PCSK9 inhibition, liver cancer cell lines such as HepG2, Huh7, and Huh6 are highly relevant for assessing the cytotoxic effects of this compound.[1] Additionally, as PCSK9 is expressed in other tissues, researchers may consider evaluating its effects on a broader panel of cell lines relevant to their specific area of interest.

Q3: What are the key considerations when designing a cytotoxicity assay for this compound?

A3: Key considerations include:

  • Cell Seeding Density: Ensure cells are in the exponential growth phase and seeded at a density that allows for both detection of proliferation and cytotoxicity without reaching overconfluence during the experiment.[2]

  • Compound Concentration Range: A wide range of this compound concentrations should be tested to determine the half-maximal inhibitory concentration (IC50).

  • Incubation Time: The duration of exposure to the compound can significantly impact the results. Time-course experiments (e.g., 24, 48, and 72 hours) are recommended.

  • Controls: Include untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control) to validate the assay.

  • Assay Method: Select an appropriate cytotoxicity assay based on the expected mechanism of cell death. For this compound, assays that measure metabolic activity (like MTT or WST-1) or membrane integrity (like LDH release) are suitable.

Troubleshooting Guides

MTT Assay Troubleshooting

The MTT assay is a common colorimetric method to assess cell viability.[3][4]

Problem Possible Cause Solution
High background in blank wells Contamination of media or reagents.Use fresh, sterile media and reagents. Ensure aseptic technique.[4]
Low absorbance readings Insufficient cell number or incubation time.Optimize cell seeding density and increase incubation time with the MTT reagent.
High variability between replicates Uneven cell seeding, pipetting errors, or edge effects.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the 96-well plate to minimize edge effects.[5]
Unexpected color change in MTT reagent Contamination or exposure to light.Store MTT solution protected from light. If the solution is not yellow, do not use it.[4]

Experimental Protocols

General Cytotoxicity Assay Protocol (MTT Assay)

This protocol provides a general guideline for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Selected cell line (e.g., HepG2)

  • Complete culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT reagent to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Determine the IC50 value using a suitable software.

Visualizations

Signaling Pathway and Workflow Diagrams

PCSK9_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte PCSK9 PCSK9 LDLR LDLR PCSK9->LDLR Binds to Endosome Endosome LDLR->Endosome Internalization LDL LDL LDL->LDLR Binds to Endosome->LDLR Recycling Lysosome Lysosome Endosome->Lysosome Degradation Golgi Golgi Golgi->PCSK9 Secretion ER Endoplasmic Reticulum ER->Golgi PCSK9 processing This compound This compound This compound->PCSK9 Inhibits

Caption: PCSK9 signaling pathway and the inhibitory action of this compound.

Cytotoxicity_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Compound_Addition Add this compound Dilutions Incubation_24h->Compound_Addition Incubation_Treatment Incubate (24, 48, 72h) Compound_Addition->Incubation_Treatment Assay_Selection Select Cytotoxicity Assay (e.g., MTT, LDH) Incubation_Treatment->Assay_Selection Perform_Assay Perform Selected Assay Assay_Selection->Perform_Assay Data_Acquisition Measure Signal (e.g., Absorbance) Perform_Assay->Data_Acquisition Data_Analysis Calculate % Viability & IC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: General workflow for assessing the cytotoxicity of this compound.

References

overcoming resistance to PF-06815345 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-06815345, an oral proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitor. The information provided is intended to help overcome challenges and resistance observed during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an orally active, potent small molecule inhibitor of PCSK9. Its mechanism of action is to reduce the levels of circulating PCSK9. PCSK9 is a protein that binds to low-density lipoprotein receptors (LDLR) on the surface of hepatocytes, targeting them for degradation. By inhibiting PCSK9, this compound prevents the degradation of LDLRs. This leads to an increased number of LDLRs on the liver cell surface, which in turn enhances the clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream.

Q2: My in vivo experiment in a standard mouse model shows no significant reduction in LDL-C after treatment with this compound. What could be the reason?

A2: Standard mouse models may not be suitable for evaluating human-specific PCSK9 inhibitors. This compound is designed to target human PCSK9. To observe a significant effect on LDL-C, it is recommended to use a humanized PCSK9 mouse model (hPCSK9-KI), where the mouse Pcsk9 gene is replaced with the human PCSK9 gene. In such models, the hypercholesterolemic phenotype is driven by the human PCSK9, making it a suitable system for testing the efficacy of human-specific inhibitors like this compound.[1]

Q3: We are observing high variability in LDL-C reduction between individual animals in our study. What are the potential sources of this variability?

A3: High inter-animal variability can stem from several factors:

  • Genetic Background: Even within the same strain, there can be genetic variations that influence drug metabolism and response.

  • Diet: Ensure a consistent and controlled diet, such as a high-fat Western diet, to induce a stable hypercholesterolemic phenotype before starting the treatment.[2]

  • Drug Administration: Inconsistent oral gavage technique can lead to variations in the administered dose and subsequent absorption.

  • Baseline LDL-C Levels: Animals with different baseline LDL-C levels may show varied percentage reductions. It is advisable to randomize animals into treatment groups based on their baseline cholesterol levels.

Q4: Can co-administration of other lipid-lowering agents, like statins, affect the experimental outcome?

A4: Yes. Statins, which inhibit cholesterol synthesis in the liver, can induce the expression of PCSK9 as a feedback mechanism. This increase in PCSK9 levels could potentially counteract the inhibitory effect of this compound, leading to a less pronounced reduction in LDL-C than expected. When designing experiments, it is crucial to consider this interaction and to maintain a consistent background therapy across all study groups.

Troubleshooting Guides

In Vitro Experiments
Issue Potential Cause Troubleshooting Steps
High IC50 value in PCSK9-LDLR binding assay 1. Reagent Quality: Degradation of recombinant PCSK9 or LDLR protein. 2. Assay Conditions: Suboptimal buffer pH, salt concentration, or temperature. 3. Compound Stability: Degradation of this compound in the assay buffer.1. Verify Protein Activity: Use a positive control inhibitor with a known IC50 to validate each new batch of protein. 2. Optimize Assay Conditions: Perform a matrix of experiments to determine the optimal buffer conditions for the PCSK9-LDLR interaction. 3. Assess Compound Stability: Use freshly prepared solutions of this compound for each experiment.
Inconsistent results in cellular LDL-C uptake assays 1. Cell Health: Poor viability or inconsistent cell density of hepatocyte cell lines (e.g., HepG2). 2. Serum Variability: Lot-to-lot variation in fetal bovine serum (FBS) can affect baseline cholesterol metabolism. 3. LDL-C Labeling: Inconsistent labeling of LDL with fluorescent dyes (e.g., DiI-LDL).1. Standardize Cell Culture: Ensure consistent cell passage number, seeding density, and confluence at the time of the assay. 2. Use a Single Lot of FBS: For a given set of experiments, use the same lot of FBS to minimize variability. 3. Validate Labeled LDL: Check the quality and consistency of DiI-LDL labeling before use.
In Vivo Experiments
Issue Potential Cause Troubleshooting Steps
Suboptimal reduction in plasma LDL-C 1. Animal Model: Use of a non-humanized mouse model. 2. Pharmacokinetics: Poor oral bioavailability or rapid metabolism of this compound in the chosen animal model. 3. Dietary Factors: The composition of the high-fat diet may influence the severity of hypercholesterolemia and the response to treatment.1. Select Appropriate Model: Utilize a humanized PCSK9 knock-in mouse model.[1] 2. Conduct PK/PD Studies: Perform pharmacokinetic studies to determine the optimal dosing regimen (dose and frequency) to maintain adequate plasma concentrations of the compound. 3. Standardize Diet: Use a consistent, commercially available high-fat diet to induce hypercholesterolemia.
Lack of dose-response relationship 1. Dose Range: The selected dose range may be too narrow or may be on the plateau of the dose-response curve. 2. Compound Formulation: Poor solubility or stability of the compound in the vehicle used for oral administration.1. Expand Dose Range: Test a wider range of doses, including lower and higher concentrations, to establish a clear dose-response relationship. 2. Optimize Formulation: Ensure the compound is fully solubilized and stable in the dosing vehicle.

Quantitative Data Summary

Parameter Value Assay/Model
IC50 13.4 µMPCSK9 Inhibition
In Vivo Efficacy 72% reduction in plasma PCSK9Humanized PCSK9 mouse model (at 500 mg/kg, 4 hours post-dose)
Clinical Trial Status Phase 1 trial discontinued (strategic business decision)Single dose study in healthy subjects

Experimental Protocols

In Vitro PCSK9-LDLR Binding Assay (Representative Protocol)

This protocol describes a general method for screening inhibitors of the PCSK9-LDLR interaction. It should be optimized for specific laboratory conditions.

  • Reagent Preparation:

    • Recombinant human PCSK9 and the EGF-A domain of human LDLR are prepared in a suitable buffer (e.g., PBS with 0.1% BSA).

    • This compound is dissolved in DMSO to create a stock solution and then serially diluted.

  • Assay Procedure:

    • A 96-well plate is coated with recombinant human LDLR (EGF-A domain) and incubated overnight at 4°C.

    • The plate is washed and blocked to prevent non-specific binding.

    • A pre-incubated mixture of recombinant human PCSK9 and varying concentrations of this compound is added to the wells.

    • After incubation, the plate is washed, and a primary antibody against PCSK9 is added.

    • A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a substrate to generate a detectable signal.

    • The signal is read using a plate reader, and the IC50 value is calculated.

In Vivo Efficacy Study in Humanized PCSK9 Mice (Representative Protocol)

This protocol outlines a general procedure for evaluating the efficacy of an oral PCSK9 inhibitor in a relevant animal model.[1][2]

  • Animal Model:

    • Male humanized PCSK9 knock-in mice (8-10 weeks old) are used.

    • Animals are acclimated for at least one week before the start of the study.

  • Induction of Hypercholesterolemia:

    • Mice are fed a high-fat Western diet for 4-6 weeks to induce a stable hypercholesterolemic phenotype.

  • Treatment:

    • Animals are randomized into treatment groups (e.g., vehicle control, this compound at various doses).

    • This compound is formulated in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).

    • The compound is administered once daily via oral gavage for a specified duration (e.g., 2-4 weeks).

  • Sample Collection and Analysis:

    • Blood samples are collected at baseline and at specified time points during the study.

    • Plasma is separated and analyzed for total cholesterol, LDL-C, HDL-C, and PCSK9 levels using commercially available kits.

    • At the end of the study, liver tissue can be collected to analyze LDLR protein expression by Western blot or ELISA.

Visualizations

PCSK9_Signaling_Pathway cluster_0 Hepatocyte cluster_1 Intervention LDLR LDL Receptor Endosome Endosome LDLR->Endosome Endocytosis LDLR->Endosome Endocytosis LDL LDL-C LDL->LDLR Binding LDL->Endosome Endocytosis PCSK9 PCSK9 PCSK9->LDLR Binding PCSK9->Endosome Endocytosis Lysosome Lysosome Endosome->LDLR Recycling Endosome->Lysosome LDL-C Degradation Endosome->Lysosome LDLR Degradation PF06815345 This compound PF06815345->PCSK9 Inhibition Experimental_Workflow cluster_0 In Vivo Study start Start: Humanized PCSK9 Mice diet High-Fat Diet Induction (4-6 weeks) start->diet randomization Randomization & Baseline Blood Sample diet->randomization treatment Daily Oral Gavage: Vehicle or this compound randomization->treatment monitoring Blood Sampling (Weekly) treatment->monitoring monitoring->treatment 2-4 weeks endpoint Endpoint: Terminal Bleed & Liver Collection monitoring->endpoint analysis Plasma Lipid & PCSK9 Analysis Liver LDLR Expression endpoint->analysis end End: Data Evaluation analysis->end

References

minimizing PF-06815345 degradation in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of PF-06815345 during experimental setups.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound in experimental settings.

Issue 1: Inconsistent or lower-than-expected experimental results.

This could be a primary indicator of compound degradation. The following table outlines potential causes and recommended solutions.

Potential Cause Troubleshooting Steps Preventative Measures
Improper Storage of Stock Solutions Verify the storage conditions of your stock solutions. This compound stock solutions in DMSO are reported to be stable for up to 6 months at -80°C and for 1 month at -20°C when stored in a sealed container, protected from moisture.[1]Aliquot stock solutions upon receipt to minimize freeze-thaw cycles. Ensure vials are tightly sealed and consider using a desiccator for storage.
Degradation in Experimental Buffer The stability of this compound in various aqueous buffers has not been extensively reported. The presence of an amide bond in its structure suggests potential susceptibility to hydrolysis at non-neutral pH.Perform a pilot experiment to assess the stability of this compound in your specific experimental buffer over the duration of your assay. Analyze samples at different time points using a suitable analytical method (e.g., HPLC).
Photodegradation Exposure to light can be a source of degradation for many small molecules.Protect solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil, especially during long incubation periods.
Oxidative Degradation Although no specific data is available for this compound, oxidation is a common degradation pathway for small molecules. This can be initiated by exposure to air (oxygen) or the presence of oxidizing agents in the experimental setup.Degas aqueous buffers before use. Avoid introducing sources of metal ions, which can catalyze oxidation. If oxidation is suspected, consider adding a small amount of an antioxidant compatible with your experimental system.
Adsorption to Labware Small molecules can adsorb to the surface of plasticware, leading to a decrease in the effective concentration.Use low-adhesion microplates and pipette tips. Consider using glass or polypropylene labware. Include a control to assess recovery from the labware used.

Issue 2: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS).

The presence of new peaks may indicate the formation of degradation products.

Potential Cause Troubleshooting Steps
Hydrolysis of Amide Bond Based on general chemical principles, the amide bond in this compound could be susceptible to hydrolysis under acidic or basic conditions.
Formation of Other Degradants Other degradation pathways may be occurring.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Recommendations for storing this compound vary slightly between suppliers. For maximum stability, it is advisable to follow the guidelines provided on the product's technical data sheet. General recommendations are summarized in the table below.

Form Storage Temperature Duration Notes
Solid Powder 4°C or -20°C6 to 12 monthsStore in a sealed container, away from moisture.[1][2][3]
In Solvent (e.g., DMSO) -20°C1 to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[1][2]
-80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.[1][2]

Q2: How should I prepare stock solutions of this compound?

A2: this compound hydrochloride is soluble in DMSO at a concentration of 50 mg/mL (78.80 mM), and sonication may be required to fully dissolve the compound.[4] When preparing stock solutions, use anhydrous, high-purity DMSO. Once prepared, the stock solution should be aliquoted into smaller volumes in tightly sealed vials to minimize contamination and degradation from repeated freeze-thaw cycles.

Q3: Is this compound sensitive to light?

A3: While specific photostability data for this compound is not publicly available, it is a general best practice to protect all small molecule solutions from light to prevent potential photodegradation. Use of amber vials or foil-wrapped containers is recommended for solutions that will be stored or used over extended periods.

Q4: What is the likely degradation pathway for this compound in aqueous solutions?

A4: In the absence of specific studies, the most probable degradation pathway in aqueous solution, particularly at non-neutral pH, is the hydrolysis of its amide bond. This would result in the cleavage of the molecule into two separate fragments. To minimize this, it is recommended to maintain the pH of experimental buffers as close to neutral as feasible.

Q5: How can I check for the degradation of my this compound sample?

A5: The most reliable way to check for degradation is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.[5] By comparing a chromatogram of your current sample to a reference chromatogram of a freshly prepared sample, you can identify any new peaks that may correspond to degradation products and quantify the remaining amount of the parent compound.

Experimental Protocols

Protocol 1: General Protocol for Assessing the Stability of this compound in an Aqueous Buffer

This protocol provides a framework for researchers to evaluate the stability of this compound in their specific experimental buffer.

  • Preparation of this compound Solution:

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

    • Dilute the stock solution into the aqueous buffer of interest to the final working concentration. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent effects.

  • Incubation:

    • Aliquot the this compound buffer solution into multiple vials for different time points.

    • Incubate the vials under the same conditions as your planned experiment (e.g., temperature, light exposure).

    • Include a "time zero" sample that is immediately analyzed or frozen at -80°C.

  • Sample Analysis:

    • At each designated time point (e.g., 0, 2, 4, 8, 24 hours), take one vial and stop the reaction (e.g., by freezing at -80°C or by immediate analysis).

    • Analyze the samples by a suitable analytical method (e.g., HPLC-UV or LC-MS) to quantify the remaining concentration of this compound.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time.

    • Calculate the percentage of this compound remaining at each time point relative to the time zero sample.

    • This will provide an indication of the stability of the compound under your experimental conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result prep_stock Prepare Stock Solution (this compound in DMSO) prep_working Prepare Working Solution (Dilute in Experimental Buffer) prep_stock->prep_working Dilute incubate Incubate under Experimental Conditions prep_working->incubate sampling Collect Samples at Time Points incubate->sampling analysis Analyze Samples (e.g., HPLC, LC-MS) sampling->analysis data_analysis Determine % Degradation analysis->data_analysis result Assess Compound Stability data_analysis->result

Caption: Workflow for assessing this compound stability.

troubleshooting_logic start Inconsistent Experimental Results Observed check_storage Verify Storage Conditions of Stock Solution start->check_storage storage_ok Storage OK? check_storage->storage_ok check_buffer_stability Assess Stability in Experimental Buffer buffer_stable Buffer Stable? check_buffer_stability->buffer_stable check_light Evaluate Light Exposure light_protected Light Protected? check_light->light_protected check_oxidation Consider Oxidative Degradation remediate_oxidation Action: Degas Buffers, Use Antioxidants if Needed check_oxidation->remediate_oxidation storage_ok->check_buffer_stability Yes remediate_storage Action: Aliquot and Store Properly (-80°C) storage_ok->remediate_storage No buffer_stable->check_light Yes remediate_buffer Action: Adjust Buffer pH or Reduce Incubation Time buffer_stable->remediate_buffer No light_protected->check_oxidation Yes remediate_light Action: Protect from Light (Amber Vials/Foil) light_protected->remediate_light No

Caption: Troubleshooting logic for inconsistent results.

PCSK9_pathway cluster_cell Hepatocyte PCSK9 PCSK9 LDLR_on_cell LDLR on Cell Surface PCSK9->LDLR_on_cell Binds to LDLR LDLR PF06815345 This compound PF06815345->PCSK9 Endosome Endosome LDLR_on_cell->Endosome Internalization Endosome->LDLR_on_cell Recycling Lysosome Lysosome Endosome->Lysosome Degradation Pathway

Caption: Simplified PCSK9-mediated LDLR degradation pathway.

References

Validation & Comparative

A Comparative Analysis of PF-06815345 and Other PCSK9 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal target in the management of hypercholesterolemia. By inhibiting PCSK9, low-density lipoprotein receptor (LDLR) degradation is prevented, leading to increased clearance of LDL cholesterol (LDL-C) from the circulation. This guide provides a comparative overview of the discontinued oral PCSK9 inhibitor, PF-06815345, with the clinically advanced oral inhibitor, enlicitide decanoate, and the approved injectable monoclonal antibodies, alirocumab and evolocumab.

Executive Summary

This compound, an orally active small molecule inhibitor of PCSK9 developed by Pfizer, demonstrated preclinical potential but its clinical development was discontinued.[1] In contrast, another oral inhibitor, enlicitide decanoate (MK-0616) by Merck, has shown significant LDL-C reduction in Phase 3 clinical trials and is positioned as a potential first-in-class oral PCSK9 inhibitor.[2][3][4][5] The landscape of PCSK9 inhibition is currently dominated by the injectable monoclonal antibodies, alirocumab and evolocumab, which have established efficacy and safety profiles in reducing LDL-C and cardiovascular events.[6]

Data Presentation: Quantitative Comparison of PCSK9 Inhibitors

The following tables summarize the key quantitative data for this compound and its comparators.

Table 1: Preclinical and Clinical Efficacy of PCSK9 Inhibitors

Inhibitor Molecule Type Administration IC50 LDL-C Reduction (Clinical Data) Development Status
This compound Small MoleculeOral13.4 μM[7]Not Available (discontinued)Discontinued[1]
Enlicitide Decanoate (MK-0616) Macrocyclic PeptideOral2.5 ± 0.1 nM[8]~58-61% (Phase 3)[9]Phase 3[10][11][12][13]
Alirocumab Monoclonal AntibodySubcutaneous Injection-~47-61%[3][14]Approved
Evolocumab Monoclonal AntibodySubcutaneous Injection-~55-60%[1][2][15]Approved

Table 2: Key Clinical Trial Data for Enlicitide, Alirocumab, and Evolocumab

Inhibitor Trial (Example) Patient Population Primary Endpoint Key Findings
Enlicitide Decanoate CORALreef Lipids (Phase 3)Adults with hypercholesterolemia on statins or with statin intoleranceMean percent change in LDL-C from baseline at week 24Statistically significant and clinically meaningful reduction in LDL-C of 55.8% vs. placebo.[4]
Alirocumab ODYSSEY Phase 3 ProgramPatients with hypercholesterolemiaMean LDL-C % change from baseline to 24 weeksSignificant LDL-C reduction; dose increase from 75 mg to 150 mg Q2W resulted in an additional 14.2% reduction.[3]
Evolocumab FOURIERPatients with atherosclerotic cardiovascular disease and LDL-C ≥70 mg/dL on statinTime to cardiovascular death, myocardial infarction, stroke, hospitalization for unstable angina, or coronary revascularizationSignificantly reduced the risk of major cardiovascular events by 15%.[15]

Experimental Protocols

This compound: Single Dose Study in Healthy Subjects (NCT02654899)

This was the first-in-human clinical trial for this compound, designed to assess its safety, tolerability, and pharmacokinetics.[16]

  • Study Design: A randomized, placebo-controlled, single-dose escalation study.

  • Participants: Healthy adult male and female subjects of non-childbearing potential, aged 18-55 years, with a BMI of 17.5-34.9 kg/m ².[16]

  • Intervention: Single oral doses of this compound or placebo.

  • Primary Outcome Measures: Safety and tolerability were assessed through monitoring of adverse events, vital signs, electrocardiograms, and clinical laboratory tests.[16]

  • Pharmacokinetic Measures: Parameters such as AUC (0-infinity) and Vz/F were to be evaluated.[16]

  • Status: The trial was discontinued as a strategic business decision, not due to safety or efficacy concerns.[16]

Enlicitide Decanoate: CORALreef HeFH (Phase 3)

This trial evaluated the efficacy and safety of enlicitide in adults with heterozygous familial hypercholesterolemia (HeFH).[5]

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled study.[5]

  • Participants: Adults with HeFH on stable background lipid-lowering therapy, including at least moderate- or high-intensity statins.[5]

  • Intervention: Enlicitide decanoate (20 mg) or placebo administered orally once daily.

  • Primary Endpoint: Percent change from baseline in LDL-C at week 24.[5]

  • Secondary Endpoints: Changes in LDL-C at week 52, and changes in non-HDL cholesterol, apolipoprotein B (ApoB), and lipoprotein (a) at week 24.[5]

Evolocumab: FOURIER Trial

This was a multinational, randomized, double-blind, placebo-controlled trial to determine the effect of evolocumab on cardiovascular outcomes.

  • Study Design: Randomized, double-blind, placebo-controlled trial.

  • Participants: 27,564 patients with clinically evident atherosclerotic cardiovascular disease and LDL-C levels of 70 mg/dL or higher while on statin therapy.[15]

  • Intervention: Subcutaneous injection of evolocumab (140 mg every 2 weeks or 420 mg monthly) or placebo.[15]

  • Primary Endpoint: A composite of cardiovascular death, myocardial infarction, stroke, hospitalization for unstable angina, or coronary revascularization.[15]

Mandatory Visualization

PCSK9 Signaling Pathway

The following diagram illustrates the mechanism of action of PCSK9 and its inhibitors. PCSK9 binds to the LDL receptor on the surface of hepatocytes, leading to its degradation. PCSK9 inhibitors block this interaction, allowing the LDL receptor to be recycled back to the cell surface to clear more LDL-C from the bloodstream.

PCSK9_Signaling_Pathway cluster_0 Hepatocyte cluster_1 Endoplasmic Reticulum / Golgi cluster_2 Endosome cluster_3 Bloodstream LDLR_Gene LDLR Gene LDLR LDL Receptor (LDLR) LDLR_Gene->LDLR Transcription & Translation PCSK9_Gene PCSK9 Gene PCSK9 PCSK9 Protein PCSK9_Gene->PCSK9 Transcription & Translation LDLR_Membrane LDLR on Cell Surface LDLR->LDLR_Membrane Transport PCSK9_Secreted Secreted PCSK9 PCSK9->PCSK9_Secreted Secretion Degradation Lysosomal Degradation LDLR_Membrane->Degradation Internalization with LDL-C LDLR_Membrane->Degradation PCSK9-mediated Degradation Recycling Recycling to Cell Surface LDLR_Membrane->Recycling Recycles Recycling->LDLR_Membrane PCSK9_Secreted->LDLR_Membrane Binds to LDLR LDL_C LDL-C LDL_C->LDLR_Membrane Binds PCSK9_Inhibitor PCSK9 Inhibitor (e.g., Enlicitide, Alirocumab, Evolocumab) PCSK9_Inhibitor->PCSK9_Secreted Inhibits

Caption: PCSK9 signaling pathway and the mechanism of PCSK9 inhibitors.

Comparative Experimental Workflow

The following diagram outlines a generalized workflow for a clinical trial evaluating a PCSK9 inhibitor.

Experimental_Workflow start Patient Screening (e.g., High LDL-C, Statin Use) randomization Randomization start->randomization treatment_group Treatment Group (PCSK9 Inhibitor) randomization->treatment_group placebo_group Placebo Group randomization->placebo_group follow_up Follow-up Period (e.g., 24-52 weeks) treatment_group->follow_up placebo_group->follow_up primary_endpoint Primary Endpoint Assessment (e.g., LDL-C Change) follow_up->primary_endpoint secondary_endpoint Secondary Endpoint Assessment (e.g., ApoB, Safety) follow_up->secondary_endpoint data_analysis Data Analysis & Statistical Comparison primary_endpoint->data_analysis secondary_endpoint->data_analysis results Results & Conclusion data_analysis->results

References

In Vitro Comparison of PCSK9 Inhibitors: PF-06815345 vs. Evolocumab

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed in vitro comparison of two distinct inhibitors of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9): the small molecule PF-06815345 and the monoclonal antibody evolocumab. This guide summarizes available experimental data, outlines key experimental methodologies, and visualizes the underlying biological pathways and workflows.

Executive Summary

Evolocumab is a potent, high-affinity monoclonal antibody that effectively blocks the interaction between PCSK9 and the Low-Density Lipoprotein Receptor (LDLR), leading to increased LDLR recycling and enhanced clearance of LDL-cholesterol (LDL-C). In contrast, this compound is an orally active small molecule inhibitor of PCSK9. While both molecules target PCSK9, their mechanisms of action, potency, and available in vitro data differ significantly. The development of this compound was discontinued by Pfizer, limiting the publicly available data for a direct and comprehensive comparison.

Data Presentation

The following tables summarize the available quantitative in vitro data for this compound and evolocumab.

Table 1: In Vitro PCSK9 Inhibition

ParameterThis compoundEvolocumabReference
Target Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9)Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9)[1]
Modality Small MoleculeHuman Monoclonal IgG2 Antibody[1]
IC50 (PCSK9 Inhibition) 13.4 µM2.08 nM[1]

Table 2: In Vitro Binding Affinity to PCSK9

ParameterThis compoundEvolocumabReference
Binding Affinity (Kd) to human PCSK9 Data not available4 pM[1]

Table 3: Cellular Activity in HepG2 Cells

ParameterThis compoundEvolocumabReference
Effect on LDL-C Uptake Data not availableIncreases LDL-C uptake[1]
Effect on LDLR Protein Levels Data not availableIncreases LDLR protein levels[1]

Experimental Protocols

Detailed methodologies for key in vitro experiments are crucial for interpreting the presented data.

PCSK9-LDLR Interaction Assay (In Vitro)

This assay is designed to measure the ability of an inhibitor to disrupt the binding of PCSK9 to the LDLR.

  • Immobilization: Recombinant human LDLR extracellular domain is coated onto the surface of a microplate well.

  • Inhibitor Incubation: A fixed concentration of recombinant human PCSK9 is pre-incubated with varying concentrations of the test inhibitor (this compound or evolocumab).

  • Binding Reaction: The PCSK9-inhibitor mixture is then added to the LDLR-coated wells and incubated to allow for binding between PCSK9 and LDLR.

  • Detection: A labeled secondary antibody that specifically binds to PCSK9 is added. The amount of bound PCSK9 is quantified by measuring the signal from the label (e.g., fluorescence or enzyme-linked immunosorbent assay).

  • Data Analysis: The concentration of inhibitor that causes 50% inhibition of the PCSK9-LDLR interaction (IC50) is calculated.

Cellular LDL-C Uptake Assay (HepG2 Cells)

This assay assesses the functional consequence of PCSK9 inhibition on the ability of liver cells to take up LDL-C.

  • Cell Culture: Human hepatoma (HepG2) cells are cultured in a suitable medium until they reach a desired confluency.

  • Inhibitor Treatment: The cells are treated with varying concentrations of the test inhibitor (this compound or evolocumab) for a specified period.

  • Fluorescent LDL-C Incubation: Fluorescently labeled LDL-C is added to the cell culture medium and incubated for a period to allow for cellular uptake.

  • Cell Lysis and Fluorescence Measurement: The cells are washed to remove any unbound fluorescent LDL-C, and then lysed. The fluorescence intensity of the cell lysate is measured, which is proportional to the amount of LDL-C taken up by the cells.

  • Data Analysis: The change in LDL-C uptake in inhibitor-treated cells is compared to untreated control cells.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows.

PCSK9_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Hepatocyte PCSK9 PCSK9 LDLR LDL Receptor PCSK9->LDLR Binds Endosome Endosome LDLR->Endosome Internalization LDL LDL-C LDL->LDLR Binds Evolocumab Evolocumab Evolocumab->PCSK9 Binds & Inhibits PF06815345 This compound PF06815345->PCSK9 Binds & Inhibits Lysosome Lysosome Endosome->Lysosome Degradation Pathway (PCSK9 bound) Recycling LDLR Recycling Endosome->Recycling Recycling Pathway (PCSK9 unbound) Recycling->LDLR Returns to surface

Caption: Mechanism of PCSK9 Action and Inhibition.

Experimental_Workflow cluster_binding PCSK9-LDLR Binding Assay cluster_cellular Cellular LDL-C Uptake Assay plate LDLR-coated Plate incubation1 Incubation plate->incubation1 pcsk9_inhibitor PCSK9 + Inhibitor pcsk9_inhibitor->plate detection Detection incubation1->detection ic50 IC50 Calculation detection->ic50 hepg2 HepG2 Cells inhibitor_treatment Inhibitor Treatment hepg2->inhibitor_treatment ldl_incubation Fluorescent LDL-C Incubation inhibitor_treatment->ldl_incubation measurement Fluorescence Measurement ldl_incubation->measurement analysis Data Analysis measurement->analysis

Caption: General Experimental Workflow.

Conclusion

Evolocumab demonstrates high potency and affinity for PCSK9 in vitro, consistent with its clinical efficacy in lowering LDL-C. The available data for this compound, while limited, suggests it is a small molecule inhibitor of PCSK9, albeit with significantly lower potency than the monoclonal antibody evolocumab. The discontinuation of this compound's development program has resulted in a scarcity of detailed in vitro comparative data. Further research and publication of any existing data would be necessary for a more comprehensive head-to-head comparison. The provided experimental protocols offer a foundation for conducting such comparative studies.

References

A Comparative Analysis of PCSK9 Inhibitors: The Case of Injectable Alirocumab versus the Investigational Oral Agent PF-06815345

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of two distinct modalities in targeting PCSK9 for the management of hypercholesterolemia, prepared for researchers, scientists, and drug development professionals.

Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal target in lipid management. By binding to low-density lipoprotein receptors (LDLR) on hepatocytes, PCSK9 promotes their degradation, leading to reduced clearance of LDL cholesterol (LDL-C) from the circulation.[1][2][3][4] Inhibition of this interaction has proven to be a highly effective strategy for lowering LDL-C levels. This guide provides a comparative overview of two PCSK9 inhibitors: alirocumab, a well-established injectable monoclonal antibody, and PF-06815345, an investigational, orally administered small molecule.

It is important to note that direct, head-to-head clinical trials comparing alirocumab and this compound have not been conducted. The clinical development of this compound was discontinued for strategic business reasons and not due to safety or efficacy concerns.[5] Consequently, the available data for this compound is limited to preclinical studies and an early-phase clinical trial. This guide, therefore, presents a comparison based on the available evidence for each compound, highlighting their distinct characteristics and the broader implications for the development of PCSK9 inhibitors.

Mechanism of Action: A Shared Pathway

Both alirocumab and this compound function by inhibiting the activity of PCSK9.[1][3][6] Alirocumab, a fully human monoclonal antibody, binds with high affinity and specificity to circulating PCSK9, preventing it from binding to the LDLR on hepatocytes.[7][8] This action preserves the LDLR, allowing for its recycling to the cell surface and subsequent clearance of LDL-C from the bloodstream.[4] this compound, as a small molecule inhibitor, is also designed to disrupt the PCSK9-LDLR interaction, ultimately leading to a similar downstream effect of increased LDL-C clearance.[6]

cluster_Hepatocyte Hepatocyte cluster_Degradation Degradation Pathway cluster_Inhibitors PCSK9 Inhibitors LDLR LDL Receptor Endosome Endosome LDLR->Endosome Internalization LDL LDL Cholesterol LDL->LDLR Binds PCSK9 PCSK9 PCSK9->LDLR Binds Lysosome Lysosome LDLR_recycled Recycled LDL Receptor LDLR_recycled->LDLR Endosome->Lysosome Fusion & Degradation Endosome->LDLR_recycled Recycling Alirocumab Alirocumab (Monoclonal Antibody) Alirocumab->PCSK9 Inhibits This compound This compound (Small Molecule) This compound->PCSK9 Inhibits Bloodstream Bloodstream Bloodstream->LDL Bloodstream->PCSK9

Figure 1. Mechanism of action of PCSK9 and its inhibitors.

Comparative Efficacy Data

Due to the differing stages of development, a direct comparison of clinical efficacy is not feasible. The following sections present the available data for each compound individually.

Alirocumab: Robust Clinical Evidence

Alirocumab has been extensively studied in a comprehensive clinical trial program, ODYSSEY, which has demonstrated its efficacy and safety in a variety of patient populations.

Trial Patient Population Dosage Primary Endpoint LDL-C Reduction vs. Placebo Reference
ODYSSEY LONG TERMHigh cardiovascular risk on maximally tolerated statin150 mg every 2 weeksPercent change in LDL-C from baseline to week 24-62%[2]
ODYSSEY FH I & FH IIHeterozygous Familial Hypercholesterolemia (HeFH) on maximally tolerated statin75 mg every 2 weeks, with up-titration to 150 mg if neededPercent change in LDL-C from baseline to week 24-57.9% and -51.4%[2]
ODYSSEY HIGH FHHeFH with LDL-C ≥160 mg/dL on maximally tolerated statin150 mg every 2 weeksPercent change in LDL-C from baseline to week 24-39.1%[2]
ODYSSEY OUTCOMESRecent Acute Coronary Syndrome on high-intensity statin75 or 150 mg every 2 weeksTime to first occurrence of major adverse cardiovascular events (MACE)Significant reduction in MACE[9]
This compound: Preclinical and Early Clinical Data

The available data for this compound is from preclinical models and a discontinued Phase 1 study.

Study Type Model/Subject Key Finding Reference
In Vitro-Potent inhibitor of PCSK9 with an IC50 of 13.4 μM[6]
In VivoHumanized PCSK9 mouse modelSingle oral doses of 100-500 mg/kg lowered plasma PCSK9 levels (up to 72% reduction at 500 mg/kg after 4 hours)[6]
Phase 1 Clinical Trial (NCT02654895)Healthy adult subjectsDesigned to evaluate safety, tolerability, and pharmacokinetics of single oral doses. The trial was discontinued for strategic business reasons.[5][10]

Experimental Protocols

Alirocumab: ODYSSEY LONG TERM Trial Protocol
  • Study Design : A Phase 3, randomized, double-blind, placebo-controlled, multicenter trial.

  • Participants : 2,341 patients with high cardiovascular risk and LDL-C ≥70 mg/dL on maximally tolerated statin therapy.

  • Intervention : Patients were randomized (2:1) to receive either alirocumab 150 mg or placebo subcutaneously every 2 weeks for 78 weeks.

  • Primary Efficacy Endpoint : The percent change in calculated LDL-C from baseline to week 24.

  • Safety Assessments : Monitoring of adverse events, laboratory parameters, and vital signs throughout the study.

This compound: Phase 1 Trial Protocol (NCT02654895)
  • Study Design : A single-dose, randomized, placebo-controlled study in healthy subjects.

  • Objective : To assess the safety, tolerability, and pharmacokinetics of single oral doses of this compound.

  • Status : The trial was discontinued, and detailed protocol results are not publicly available.

Clinical Development Workflow

The development of a novel lipid-lowering agent follows a structured path from preclinical research to post-market surveillance. The workflow for alirocumab serves as a representative example.

cluster_Preclinical Preclinical cluster_Clinical Clinical Trials cluster_PostMarket Post-Market Discovery Target Identification (PCSK9) InVitro In Vitro Studies (IC50) Discovery->InVitro InVivo In Vivo Animal Models (Mouse) InVitro->InVivo Phase1 Phase 1 (Safety, PK in healthy volunteers) InVivo->Phase1 Phase2 Phase 2 (Dose-ranging, Efficacy in patients) Phase1->Phase2 Phase3 Phase 3 (Large-scale efficacy & safety, ODYSSEY program) Phase2->Phase3 Approval Regulatory Approval (FDA, EMA) Phase3->Approval Phase4 Phase 4 (Post-market surveillance, Real-world evidence) Approval->Phase4

Figure 2. Typical clinical development workflow for a PCSK9 inhibitor.

Summary and Future Outlook

Alirocumab represents a successful translation of the PCSK9 inhibition concept into a potent, injectable therapy with proven cardiovascular benefits. In contrast, this compound exemplifies the challenges in developing an oral alternative. While the preclinical data for this compound were promising, its development did not proceed to later stages.

The pursuit of an oral PCSK9 inhibitor remains a significant goal in cardiovascular medicine, offering the potential for improved patient convenience and adherence. The experiences with early candidates like this compound provide valuable insights for the ongoing development of next-generation oral PCSK9 inhibitors. For researchers and drug development professionals, the divergent paths of alirocumab and this compound underscore the complexities of drug development, from modality selection to navigating the clinical and commercial landscape.

References

Validating PF-06815345's Effect on LDL Uptake: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel oral PCSK9 inhibitor, PF-06815345, with established alternatives for enhancing LDL uptake. This document summarizes available data, details experimental methodologies, and visualizes key pathways to support further investigation and development in lipid-lowering therapies.

Introduction to this compound

This compound is an investigational, orally active small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9)[1]. As a PCSK9 inhibitor, it represents a promising therapeutic approach for managing hypercholesterolemia. PCSK9 is a protein that plays a critical role in regulating the levels of low-density lipoprotein (LDL) cholesterol in the bloodstream by targeting the LDL receptor (LDLR) for degradation[2][3]. By inhibiting PCSK9, this compound is designed to increase the number of LDL receptors on the surface of liver cells, thereby enhancing the uptake of LDL cholesterol from the blood.

This guide compares the mechanism and performance of this compound with two major classes of LDL-lowering drugs: statins and monoclonal antibody PCSK9 inhibitors. Due to the limited publicly available data on this compound, this guide incorporates data from another investigational oral PCSK9 inhibitor, enlicitide decanoate (formerly MK-0616), to provide a representative comparison for this emerging drug class.

Comparative Efficacy on LDL Cholesterol

The following table summarizes the quantitative data on the efficacy of different LDL-lowering therapies. It is important to note that the data for the oral PCSK9 inhibitor is based on enlicitide decanoate and serves as a proxy for the potential efficacy of this compound.

Drug ClassExample Drug(s)Mechanism of ActionLDL-C Reduction (as monotherapy)LDL-C Reduction (in combination with statins)
Oral PCSK9 Inhibitor This compound (Data from Enlicitide)Inhibition of PCSK9, leading to increased LDL receptor recycling and LDL uptake.[4][5]~41% - 61%[5]~60%[4]
Injectable PCSK9 Inhibitor Evolocumab, AlirocumabMonoclonal antibodies that bind to and inactivate PCSK9 in the circulation.[6][7]~50% - 60%[6]~50% - 65%[6]
Statins Atorvastatin, SimvastatinInhibition of HMG-CoA reductase, a key enzyme in cholesterol synthesis, which upregulates LDL receptor expression.~30% - 50%N/A

Signaling Pathway of LDL Uptake Modulation

The following diagram illustrates the signaling pathways affected by PCSK9 inhibitors and statins, leading to enhanced LDL uptake.

LDL_Uptake_Pathway cluster_hepatocyte Hepatocyte cluster_drugs Therapeutic Interventions LDL LDL Cholesterol LDLR LDL Receptor LDL->LDLR Binding PCSK9 PCSK9 PCSK9->LDLR Binding Endosome Endosome LDLR->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Degradation Pathway Recycling Recycling Pathway Endosome->Recycling Recycling to Cell Surface Recycling->LDLR HMGCR HMG-CoA Reductase Cholesterol Cholesterol Synthesis HMGCR->Cholesterol Leads to Statins Statins Statins->HMGCR Inhibition PCSK9i PCSK9 Inhibitors (this compound) PCSK9i->PCSK9 Inhibition

Caption: Signaling pathways of LDL uptake and therapeutic interventions.

Experimental Protocols

In Vitro LDL Uptake Assay

This protocol describes a common method for quantifying LDL uptake in a cell-based model, which can be used to evaluate the efficacy of compounds like this compound.

Objective: To measure the uptake of fluorescently labeled LDL by hepatocytes (HepG2 cells) in the presence of test compounds.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., MEM with 10% FBS)

  • Serum-free medium (e.g., Opti-MEM)

  • Fluorescently labeled LDL (e.g., DiI-LDL or pHrodo™ Red LDL)

  • Test compounds (this compound, statin, PCSK9 inhibitor antibody)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 1 x 104 cells per well and allow them to adhere and grow to 70-80% confluency.

  • Serum Starvation: Incubate the cells with serum-free medium for 1 hour to upregulate LDL receptor expression.

  • Compound Incubation: Treat the cells with various concentrations of the test compounds (e.g., this compound, simvastatin as a positive control, or a vehicle control) for a predetermined period (e.g., 20-24 hours).

  • Labeled LDL Addition: Add fluorescently labeled LDL (e.g., 20 µg/mL DiI-LDL) to each well and incubate for 4 hours in the dark at 37°C.

  • Washing: Gently wash the cells three times with phosphate-buffered saline (PBS) to remove any unbound labeled LDL.

  • Quantification: Measure the fluorescence intensity using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 520 nm excitation and 580 nm emission for DiI-LDL). Alternatively, visualize and quantify uptake using a fluorescence microscope.

Experimental Workflow Diagram

The following diagram outlines the key steps in a typical in vitro LDL uptake assay.

LDL_Uptake_Workflow start Start seed_cells Seed HepG2 cells in 96-well plate start->seed_cells serum_starve Serum starve cells seed_cells->serum_starve add_compounds Add test compounds (this compound, controls) serum_starve->add_compounds incubate_compounds Incubate for 20-24 hours add_compounds->incubate_compounds add_labeled_ldl Add fluorescently labeled LDL incubate_compounds->add_labeled_ldl incubate_ldl Incubate for 4 hours add_labeled_ldl->incubate_ldl wash_cells Wash cells to remove unbound LDL incubate_ldl->wash_cells measure_fluorescence Measure fluorescence (Plate Reader/Microscope) wash_cells->measure_fluorescence analyze_data Analyze and compare LDL uptake measure_fluorescence->analyze_data end End analyze_data->end

Caption: Experimental workflow for an in vitro LDL uptake assay.

Conclusion

This compound, as an oral PCSK9 inhibitor, holds the potential to be a convenient and effective therapeutic option for lowering LDL cholesterol. Its mechanism of action, focused on preserving LDL receptors, is a well-validated strategy for enhancing LDL uptake by hepatocytes. While direct comparative data for this compound is still emerging, the performance of other oral PCSK9 inhibitors in clinical trials suggests that this class of drugs can achieve significant LDL-C reduction, comparable to injectable PCSK9 inhibitors and offering an alternative for patients who may not achieve their LDL-C goals with statins alone. The provided experimental protocols offer a framework for researchers to further validate and quantify the effects of this compound on LDL uptake in a laboratory setting. Continued research and clinical trials will be crucial to fully elucidate the therapeutic profile of this compound and its place in the management of hypercholesterolemia.

References

A Head-to-Head Comparison of Emerging Oral Small Molecule PCSK9 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of lipid-lowering therapies is on the brink of a significant transformation with the advent of orally bioavailable small molecule inhibitors targeting proprotein convertase subtilisin/kexin type 9 (PCSK9). For years, the therapeutic potential of PCSK9 inhibition has been realized through injectable monoclonal antibodies, which, despite their efficacy, present challenges in terms of cost and patient adherence. The development of small molecule inhibitors promises to overcome these hurdles, offering a more accessible treatment modality for hypercholesterolemia. This guide provides a detailed head-to-head comparison of two front-runners in this new class of drugs: Merck’s enlicitide decanoate (MK-0616) and AstraZeneca’s AZD0780.

At a Glance: Key Performance Indicators

The following table summarizes the key quantitative data for enlicitide decanoate and AZD0780, based on the latest available preclinical and clinical trial data.

Performance MetricEnlicitide Decanoate (MK-0616)AZD0780
Target Binding Affinity Ki = 5 pM[1]Kd < 200 nM[2][3] (specifically 2.3 nM for human PCSK9)[4]
Mechanism of Action Macrocyclic peptide that inhibits the PCSK9-LDLR protein-protein interaction[5][6]Small molecule that binds to the C-terminal domain of PCSK9, preventing LDLR degradation without blocking the initial PCSK9-LDLR binding[4][7]
LDL-C Reduction (Clinical Trial) Up to 60.9% reduction at the 30 mg daily dose (Phase 2b)[8] and a 59.4% reduction at 24 weeks (Phase 3)Up to 52% reduction on top of statin therapy (Phase 1)[9] and a 50.7% reduction at the 30 mg daily dose (Phase 2b)[4]
Oral Bioavailability Orally bioavailable macrocyclic peptide[10]Excellent oral bioavailability of 63.5% in mice[4]

Deep Dive: Efficacy and Safety from Clinical Trials

Both enlicitide decanoate and AZD0780 have demonstrated significant efficacy in reducing low-density lipoprotein cholesterol (LDL-C) levels in clinical trials.

Enlicitide Decanoate (MK-0616):

Phase 3 clinical trial data for enlicitide decanoate has shown impressive results. In the CORALreef Lipids trial, a once-daily oral dose resulted in a statistically significant and clinically meaningful reduction in LDL-C of 55.8% compared to placebo at 24 weeks.[11] A post-hoc reanalysis showed a 59.7% reduction.[11] The CORALreef HeFH trial in adults with heterozygous familial hypercholesterolemia also demonstrated a 59.4% reduction in LDL-C at 24 weeks compared to placebo. The safety profile of enlicitide was comparable to placebo.[12]

AZD0780:

Phase 2b trial results for AZD0780 have also been promising. When administered on top of standard-of-care statin therapy, a 30 mg daily dose of AZD0780 led to a 50.7% reduction in LDL-C.[4] The treatment was well-tolerated, with an adverse event profile similar to placebo.[2] Phase 1 data had previously shown a 52% reduction in LDL-C levels on top of rosuvastatin treatment.[9]

Unraveling the Mechanisms of Action

The two inhibitors, while both targeting PCSK9, employ distinct mechanisms to achieve their therapeutic effect.

Enlicitide Decanoate (MK-0616): A Direct Interaction Inhibitor

Enlicitide decanoate is a macrocyclic peptide that directly binds to the LDL receptor (LDLR) binding site on PCSK9.[5][6] This steric hindrance prevents PCSK9 from interacting with the LDLR, thereby inhibiting the degradation of the receptor and leading to increased clearance of LDL-C from the bloodstream.

cluster_0 PCSK9-Mediated LDLR Degradation PCSK9 PCSK9 LDLR LDL Receptor PCSK9->LDLR Binds Lysosome Lysosomal Degradation LDLR->Lysosome Targeted for Degradation LDL LDL-C LDL->LDLR Binds

Caption: PCSK9 signaling pathway leading to LDL receptor degradation.

AZD0780: An Allosteric Modulator

In contrast, AZD0780 is a small molecule that binds to a novel pocket on the C-terminal domain of PCSK9.[4][7] This binding does not directly block the interaction between PCSK9 and the LDLR. Instead, it is thought to induce a conformational change in PCSK9 that prevents the PCSK9-LDLR complex from being targeted for lysosomal degradation.[4] This allows the LDLR to be recycled back to the cell surface to continue clearing LDL-C.

cluster_1 Mechanism of Enlicitide Decanoate (MK-0616) cluster_2 Mechanism of AZD0780 MK0616 Enlicitide Decanoate PCSK9_MK PCSK9 MK0616->PCSK9_MK Binds & Inhibits LDLR_MK LDL Receptor PCSK9_MK->LDLR_MK Interaction Blocked AZD0780 AZD0780 PCSK9_AZD PCSK9 (C-terminal) AZD0780->PCSK9_AZD Binds LDLR_AZD LDL Receptor PCSK9_AZD->LDLR_AZD Forms Complex Recycling LDLR Recycling LDLR_AZD->Recycling Enhanced

Caption: Comparative mechanisms of action for Enlicitide and AZD0780.

Experimental Methodologies

The following sections detail the general protocols for key experiments used to characterize small molecule PCSK9 inhibitors.

In Vitro PCSK9-LDLR Binding Assay

This assay is crucial for determining the direct inhibitory effect of a compound on the interaction between PCSK9 and the LDLR.

Principle: An enzyme-linked immunosorbent assay (ELISA) format is typically used. Recombinant LDLR is coated onto a microplate, and then incubated with recombinant PCSK9 in the presence of the test compound. The amount of PCSK9 that binds to the LDLR is then quantified using a labeled antibody against PCSK9.

General Protocol:

  • Coat a 96-well plate with recombinant human LDLR protein and incubate overnight.

  • Wash the plate to remove unbound LDLR.

  • Block the plate with a suitable blocking buffer to prevent non-specific binding.

  • Prepare serial dilutions of the test compound.

  • Incubate recombinant human PCSK9 with the diluted test compound.

  • Add the PCSK9-compound mixture to the LDLR-coated plate and incubate.

  • Wash the plate to remove unbound PCSK9.

  • Add a primary antibody specific to PCSK9, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Add a substrate for the enzyme and measure the resulting signal (e.g., colorimetric or chemiluminescent).

  • Calculate the IC50 value, which represents the concentration of the inhibitor required to block 50% of the PCSK9-LDLR interaction.

Start Coat Plate with LDLR Wash1 Wash Start->Wash1 Block Block Wash1->Block Incubate Incubate PCSK9 +/- Inhibitor Block->Incubate AddToPlate Add Mixture to Plate Incubate->AddToPlate Wash2 Wash AddToPlate->Wash2 AddAntibody Add Detection Antibody Wash2->AddAntibody Wash3 Wash AddAntibody->Wash3 AddSubstrate Add Substrate & Read Signal Wash3->AddSubstrate End Calculate IC50 AddSubstrate->End

Caption: Workflow for a typical PCSK9-LDLR binding assay.

Cellular LDL-C Uptake Assay

This assay assesses the functional consequence of PCSK9 inhibition in a cellular context.

Principle: Liver-derived cells, such as HepG2, are treated with the test compound and fluorescently labeled LDL-C. The amount of LDL-C taken up by the cells is then measured. Increased LDL-C uptake indicates that the inhibitor is effectively preventing PCSK9-mediated LDLR degradation.

General Protocol:

  • Seed HepG2 cells in a multi-well plate and allow them to adhere.

  • Treat the cells with the test compound for a specified period.

  • Add fluorescently labeled LDL-C (e.g., DiI-LDL) to the cells and incubate.

  • Wash the cells to remove unbound DiI-LDL.

  • Lyse the cells and measure the fluorescence intensity using a plate reader, or visualize and quantify uptake using fluorescence microscopy.

  • Compare the fluorescence in treated cells to untreated controls to determine the effect of the inhibitor on LDL-C uptake.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful tool for confirming direct target engagement of a drug in a cellular environment.

Principle: The binding of a ligand (drug) to its target protein can alter the protein's thermal stability. In CETSA, cells are treated with the drug, heated to various temperatures, and the amount of soluble target protein remaining is quantified. An increase in the melting temperature of the target protein in the presence of the drug indicates direct binding.

General Protocol:

  • Treat cultured cells with the test compound or vehicle control.

  • Harvest the cells and resuspend them in a suitable buffer.

  • Aliquot the cell suspension and heat the samples to a range of different temperatures.

  • Lyse the cells (e.g., by freeze-thaw cycles).

  • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Analyze the amount of soluble PCSK9 in each sample using Western blotting or other protein quantification methods.

  • Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.

Conclusion and Future Outlook

The development of oral small molecule PCSK9 inhibitors represents a major advancement in the management of hypercholesterolemia. Both enlicitide decanoate and AZD0780 have shown significant promise in clinical trials, with robust LDL-C lowering effects and favorable safety profiles. Their distinct mechanisms of action provide valuable insights into the druggability of PCSK9 and offer different therapeutic strategies.

While direct head-to-head comparative trials are needed to definitively establish the superior agent, the data presented in this guide provides a strong foundation for researchers and drug development professionals to evaluate these emerging therapies. The convenience of an oral formulation has the potential to significantly improve patient adherence and expand the reach of potent PCSK9 inhibition to a broader patient population at risk for atherosclerotic cardiovascular disease. The ongoing and future clinical development of these and other small molecule PCSK9 inhibitors will be closely watched as they have the potential to reshape the treatment paradigm for one of the world's most prevalent chronic diseases.

References

A Comparative Guide to the Activity of PF-06815345 and Other PCSK9 Inhibitors Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cellular activities of PF-06815345, a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), and other agents targeting the PCSK9 pathway. While this compound has been primarily investigated for its role in lowering low-density lipoprotein (LDL) cholesterol, the burgeoning field of cardio-oncology has shed light on the broader implications of PCSK9 inhibition in various cell types, including cancer cells. This document summarizes the available experimental data, details relevant protocols, and visualizes key biological and experimental processes to support further research and development.

Mechanism of Action: The PCSK9 Signaling Pathway

PCSK9 is a serine protease that plays a critical role in regulating the number of LDL receptors (LDLR) on the surface of cells, primarily hepatocytes. By binding to the LDLR, PCSK9 targets the receptor for lysosomal degradation, thereby preventing its recycling to the cell surface. This reduction in LDLR density leads to decreased clearance of LDL cholesterol from the bloodstream. PCSK9 inhibitors, such as this compound, disrupt this interaction, leading to increased LDLR recycling and consequently, greater LDL cholesterol uptake by cells.

PCSK9_Pathway cluster_cell Hepatocyte cluster_surface Cell Surface cluster_cytoplasm Cytoplasm LDLR LDL Receptor Endosome Endosome LDLR->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Degradation Endosome->Recycling Recycling to Surface Recycling->LDLR LDL LDL Cholesterol LDL->LDLR Binds PCSK9 PCSK9 PCSK9->LDLR Binds This compound This compound This compound->PCSK9

Caption: The PCSK9 signaling pathway and the inhibitory action of this compound.

Comparative Cellular Activity of PCSK9 Inhibitors

While specific cross-validation data for this compound in a wide range of cell lines is limited in publicly available literature, studies on other PCSK9 inhibitors, including monoclonal antibodies (e.g., evolocumab, alirocumab) and siRNAs, have demonstrated effects beyond cholesterol regulation, particularly in cancer cell lines.[1][2][3] PCSK9 itself is expressed in various cancer cell lines, including those from hepatocellular carcinoma, gastric adenocarcinoma, and prostate cancer.[1][4]

Cell LineCancer TypePCSK9 InhibitorObserved EffectReference
HepG2Hepatocellular CarcinomaNovel small molecules (MR-3, MR-532, MR-533)Inhibition of PCSK9 secretion (IC50s: 1.7µM, 5.7µM, 6.1µM respectively)[5]
SH-SY5YNeuroblastomaNovel small molecule (MR-3)Restoration of neuronal cholesterol uptake[5]
Human HER2+ Breast Cancer CellsBreast CancerEvolocumab (monoclonal antibody)Increased apoptosis and necrosis when combined with doxorubicin and trastuzumab[2]
A549Lung AdenocarcinomasiRNAPromoted apoptosis via caspase-3 activation and ER stress[1]
PC-3, LNCaPProstate CancersiRNAReduced radiation-induced apoptosis, enhancing cell viability[1]
4T1Murine Breast CancerGenetic knockout of PCSK9Suppressed tumor growth[1]
MC38Murine Colon AdenocarcinomaGenetic knockout of PCSK9Suppressed tumor growth[1]
Human Colorectal Cancer CellsColorectal CancerAptamer (PL1) and siRNAPotentiated anti-PD-1/PD-L1 therapies[3]

Experimental Protocols

The following are representative protocols for assessing the in vitro activity of PCSK9 inhibitors.

1. Cell Viability and Proliferation (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cells (e.g., 5,000 cells/well for MCF-7 or 2,500 cells/well for other lines) in 96-well plates and allow them to adhere for 24 hours.[6]

  • Compound Treatment: Treat the cells with various concentrations of the PCSK9 inhibitor (e.g., this compound) or a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[6]

  • MTT Addition: Add 50 µL of a 0.5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide) to each well and incubate for 3 hours at 37°C.[6]

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

2. PCSK9 Secretion Quantification (ELISA)

This assay quantifies the amount of PCSK9 protein secreted by cells into the culture medium.

  • Cell Culture and Treatment: Culture cells (e.g., HepG2) to a desired confluency and then treat with the PCSK9 inhibitor for a specified time.

  • Sample Collection: Collect the cell culture supernatant.

  • ELISA Procedure: Use a commercially available PCSK9 ELISA kit. Briefly, add the collected supernatants and standards to a microplate pre-coated with a PCSK9 capture antibody.

  • Detection: Add a detection antibody conjugated to an enzyme (e.g., HRP), followed by a substrate solution.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

  • Analysis: Determine the concentration of PCSK9 in the samples by comparing their absorbance to the standard curve.

3. Apoptosis Assay (Caspase-3 Activity)

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

  • Cell Treatment: Seed and treat cells with the PCSK9 inhibitor as described for the viability assay.

  • Cell Lysis: Lyse the cells to release their contents, including caspases.

  • Assay: Use a commercially available caspase-3 activity assay kit. Add the cell lysate to a reaction mixture containing a caspase-3 substrate conjugated to a fluorophore or chromophore.

  • Data Acquisition: Measure the fluorescence or absorbance over time using a microplate reader.

  • Analysis: Determine the caspase-3 activity based on the rate of substrate cleavage. An increase in activity in treated cells compared to control cells indicates induction of apoptosis.

Experimental Workflow for In Vitro Validation

The following diagram illustrates a typical workflow for the in vitro validation of a PCSK9 inhibitor.

experimental_workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell Line Selection Cell Line Selection Cell Viability Assay (MTT) Cell Viability Assay (MTT) Cell Line Selection->Cell Viability Assay (MTT) PCSK9 Secretion Assay (ELISA) PCSK9 Secretion Assay (ELISA) Cell Line Selection->PCSK9 Secretion Assay (ELISA) Apoptosis Assay (Caspase-3) Apoptosis Assay (Caspase-3) Cell Line Selection->Apoptosis Assay (Caspase-3) Western Blot (Protein Expression) Western Blot (Protein Expression) Cell Line Selection->Western Blot (Protein Expression) Compound Preparation Compound Preparation Compound Preparation->Cell Viability Assay (MTT) Compound Preparation->PCSK9 Secretion Assay (ELISA) Compound Preparation->Apoptosis Assay (Caspase-3) Compound Preparation->Western Blot (Protein Expression) IC50 Determination IC50 Determination Cell Viability Assay (MTT)->IC50 Determination Statistical Analysis Statistical Analysis PCSK9 Secretion Assay (ELISA)->Statistical Analysis Apoptosis Assay (Caspase-3)->Statistical Analysis Mechanism of Action Hypothesis Mechanism of Action Hypothesis Western Blot (Protein Expression)->Mechanism of Action Hypothesis IC50 Determination->Statistical Analysis Statistical Analysis->Mechanism of Action Hypothesis

Caption: A typical workflow for the in vitro validation of a PCSK9 inhibitor.

References

Comparative Efficacy of PF-06815345 and Alternative PCSK9 Inhibitors Against Known PCSK9 Mutations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of the investigational oral PCSK9 inhibitor, PF-06815345, against known PCSK9 mutations, benchmarked against established alternatives: the monoclonal antibodies evolocumab and alirocumab, and the small interfering RNA (siRNA) therapeutic, inclisiran.

Executive Summary:

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of low-density lipoprotein cholesterol (LDL-C) levels. Gain-of-function (GoF) mutations in the PCSK9 gene lead to hypercholesterolemia and an increased risk of atherosclerotic cardiovascular disease, while loss-of-function (LoF) mutations are associated with lower LDL-C levels and cardiovascular protection. This guide assesses the therapeutic efficacy of various PCSK9 inhibitors in the context of these genetic variations.

Notably, publicly available data on the specific efficacy of the oral inhibitor this compound against various PCSK9 mutations is limited due to the discontinuation of its clinical development for strategic business reasons. In contrast, extensive clinical data is available for the approved monoclonal antibodies, evolocumab and alirocumab, and the siRNA therapeutic, inclisiran, demonstrating their effectiveness in patient populations with hypercholesterolemia, including those with identified PCSK9 mutations.

Comparative Efficacy Data

The following tables summarize the available efficacy data for this compound and its alternatives. It is important to note the absence of specific data for this compound's performance against individual PCSK9 mutations.

Table 1: Overview of PCSK9 Inhibitors

Drug Mechanism of Action Administration Development Status
This compound Small molecule inhibitor of PCSK9OralClinical development discontinued
Evolocumab (Repatha®) Monoclonal antibody binding to PCSK9Subcutaneous injectionApproved
Alirocumab (Praluent®) Monoclonal antibody binding to PCSK9Subcutaneous injectionApproved
Inclisiran (Leqvio®) Small interfering RNA (siRNA) inhibiting PCSK9 synthesisSubcutaneous injectionApproved

Table 2: Efficacy Against PCSK9 Gain-of-Function (GoF) Mutations

Drug PCSK9 GoF Mutation Patient Population LDL-C Reduction (%) Reference
This compound Data Not Available---
Evolocumab Not specified, patients with clinical atherosclerotic cardiovascular diseaseHeterozygous and Homozygous Familial Hypercholesterolemia (HeFH, HoFH)54-71% (vs. placebo)[1]
Alirocumab L108R, S127R, R218S, D374YAutosomal Dominant Hypercholesterolemia53.7% (vs. placebo at week 2)[2]
Alirocumab Not specifiedPatients with probable heterozygous familial hypercholesterolemiaMarked reductions from baseline[3]
Inclisiran One patient with a GoF mutationFamilial Hypercholesterolemia (ORION-9)>90%[4]

Table 3: Efficacy in Familial Hypercholesterolemia (FH) - Often Associated with PCSK9 GoF Mutations

Drug Patient Population LDL-C Reduction (%) Reference
This compound Data Not Available--
Evolocumab Monogenic vs. Polygenic Hypercholesterolemia63.9% vs. 67.7% (no significant difference)[5]
Alirocumab Heterozygous Familial Hypercholesterolemia (HeFH)48.8% (75/150 mg) to 55% (150 mg)[6]
Inclisiran Heterozygous Familial Hypercholesterolemia (HeFH) across various genotypes (ORION-9)45% (time-averaged vs. placebo)[4][7]

Signaling Pathways and Experimental Workflows

PCSK9 Signaling Pathway and Inhibition

The following diagram illustrates the mechanism of action of PCSK9 and the points of intervention for different inhibitor classes.

PCSK9_Pathway cluster_synthesis Hepatocyte (Synthesis) cluster_secretion Extracellular Space cluster_action Hepatocyte (Action) cluster_inhibitors Therapeutic Intervention PCSK9_mRNA PCSK9 mRNA PCSK9_protein PCSK9 Protein PCSK9_mRNA->PCSK9_protein Translation Circulating_PCSK9 Circulating PCSK9 PCSK9_protein->Circulating_PCSK9 Secretion LDLR LDL Receptor Circulating_PCSK9->LDLR Binds LDLR_degradation LDLR Degradation LDLR->LDLR_degradation Leads to LDL_uptake LDL-C Uptake LDLR->LDL_uptake Binds LDL LDL-C LDL->LDL_uptake Inclisiran Inclisiran (siRNA) Inclisiran->PCSK9_mRNA Degrades mAbs Evolocumab / Alirocumab (Monoclonal Antibodies) mAbs->Circulating_PCSK9 Binds & Neutralizes PF06815345 This compound (Small Molecule) PF06815345->Circulating_PCSK9 Inhibits Binding to LDLR

Caption: Mechanism of PCSK9 action and points of therapeutic intervention.

Experimental Workflow for Efficacy Testing

The following diagram outlines a typical workflow for assessing the efficacy of a PCSK9 inhibitor against different PCSK9 mutations.

Efficacy_Workflow Start Start: Known PCSK9 Mutations (Wild-Type, GoF, LoF) Cloning Site-Directed Mutagenesis & Cloning of PCSK9 Variants Start->Cloning Expression Expression and Purification of Recombinant PCSK9 Proteins Cloning->Expression Binding_Assay In Vitro PCSK9-LDLR Binding Assay Expression->Binding_Assay Cell_Assay Cell-Based LDLR Degradation and LDL-C Uptake Assays Expression->Cell_Assay Data_Analysis Data Analysis: IC50/EC50 Determination Binding_Assay->Data_Analysis Cell_Assay->Data_Analysis End End: Comparative Efficacy Profile Data_Analysis->End

Caption: Workflow for in vitro efficacy testing of PCSK9 inhibitors.

Detailed Experimental Protocols

While specific protocols for this compound are not publicly available, the following are standard methodologies used to evaluate the efficacy of PCSK9 inhibitors.

In Vitro PCSK9-LDLR Binding Assay

Objective: To determine the inhibitory effect of a compound on the binding of PCSK9 to the LDL receptor (LDLR).

Principle: This is typically an enzyme-linked immunosorbent assay (ELISA)-based format. Recombinant LDLR protein is coated onto a microplate. Recombinant PCSK9 (wild-type or mutant) is pre-incubated with the test inhibitor before being added to the LDLR-coated plate. The amount of PCSK9 that binds to the LDLR is then detected using a specific antibody against PCSK9, which is conjugated to an enzyme (e.g., horseradish peroxidase) for signal generation.

Materials:

  • 96-well microplates

  • Recombinant human LDLR-AB domain

  • Recombinant human PCSK9 (wild-type and various mutants)

  • Test inhibitor (e.g., this compound) and control inhibitors (e.g., evolocumab)

  • Biotinylated anti-PCSK9 antibody

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 1N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay buffer (e.g., PBS with 1% BSA)

Protocol:

  • Coating: Coat a 96-well plate with recombinant LDLR-AB domain (e.g., 1 µg/mL in PBS) overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the plate with assay buffer for 1-2 hours at room temperature.

  • Inhibitor Incubation: In a separate plate, pre-incubate serial dilutions of the test inhibitor with a constant concentration of recombinant PCSK9 (wild-type or mutant) for 1 hour at room temperature.

  • Binding Reaction: Transfer the PCSK9-inhibitor mixture to the LDLR-coated plate and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Detection: Add a biotinylated anti-PCSK9 antibody and incubate for 1 hour. After washing, add Streptavidin-HRP and incubate for 30 minutes.

  • Signal Development: After a final wash, add TMB substrate and incubate until a blue color develops. Stop the reaction with a stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based LDLR Degradation and LDL-C Uptake Assay

Objective: To assess the ability of a PCSK9 inhibitor to prevent PCSK9-mediated LDLR degradation and restore LDL-C uptake in a cellular context.

Principle: Human liver cells (e.g., HepG2) that endogenously express LDLR are treated with recombinant PCSK9 in the presence or absence of the test inhibitor. The levels of LDLR on the cell surface are then quantified. Subsequently, the cells' ability to take up fluorescently labeled LDL-C is measured.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Recombinant human PCSK9 (wild-type and various mutants)

  • Test inhibitor and controls

  • Fluorescently labeled LDL (e.g., DiI-LDL)

  • Antibodies for LDLR detection (for Western blot or flow cytometry)

  • Lysis buffer for protein extraction

  • Fluorescence microscope or plate reader

Protocol:

  • Cell Culture: Plate HepG2 cells in a suitable format (e.g., 24-well or 96-well plates) and allow them to adhere overnight.

  • Treatment: Treat the cells with recombinant PCSK9 (wild-type or mutant) and serial dilutions of the test inhibitor for a specified period (e.g., 4-6 hours).

  • LDLR Degradation Analysis (Western Blot):

    • Lyse the cells and collect the protein lysates.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against LDLR, followed by a secondary HRP-conjugated antibody.

    • Visualize the bands using a chemiluminescence substrate and quantify the band intensity.

  • LDL-C Uptake Assay:

    • After the treatment period, wash the cells and incubate them with a medium containing fluorescently labeled LDL (DiI-LDL) for 2-4 hours.

    • Wash the cells to remove unbound DiI-LDL.

    • Measure the fluorescence intensity using a fluorescence microscope or a plate reader.

  • Data Analysis:

    • For the LDLR degradation assay, quantify the relative LDLR protein levels compared to the control.

    • For the LDL-C uptake assay, quantify the fluorescence signal.

    • Determine the EC50 value of the inhibitor for the rescue of LDLR expression and LDL-C uptake.

Conclusion

While this compound presented a promising oral alternative in the landscape of PCSK9 inhibitors, the cessation of its clinical development has left a significant void in the understanding of its efficacy, particularly against the diverse spectrum of PCSK9 mutations. In contrast, the approved monoclonal antibodies, evolocumab and alirocumab, have demonstrated robust and consistent LDL-C reduction in patients with various forms of hypercholesterolemia, including those with confirmed PCSK9 gain-of-function mutations. The siRNA therapeutic, inclisiran, also shows broad efficacy across different genetic backgrounds of familial hypercholesterolemia.

For researchers and drug development professionals, the methodologies outlined in this guide provide a framework for the preclinical and clinical evaluation of novel PCSK9 inhibitors. Future research on orally available small molecule inhibitors will be crucial in providing more convenient and potentially more accessible therapeutic options for patients with hypercholesterolemia, including those with challenging genetic profiles. A direct comparison with these established agents against a panel of clinically relevant PCSK9 mutations will be a critical step in the development of any new PCSK9-targeted therapy.

References

Safety Operating Guide

Navigating the Safe Disposal of PF-06815345: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential protocols for the responsible management and disposal of the investigational compound PF-06815345 are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The information is compiled from safety data sheets and general guidelines for the disposal of hazardous laboratory chemicals.

Core Safety and Handling Protocols

When handling this compound, it is imperative to adhere to the safety precautions outlined in the material's Safety Data Sheet (SDS). The compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, preventing its release into the environment is a primary concern.

Key Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Spill Management: In the event of a spill, it should be collected promptly.[1] Absorbent materials used for spill cleanup must also be treated as hazardous waste.

Quantitative Data Summary

For quick reference, the following table summarizes the key hazard and identification information for this compound.

Identifier Value
Chemical Name This compound
CAS Number 1900686-46-5
GHS Hazard Classifications Acute toxicity, Oral (Category 4), Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)
Hazard Statements H302: Harmful if swallowed, H410: Very toxic to aquatic life with long lasting effects
Precautionary Statements P273: Avoid release to the environment, P391: Collect spillage, P501: Dispose of contents/ container to an approved waste disposal plant

Data sourced from the this compound Safety Data Sheet.[1]

Step-by-Step Disposal Procedure for this compound

The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This procedure is based on general guidelines for chemicals classified as hazardous to aquatic life.

Experimental Protocol: Waste Segregation and Collection

  • Waste Identification: All waste streams containing this compound, including pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be identified as hazardous waste.

  • Container Selection: Use a designated, leak-proof, and chemically compatible waste container. The container must be in good condition with a secure lid.

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings ("Toxic," "Environmental Hazard").

  • Segregation: Store the this compound waste separately from other incompatible waste streams to prevent any potential reactions.

  • Accumulation: Keep the hazardous waste container closed except when adding waste. Store the container in a designated satellite accumulation area within the laboratory.

Experimental Protocol: Final Disposal

  • Professional Disposal: The collected hazardous waste must be disposed of through a licensed and approved hazardous waste disposal company.[1] Do not dispose of this compound down the drain or in regular trash.

  • Disposal Method: The approved waste disposal facility will determine the appropriate disposal method. For chemicals that are highly toxic to aquatic life, high-temperature incineration is a common and effective disposal method.

  • Documentation: Maintain a record of all hazardous waste generated and disposed of, in accordance with institutional and regulatory requirements.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_0 Waste Generation & Identification cluster_1 On-Site Management cluster_2 Final Disposal start This compound Waste Generated (Pure compound, solutions, contaminated materials) identify Identify as Hazardous Waste (Toxic to Aquatic Life) start->identify container Select Appropriate Waste Container identify->container label_waste Label Container: 'Hazardous Waste' 'this compound' 'Environmental Hazard' container->label_waste segregate Segregate from Incompatible Waste label_waste->segregate accumulate Store in Designated Satellite Accumulation Area segregate->accumulate contact Contact Approved Hazardous Waste Disposal Company accumulate->contact transport Arrange for Waste Pickup and Transport contact->transport dispose Disposal by Approved Method (e.g., High-Temperature Incineration) transport->dispose document Document Waste Disposal dispose->document

References

Essential Safety and Operational Guidance for Handling PF-06815345

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of PF-06815345, ensuring laboratory safety and procedural integrity.

This document provides critical safety and logistical information for the handling of this compound, a compound identified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to these protocols is essential for minimizing exposure risks and ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life, with long-lasting effects.[1]

Personal Protective Equipment (PPE)

A conservative approach to PPE is crucial when handling compounds with notable hazard classifications. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Recommended Personal Protective Equipment (PPE)
Handling Powder (weighing, aliquoting) - Primary: Chemical-resistant gloves (nitrile or neoprene), disposable lab coat or gown, safety goggles. - Secondary (if significant dust generation is possible): A full-face respirator with P100 (or equivalent) particulate filters should be used.[2]
Preparing Solutions - Primary: Work within a fume hood. - Secondary: Chemical-resistant gloves (nitrile or neoprene), lab coat, and safety glasses with side shields or safety goggles.[2][3]
General Laboratory Work - Primary: Lab coat and safety glasses with side shields. - Secondary: Appropriate street clothing (long pants, closed-toe shoes) should be worn under the lab coat.[2]

Operational Plan: Step-by-Step Guidance

A designated controlled area, such as a chemical fume hood, should be established for all work involving this compound to contain potential contamination.[2]

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the compound name, hazard pictograms, and date of receipt.

  • Storage: Store this compound in a tightly sealed, airtight container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1] Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.

Handling and Solution Preparation
  • Weighing: All manipulations of the powdered compound should be performed within a fume hood or a powder-containment balance enclosure to minimize inhalation exposure.[2][4] Use disposable weighing boats and spatulas to prevent cross-contamination.[2][5]

  • Solution Preparation: Prepare all solutions within a chemical fume hood.[2] Slowly add the solid compound to the solvent to avoid splashing.

  • Labeling: Clearly label all containers with the compound name, concentration, solvent, and date of preparation.[2]

Experimental Workflow

The following diagram illustrates a standard workflow for handling this compound, emphasizing key safety checkpoints.

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal Don_PPE Don Appropriate PPE Prepare_Work_Area Prepare Work Area in Fume Hood Don_PPE->Prepare_Work_Area Proceed Weigh_Powder Weigh Powder Prepare_Work_Area->Weigh_Powder Proceed Prepare_Solution Prepare Solution Weigh_Powder->Prepare_Solution Proceed Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Proceed Decontaminate Decontaminate Work Area & Equipment Conduct_Experiment->Decontaminate Complete Dispose_Waste Dispose of Waste Decontaminate->Dispose_Waste Proceed Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Proceed Wash_Hands Wash Hands Doff_PPE->Wash_Hands Final Step

Experimental workflow for handling this compound.

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous waste due to its toxicity to aquatic life.[1][2]

Waste Type Disposal Procedure
Solid Waste Collect all contaminated solid waste, including used gloves, weighing boats, and paper towels, in a designated, clearly labeled hazardous waste container.[2]
Liquid Waste Collect all liquid waste containing this compound in a designated, clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[2] Never pour down the drain.[6]
Sharps Dispose of any contaminated sharps, such as needles or razor blades, in a designated sharps container.[2]

Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office.[2]

Hierarchy of Safety Controls

To ensure maximum safety, a multi-layered approach to hazard control should be implemented. The following diagram illustrates the hierarchy of controls, from most to least effective.

Elimination Elimination Substitution Substitution Engineering_Controls Engineering Controls Administrative_Controls Administrative Controls PPE Personal Protective Equipment (PPE)

Hierarchy of controls for laboratory safety.

By implementing these comprehensive safety and handling protocols, researchers can effectively mitigate the risks associated with this compound and maintain a secure and productive laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PF-06815345
Reactant of Route 2
PF-06815345

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.